2,6-Dichlorocinnamic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1762. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPVGRCXMFBNAN-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5345-89-1 | |
| Record name | 2-Propenoic acid, 3-(2,6-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005345891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5345-89-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1762 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-dichlorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dichlorocinnamic Acid: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,6-Dichlorocinnamic acid, a halogenated derivative of cinnamic acid. Cinnamic acid and its analogues are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug development due to their versatile chemical scaffold and wide range of biological activities.[1][2][3] The introduction of two chlorine atoms at the 2 and 6 positions of the phenyl ring significantly influences the molecule's electronic and steric properties, which can, in turn, modulate its interaction with biological targets.[3] This document will delve into the molecular structure, physicochemical properties, synthesis, spectroscopic characterization, and potential applications of this compound in research and pharmaceutical development.
Molecular Structure and Physicochemical Properties
This compound possesses a core structure consisting of a benzene ring substituted with two chlorine atoms, an alkene double bond, and a carboxylic acid functional group.[2] This combination of features makes it a valuable building block in organic synthesis.
Molecular Formula: C₉H₆Cl₂O₂[4]
Molecular Weight: 217.05 g/mol [4]
IUPAC Name: (2E)-3-(2,6-dichlorophenyl)prop-2-enoic acid[4]
CAS Number: 5345-89-1[4]
The quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, many of the listed properties are computationally predicted and should be used as a guide.
| Property | Value | Source |
| Molecular Formula | C₉H₆Cl₂O₂ | PubChem[4] |
| Molecular Weight | 217.05 g/mol | PubChem[4] |
| Melting Point | 132-135 °C (for trans-cinnamic acid) | Sigma-Aldrich[5] |
| Boiling Point | 300 °C (for trans-cinnamic acid) | Sigma-Aldrich[5] |
| XLogP3-AA (Computed) | 3.1 | PubChem[4] |
| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem[4] |
| Rotatable Bond Count (Computed) | 2 | PubChem[4] |
Synthesis of this compound
The synthesis of cinnamic acid and its derivatives is typically achieved through classic organic reactions such as the Perkin reaction or the Knoevenagel-Doebner condensation.[6][7][8][9][10][11][12][13][14][15] These methods involve the condensation of an aromatic aldehyde with a compound containing an active methylene group.
Knoevenagel-Doebner Condensation
A common and efficient method for the synthesis of cinnamic acids is the Knoevenagel-Doebner condensation. This reaction involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine and a small amount of piperidine.[11][13][15][16] The intermediate product then undergoes decarboxylation to yield the cinnamic acid derivative.
Experimental Protocol: Synthesis of this compound via Knoevenagel-Doebner Condensation
Materials:
-
2,6-Dichlorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Hydrochloric acid (concentrated)
-
Ethanol (for recrystallization)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichlorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining pyridine and piperidine salts.
-
Purification: Recrystallize the crude this compound from an ethanol/water mixture to obtain the purified product.
-
Drying: Dry the purified crystals in a vacuum oven.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the vinylic protons of the alkene group, and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as a multiplet in the range of 7.0-7.5 ppm. The two vinylic protons will appear as doublets, with their coupling constant indicating the trans or cis configuration of the double bond. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid (typically in the range of 165-175 ppm), the carbons of the aromatic ring, and the vinylic carbons. The chemical shifts of the aromatic carbons will be influenced by the presence of the electron-withdrawing chlorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carbonyl group will appear as a strong, sharp peak around 1680-1700 cm⁻¹. The C=C stretching of the alkene will be visible around 1620-1640 cm⁻¹. The aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and the C-Cl stretching vibrations will appear in the fingerprint region.[17][18]
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of the carboxylic acid group (-COOH), the chlorine atoms, and other fragments, providing further confirmation of the structure.[19][20][21] The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.
Applications in Research and Drug Development
Cinnamic acid and its derivatives have been extensively studied for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][2][22][23][24][25] The introduction of halogen atoms into the cinnamic acid scaffold is a common strategy in medicinal chemistry to enhance biological activity.[8]
As a Synthetic Intermediate
This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid group can be readily converted to esters, amides, and other derivatives, allowing for the generation of a library of compounds for biological screening.[1] For instance, it can be a precursor for the synthesis of novel heterocyclic compounds with potential pharmacological activities.
Potential Biological Activities
While specific studies on the biological activity of this compound are not as abundant as for other derivatives, the general biological profile of chlorinated cinnamic acids suggests potential in several areas:
-
Antimicrobial Activity: Halogenated compounds often exhibit enhanced antimicrobial properties. It is plausible that this compound could possess activity against various bacterial and fungal strains.[22][25]
-
Anticancer Activity: Many cinnamic acid derivatives have been investigated for their cytotoxic effects on cancer cell lines.[2] The dichlorinated phenyl ring may contribute to interactions with biological targets involved in cancer progression.
Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound and its derivatives.
Caption: A potential signaling pathway for the anticancer activity of cinnamic acid derivatives.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 反式肉桂酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Perkin reaction - Wikipedia [en.wikipedia.org]
- 9. longdom.org [longdom.org]
- 10. byjus.com [byjus.com]
- 11. bepls.com [bepls.com]
- 12. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 13. DSpace [open.bu.edu]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. researchgate.net [researchgate.net]
- 19. scienceready.com.au [scienceready.com.au]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of 2,6-Dichlorocinnamic Acid
This guide provides an in-depth analysis of the spectroscopic data for 2,6-Dichlorocinnamic acid (CAS No. 5345-89-1), a compound of interest in synthetic chemistry and drug development. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a comprehensive characterization that confirms the molecular structure and provides a foundational dataset for researchers.
Introduction and Molecular Structure
This compound, with the chemical formula C₉H₆Cl₂O₂, belongs to the class of substituted cinnamic acids. Its structure features a carboxylic acid group attached to a propenoic acid backbone, which is, in turn, substituted with a 2,6-dichlorinated phenyl ring. The IUPAC name for the predominantly available trans isomer is (E)-3-(2,6-dichlorophenyl)prop-2-enoic acid.[1] Spectroscopic analysis is critical for verifying its synthesis and purity, as the precise arrangement of functional groups and substituents dictates its chemical reactivity and potential biological activity.
The structural integrity is confirmed through a multi-technique approach, where each spectroscopic method provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectra provide definitive proof of its structure.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum reveals five distinct proton environments. The choice of a deuterated solvent like chloroform (CDCl₃) is standard for achieving high-resolution spectra for moderately polar organic compounds.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 90 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters: Utilize a standard pulse program. Key parameters include a spectral width of ~15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase-correct the resulting spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Data Interpretation:
The analysis of the ¹H NMR spectrum is grounded in the principles of chemical shift, integration, and spin-spin coupling.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~11.2 | Broad Singlet | - | 1H | Carboxylic Acid (-COOH) |
| 7.96 | Doublet | 16.1 | 1H | Vinylic Proton (H-β) |
| 7.2-7.5 | Multiplet | - | 3H | Aromatic Protons (H-3', H-4', H-5') |
| 6.49 | Doublet | 16.1 | 1H | Vinylic Proton (H-α) |
-
Carboxylic Acid Proton (δ ~11.2): This highly deshielded, broad singlet is characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange.
-
Vinylic Protons (δ 7.96 and 6.49): These two doublets represent the protons on the carbon-carbon double bond. The large coupling constant of J = 16.1 Hz is definitive proof of a trans (E) configuration, as cis coupling constants are typically much smaller (6-15 Hz).[2] The proton at 7.96 ppm (H-β) is further downfield due to its proximity to the deshielding aromatic ring.
-
Aromatic Protons (δ 7.2-7.5): The three protons on the dichlorinated phenyl ring appear as a complex multiplet. The symmetry of the 2,6-dichloro substitution pattern results in two chemically equivalent ortho protons (relative to the cinnamic moiety, though they are meta to each other) and one para proton, leading to overlapping signals.
References
IUPAC name and synonyms for 2,6-Dichlorocinnamic acid
An In-Depth Technical Guide to 2,6-Dichlorocinnamic Acid: Properties, Synthesis, and Applications in Research and Development
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated aromatic carboxylic acid of significant interest to the scientific community. The document details its formal nomenclature, physicochemical properties, and key identifiers. A detailed, field-proven protocol for its synthesis via the Perkin reaction is presented, emphasizing the causal factors behind experimental choices to ensure reproducibility and high purity. Furthermore, this guide explores the compound's analytical characterization, safety protocols, and its pivotal role as a versatile chemical intermediate in the synthesis of novel bioactive molecules for drug discovery and materials science. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals.
Chemical Identity and Nomenclature
Precise identification is the cornerstone of chemical research. This compound is systematically named and cataloged to ensure unambiguous communication and sourcing within the global scientific community.
IUPAC Name
The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is (E)-3-(2,6-dichlorophenyl)prop-2-enoic acid [1]. The "(E)" prefix specifies the stereochemistry of the alkene double bond, indicating that the priority groups (the dichlorophenyl ring and the carboxylic acid) are on opposite sides, corresponding to the trans isomer, which is the predominant and more stable form[1].
Synonyms and Common Names
In literature and commercial catalogs, this compound is referenced by a variety of names. Understanding these synonyms is crucial for comprehensive literature searches and material procurement.
| Synonym | Source |
| This compound | Depositor-Supplied |
| 3-(2,6-Dichlorophenyl)acrylic acid | Depositor-Supplied |
| (E)-3-(2,6-Dichlorophenyl)acrylic acid | Depositor-Supplied |
| 2,6-Dichloro-trans-cinnamic acid | Depositor-Supplied |
| 3-(2,6-Dichlorophenyl)-2-propenoic acid | Depositor-Supplied |
| NSC 1762 | Depositor-Supplied |
A non-exhaustive list compiled from primary chemical databases[1][2][3].
Key Identifiers
Global tracking and regulatory compliance depend on standardized numerical identifiers.
| Identifier | Value |
| CAS Number | 5345-89-1 |
| EC Number | 226-301-9 |
| PubChem CID | 731762 |
| InChIKey | OIPVGRCXMFBNAN-SNAWJCMRSA-N |
Data sourced from PubChem and other chemical suppliers[1][4][5].
Physicochemical Properties
The physical and chemical characteristics of this compound dictate its behavior in reactions, its solubility, and its appropriate handling and storage conditions.
Molecular Structure
The molecule consists of a cinnamic acid backbone where the phenyl ring is substituted with chlorine atoms at positions 2 and 6. This steric hindrance from the ortho-chlorine atoms can influence the molecule's conformation and reactivity.
Tabulated Properties
| Property | Value | Notes |
| Molecular Formula | C₉H₆Cl₂O₂ | [1][6] |
| Molecular Weight | 217.05 g/mol | [1][6][7] |
| Appearance | White to off-white crystalline powder | [8] |
| Melting Point | 192-198 °C | [7] |
| Boiling Point | 355.8±27.0 °C (Predicted) | [7] |
| Solubility | Soluble in organic solvents like ethanol. | Insoluble in water. |
Synthesis and Purification
While this compound is commercially available, in-house synthesis may be required for specific research applications, such as isotopic labeling or analog generation. The Perkin reaction is a classic and reliable method for this transformation.
Rationale for Synthesis Route: The Perkin Reaction
The Perkin reaction is an organic reaction that synthesizes α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde and an acid anhydride, in the presence of a weak base, typically the sodium or potassium salt of the acid[9]. For this compound, the logical precursors are 2,6-dichlorobenzaldehyde and acetic anhydride, with sodium acetate serving as the base.
Causality of Component Selection:
-
2,6-Dichlorobenzaldehyde: Provides the substituted aromatic ring and the aldehyde functionality.
-
Acetic Anhydride: Serves as both a reactant (providing the two carbons for the propenoic acid chain) and a dehydrating agent.
-
Anhydrous Sodium Acetate: Acts as the catalyst. Its basicity is crucial for deprotonating acetic anhydride to form the enolate nucleophile, which then attacks the aldehyde. The anhydrous form is critical to prevent the premature hydrolysis of acetic anhydride.
Detailed Experimental Protocol: Synthesis via Perkin Reaction
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a heating mantle. Ensure all glassware is thoroughly dried to maintain anhydrous conditions.
-
Reactant Charging: To the flask, add 2,6-dichlorobenzaldehyde (1 equivalent), freshly fused and powdered anhydrous sodium acetate (1 equivalent), and acetic anhydride (1.5-2 equivalents)[9].
-
Reaction: Heat the mixture gently in an oil bath to 180°C and maintain this temperature under reflux for 5-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Neutralization: Allow the reaction mixture to cool to approximately 100°C and then carefully pour it into a beaker containing 200 mL of water to hydrolyze the excess acetic anhydride.
-
Workup - Salt Formation: Add a saturated solution of sodium carbonate with vigorous stirring until the solution is alkaline (pH > 8). This step converts the desired product into its water-soluble sodium salt, leaving the unreacted aldehyde as an insoluble impurity.
-
Workup - Purification: If necessary, perform steam distillation at this stage to remove any unreacted 2,6-dichlorobenzaldehyde. If the solution is colored, it can be treated with activated charcoal and heated to boiling for 5-10 minutes, followed by hot filtration[9].
-
Precipitation: Cool the aqueous solution in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until the pH is strongly acidic (pH 1-2). This compound will precipitate as a solid.
-
Isolation: Collect the crude product by vacuum filtration, washing the filter cake with cold water to remove inorganic salts.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound via the Perkin Reaction.
Purification Protocol: Recrystallization
The crude product obtained from the synthesis can be purified to analytical grade by recrystallization.
-
Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
To the hot solution, add hot water dropwise until the solution becomes faintly turbid, indicating it is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven. The purity can be confirmed by a sharp melting point consistent with the literature value.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are accomplished using standard analytical techniques. The key functional groups—a carboxylic acid, a disubstituted aromatic ring, and a trans-alkene—give rise to characteristic spectroscopic signals.
| Technique | Functional Group | Expected Signature / Chemical Shift (ppm) |
| FTIR | O-H (Carboxylic Acid) | Broad absorption band from ~2500–3300 cm⁻¹ due to hydrogen bonding[10]. |
| C=O (Carbonyl) | Strong, sharp absorption band around 1680–1700 cm⁻¹[10]. | |
| C=C (Alkene) | Absorption band around 1620-1640 cm⁻¹[10]. | |
| C-Cl (Aryl Halide) | Absorptions in the fingerprint region, typically 1000-1100 cm⁻¹. | |
| ¹H NMR | -COOH (Carboxylic) | Broad singlet, typically > 10 ppm (highly deshielded). |
| Ar-H (Aromatic) | Multiplets in the range of 7.0–7.5 ppm (3 protons). | |
| -CH=CH- (Alkene) | Two doublets, one around 6.5 ppm and another further downfield (~7.7 ppm). The large coupling constant (J ≈ 16 Hz) confirms the trans geometry. | |
| ¹³C NMR | C=O (Carbonyl) | Signal in the range of 165–175 ppm. |
| C=C (Alkene) | Two signals in the vinylic region, ~120–145 ppm. | |
| Ar-C (Aromatic) | Multiple signals in the aromatic region, ~125-140 ppm. The carbons bearing the chlorine atoms (C-Cl) will be shifted. | |
| MS (GC) | Molecular Ion (M⁺) | A cluster of peaks corresponding to the molecular weight (217.05 g/mol ), showing a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl)[3]. |
Applications in Research and Drug Development
Role as a Chemical Intermediate
This compound is not typically an end-product but rather a valuable starting material or building block. Its utility stems from three key structural features:
-
Carboxylic Acid: A versatile functional group that can be converted into esters, amides, acid chlorides, or reduced to an alcohol, enabling a wide array of subsequent reactions.
-
Alkene Double Bond: Can undergo addition reactions (e.g., halogenation, hydrogenation) or be cleaved, providing further synthetic pathways.
-
Dichlorinated Phenyl Ring: The two chlorine atoms significantly alter the electronic properties of the ring and provide steric bulk. This substitution is a common feature in many pharmaceuticals, where it can enhance metabolic stability or binding affinity. For example, the related compound 2,6-dichlorophenylacetic acid is a key precursor to the widely used NSAID, Diclofenac[11].
Potential in Bioactive Molecule Synthesis
Cinnamic acid and its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[12]. The incorporation of the 2,6-dichloro substitution pattern can be a strategic design element to enhance or modulate these activities. Researchers in drug development can utilize this compound as a scaffold to synthesize libraries of novel compounds for screening as potential therapeutic agents against various diseases, including cancer and microbial infections[13].
Conceptual Application Workflow
Caption: Role of this compound as a versatile building block for new compounds.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety.
Hazard Identification
The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
| GHS Classification | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed[1]. |
| Skin Corrosion/Irritation (Category 2) | Warning | H315: Causes skin irritation[1][8][14]. |
| Serious Eye Damage/Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation[1][8][14]. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | Warning | H335: May cause respiratory irritation[1][8]. |
| Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | Warning | H400: Very toxic to aquatic life[1]. |
Data compiled from supplier Safety Data Sheets (SDS) and chemical databases.
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield[8][14].
-
Hygiene: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling[8][14]. Do not eat, drink, or smoke in the laboratory.
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[8].
-
Skin: Wash with plenty of soap and water. Remove contaminated clothing[8].
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen[8].
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention[8].
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[7][8]. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[8].
Conclusion
This compound, formally known as (E)-3-(2,6-dichlorophenyl)prop-2-enoic acid, is a well-characterized chemical compound with significant potential as a building block in synthetic chemistry. Its defined physicochemical properties, established synthesis routes, and the versatile reactivity of its functional groups make it a valuable intermediate for professionals in drug discovery and materials science. Adherence to strict safety and handling protocols is mandatory when working with this compound. This guide serves as a foundational technical resource to support and enable further innovation and research utilizing this important molecule.
References
- 1. This compound | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 5345-89-1 [amp.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound | 5345-89-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | 5345-89-1 [amp.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. This compound CAS#: 5345-89-1 [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. benchchem.com [benchchem.com]
- 12. Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review | Bentham Science [benthamscience.com]
- 13. 2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry-ZCPC [en.zcpc.net]
- 14. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to 2,6-Dichlorocinnamic Acid: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichlorocinnamic acid, a halogenated derivative of cinnamic acid, stands as a significant molecule in the landscape of organic synthesis and medicinal chemistry. Its unique structural features, characterized by the presence of two chlorine atoms on the phenyl ring, impart distinct chemical properties that have been harnessed in the development of various compounds of interest. This in-depth technical guide provides a comprehensive overview of this compound, charting its historical journey from its probable first synthesis to its contemporary applications. The guide delves into the evolution of its synthetic methodologies, offering detailed experimental protocols for key reactions. Furthermore, it presents a consolidated summary of its physicochemical properties and explores its emerging role as a versatile building block in the synthesis of potentially therapeutic agents.
Introduction: The Significance of a Doubly Halogenated Cinnamic Acid
Cinnamic acid and its derivatives are a class of organic compounds that have long captured the attention of chemists and pharmacologists.[1] The core structure, a phenyl group attached to an acrylic acid moiety, provides a versatile scaffold for chemical modifications, leading to a broad spectrum of biological activities.[1] The introduction of halogen atoms, particularly chlorine, onto the phenyl ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its reactivity and interaction with biological targets.
This compound (C₉H₆Cl₂O₂) is a case in point. The presence of two electron-withdrawing chlorine atoms at the ortho positions of the phenyl ring creates a unique electronic environment and steric hindrance that distinguishes it from other cinnamic acid derivatives. These features make it a valuable intermediate in the synthesis of complex molecules, including potential anti-cancer agents and enzyme inhibitors.[2] This guide aims to provide a thorough understanding of this compound, from its historical roots to its practical synthesis and properties.
Discovery and Historical Context
While a definitive singular "discovery" of this compound is not prominently documented in readily available historical records, its synthesis is intrinsically linked to the development of classic organic reactions for the preparation of cinnamic acids. The late 19th and early 20th centuries saw the advent of several foundational methods for carbon-carbon bond formation, which would have enabled the synthesis of a wide array of substituted cinnamic acids, including the dichlorinated variant.
The most probable historical routes to the first synthesis of this compound would have been through the application of well-established named reactions such as the Perkin reaction, developed by William Henry Perkin in 1868, or the Knoevenagel condensation, established by Emil Knoevenagel.[3][4] These reactions, which involve the condensation of an aromatic aldehyde with a reagent that provides a two-carbon extension, were the workhorses of organic synthesis during that era. The readily available 2,6-dichlorobenzaldehyde would have served as the logical starting material for such a synthesis.
The exploration of halogenated organic compounds gained significant traction in the early 20th century as chemists began to systematically investigate the effects of halogen substitution on the properties and reactivity of aromatic systems. It is highly likely that this compound was first synthesized and characterized during this period as part of broader investigations into the chemistry of chlorinated aromatic compounds. Early mentions of this and similar compounds can likely be found within comprehensive chemical encyclopedias of the time, such as Beilstein's Handbook of Organic Chemistry.[3][5]
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and development. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₆Cl₂O₂ | [2] |
| Molecular Weight | 217.05 g/mol | [2] |
| CAS Number | 5345-89-1 | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 194-198 °C | |
| IUPAC Name | (2E)-3-(2,6-dichlorophenyl)prop-2-enoic acid | [2] |
Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. Key spectral features are typically observed in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Synthesis Methodologies: From Historical Reactions to Modern Approaches
The synthesis of this compound primarily relies on the condensation of 2,6-dichlorobenzaldehyde with a suitable two-carbon synthon. The choice of method often depends on factors such as desired yield, purity, and available reagents.
The Perkin Reaction: A Historical Cornerstone
The Perkin reaction, a landmark in organic synthesis, provides a direct route to cinnamic acids from aromatic aldehydes.[3] The reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding carboxylic acid as a base.[5]
Caption: General workflow of the Perkin reaction for this compound synthesis.
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,6-dichlorobenzaldehyde (1 equivalent), acetic anhydride (2-3 equivalents), and freshly fused, powdered anhydrous sodium acetate (1.5 equivalents).
-
Reaction: Heat the reaction mixture in an oil bath at 180°C for 5-8 hours with continuous stirring.
-
Work-up: Allow the mixture to cool to room temperature and then add water. The unreacted aldehyde can be removed by steam distillation.
-
Isolation: Acidify the aqueous solution with hydrochloric acid to precipitate the crude this compound.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol-water to obtain the pure product.
The causality behind these steps lies in the mechanism of the Perkin reaction. Sodium acetate acts as a base to deprotonate acetic anhydride, forming a carbanion that then attacks the carbonyl group of 2,6-dichlorobenzaldehyde. The subsequent steps involve dehydration and hydrolysis to yield the final cinnamic acid derivative. The high temperature is necessary to drive the reaction to completion.
The Knoevenagel Condensation: A Milder Alternative
The Knoevenagel condensation offers a more versatile and often milder approach to the synthesis of α,β-unsaturated acids.[4][6] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst, typically a primary or secondary amine like piperidine or pyridine.[7]
Caption: General workflow of the Knoevenagel condensation for this compound synthesis.
-
Reactant Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2,6-dichlorobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a suitable solvent such as pyridine or ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine.
-
Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid. The precipitated solid is the crude this compound.
-
Purification: Collect the product by filtration, wash thoroughly with water, and recrystallize from an appropriate solvent to yield the pure acid.
The Knoevenagel condensation proceeds through the formation of a carbanion from the active methylene compound, which then adds to the carbonyl group of the aldehyde. Subsequent dehydration and, in the case of using malonic acid, decarboxylation, lead to the α,β-unsaturated carboxylic acid. The use of a milder base and often lower reaction temperatures compared to the Perkin reaction can be advantageous in preventing side reactions.
Applications in Synthesis and Drug Discovery
This compound serves as a valuable intermediate in the synthesis of a variety of more complex molecules. The presence of the carboxylic acid group and the activated double bond allows for a range of chemical transformations. Furthermore, the dichlorinated phenyl ring can be a key pharmacophore in the design of biologically active compounds.
Halogenated cinnamic acids have been investigated for their potential as anti-cancer agents, with studies exploring their cytotoxic and apoptotic properties. The structural framework of this compound can also be utilized as a scaffold for designing enzyme inhibitors, for instance, targeting enzymes like lipoxygenases and cyclooxygenases which are involved in inflammatory pathways.[2]
Conclusion
This compound, while perhaps not as widely known as some other chemical intermediates, holds a significant place in the repertoire of synthetic organic chemistry. Its history is intertwined with the development of fundamental carbon-carbon bond-forming reactions. The robust and adaptable synthetic routes, primarily the Perkin and Knoevenagel reactions, have made it an accessible building block for further chemical exploration. With its unique electronic and steric properties conferred by the ortho-dichloro substitution, this compound continues to be a molecule of interest for researchers in medicinal chemistry and materials science, offering a platform for the design and synthesis of novel functional molecules. This guide has provided a comprehensive overview of its discovery, history, synthesis, and properties, serving as a valuable resource for scientists and professionals in the field.
References
- 1. This compound | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. bepls.com [bepls.com]
Navigating the Synthesis and Handling of 2,6-Dichlorocinnamic Acid: A Technical Guide for the Research Scientist
For the dedicated researcher, scientist, and drug development professional, the introduction of a new chemical entity into a workflow is a moment of both opportunity and critical evaluation. 2,6-Dichlorocinnamic acid, a halogenated aromatic carboxylic acid, presents unique characteristics that make it a valuable precursor and building block in medicinal chemistry and materials science. However, its reactivity and toxicological profile demand a comprehensive understanding and meticulous approach to its handling and use. This guide provides an in-depth, experience-driven framework for the safe and effective utilization of this compound in a laboratory setting.
Section 1: Compound Profile and Hazard Identification
This compound (CAS No: 5345-89-1) is a crystalline solid with a molecular weight of 217.05 g/mol .[1][2] Its structure, characterized by a dichlorinated phenyl ring attached to an acrylic acid moiety, dictates its chemical reactivity and biological interactions.
A thorough understanding of its hazard profile is the bedrock of safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of the potential risks associated with this compound.
Table 1: GHS Classification for this compound [1][3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life |
The "Danger" signal word and the associated pictograms—acute toxicity (skull and crossbones), irritant (exclamation mark), and environmental hazard—underscore the necessity for stringent safety protocols.[1]
Section 2: The Logic of Safe Handling: A Proactive Approach
Safe handling is not merely a checklist of precautions; it is a dynamic process of risk mitigation rooted in the compound's chemical and toxicological properties. The following protocols are designed as a self-validating system, where each step is a logical consequence of the inherent hazards.
Engineering Controls: The First Line of Defense
The primary directive is to minimize exposure. The physical properties of this compound as a powder necessitate specific engineering controls to prevent inhalation of airborne particles and contamination of the workspace.
-
Chemical Fume Hood: All weighing and transfer operations involving the solid compound must be conducted within a certified chemical fume hood. This is non-negotiable. The potential for respiratory irritation, as indicated by H335, requires a controlled environment with adequate ventilation to capture any dust generated.[4][5]
-
Ventilation: General laboratory ventilation should be maintained to ensure a minimum of 6-12 air changes per hour, providing a secondary layer of protection against fugitive emissions.
Personal Protective Equipment (PPE): The Essential Barrier
The choice of PPE is dictated by the GHS hazard classifications. The principle here is to create an impermeable barrier between the researcher and the chemical.
-
Hand Protection: Wear nitrile or neoprene gloves that have been tested for resistance to aromatic carboxylic acids.[4][5] Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended during high-risk operations such as large-scale transfers. The causality is clear: H315 warns of skin irritation, making direct contact a primary route of exposure to be avoided.[6]
-
Eye Protection: Chemical safety goggles are mandatory.[4][5] Standard safety glasses do not provide a sufficient seal against airborne particulates. The H319 classification of serious eye irritation means that even minimal contact can lead to significant injury.[6] A face shield should be worn in conjunction with goggles when there is a risk of splashing, for instance, when preparing solutions.
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is typically not required. However, in situations where the ventilation is compromised or during the cleanup of a significant spill, a NIOSH-approved respirator with a particulate filter (P100) is essential.[4][7]
-
Protective Clothing: A buttoned lab coat must be worn at all times. For procedures with a higher risk of contamination, consider the use of disposable coveralls.
Section 3: Experimental Workflow: From Receipt to Disposal
This section outlines a step-by-step methodology for the entire lifecycle of this compound within a research project, emphasizing the "why" behind each action.
Receiving and Storage
Upon receipt, the container should be inspected for any damage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][7] The recommended storage temperature is typically between 2-8°C.[2][8] The rationale for this is to minimize any potential for degradation or reaction over time.
Preparation of Solutions: A Step-by-Step Protocol
-
Pre-weighing Preparation: Before bringing the compound into the fume hood, prepare all necessary equipment: a clean, tared weighing vessel, spatulas, and the appropriate solvent. This minimizes the time the primary container is open.
-
Weighing: Inside the fume hood, carefully weigh the desired amount of this compound. Use a light touch with the spatula to avoid generating dust.
-
Dissolution: Add the solvent to the solid in a suitable container. If sonication or heating is required to facilitate dissolution, ensure the container is appropriately sealed to prevent the release of vapors.
-
Labeling: Immediately and clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard pictograms.
In-situ Reaction Monitoring and Quenching
Given its reactivity, reactions involving this compound should be closely monitored. When the reaction is complete, it is crucial to quench it properly to neutralize any remaining reactive species before workup. The choice of quenching agent will depend on the specific reaction chemistry.
Waste Disposal: A Cradle-to-Grave Responsibility
Due to its high aquatic toxicity (H400), under no circumstances should this compound or its waste be disposed of down the drain.[1]
-
Solid Waste: All contaminated solid waste, including weighing paper, gloves, and disposable labware, must be placed in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvents used.
-
Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[9] This typically involves collection by a certified environmental management company.
Section 4: Emergency Procedures: Preparedness and Response
A self-validating safety system includes robust emergency plans.
Table 2: Emergency Response Protocol for this compound
| Exposure Route | First Aid Measures |
| Inhalation | Immediately move the affected individual to fresh air.[10] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11] |
Spill Response:
-
Minor Spill (in a fume hood): Wearing appropriate PPE, carefully sweep up the solid material and place it in a labeled hazardous waste container. Clean the area with a suitable solvent and decontaminate all equipment.
-
Major Spill: Evacuate the immediate area and alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a large spill without proper training and equipment.
Section 5: Logical Relationships and Workflows
To visualize the interconnectedness of the safety protocols, the following diagrams illustrate the decision-making process and the flow of operations.
Caption: Experimental workflow for handling this compound.
Caption: Emergency first aid response for this compound exposure.
Conclusion
This compound is a compound with significant potential in various fields of chemical research. Its effective use is intrinsically linked to a comprehensive understanding of its hazards and the implementation of a robust safety culture. By moving beyond a simple list of "do's and don'ts" to a deeper appreciation of the causality behind each safety measure, researchers can confidently and safely unlock the scientific opportunities this molecule presents. This guide serves as a foundational document, and it is incumbent upon every scientist to supplement this information with institution-specific safety protocols and continuous vigilance.
References
- 1. This compound | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 5345-89-1 [chemicalbook.com]
- 3. This compound | 5345-89-1 | TCI AMERICA [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 5345-89-1 [amp.chemicalbook.com]
- 9. axxence.de [axxence.de]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. assets.greenbook.net [assets.greenbook.net]
A Researcher's Guide to Procuring 2,6-Dichlorocinnamic Acid: From Supplier Selection to Quality Verification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,6-Dichlorocinnamic Acid in Modern Research
This compound, a halogenated derivative of cinnamic acid, is a key building block in the synthesis of a variety of organic molecules. Its unique electronic and steric properties, conferred by the two chlorine atoms on the phenyl ring, make it a valuable precursor in the development of novel pharmaceuticals and functional materials.[1] For researchers and drug development professionals, securing a reliable and high-purity source of this reagent is the foundational step for reproducible and meaningful experimental outcomes. This guide provides a comprehensive overview of commercially available sources of this compound, strategies for supplier evaluation, and technical insights into quality assessment to ensure the integrity of your research.
I. Identifying Commercial Suppliers: A Comparative Overview
A multitude of chemical suppliers offer this compound, primarily for research and development purposes. The choice of supplier can significantly impact the quality, consistency, and ultimately, the success of your experimental work. Below is a comparative table of prominent suppliers.
| Supplier | Product Name | CAS Number | Purity Specification | Analytical Method |
| TCI America | This compound | 5345-89-1 | >98.0% | Gas Chromatography (GC) |
| Thermo Scientific | This compound, predominantly trans, 98% | 5345-89-1 | 98% | Not specified on product page |
| Santa Cruz Biotechnology | This compound, predominantly trans | 5345-89-1 | Not specified on product page, "Refer to Certificate of Analysis for lot specific data" | Not specified on product page |
| Dr. Silviu Pharmachem Pvt. Ltd. | 2,6- Dichlorocinnamic Acid | 5345-89-1 | Not specified on product page | Not specified on product page |
Expert Insight: While many suppliers list a purity of 98% or higher, the method of determination is a critical piece of information. TCI America, for instance, specifies Gas Chromatography (GC), offering a degree of transparency into their quality control process.[2] For suppliers who do not readily provide this information on their product pages, it is imperative to request a Certificate of Analysis (CoA) for a specific lot number.
II. The Critical Role of the Certificate of Analysis (CoA)
The Certificate of Analysis is a formal document that provides detailed information about the specific batch of a chemical you are purchasing. It is the primary tool for verifying the quality and purity of the reagent.
A Self-Validating System: A comprehensive CoA should be considered a self-validating document. It should not only state the purity but also provide the data from the analytical tests performed.
Key Parameters to Scrutinize on a CoA:
-
Purity: This is typically determined by a chromatographic method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Look for the percentage purity and be wary of broad ranges.
-
Identity Confirmation: The CoA should confirm the identity of the compound, often through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, or Mass Spectrometry (MS).
-
Appearance: A description of the physical state (e.g., white to off-white powder) should be consistent with the expected properties of the compound.
-
Melting Point: The melting point range is a good indicator of purity. A sharp melting point range close to the literature value suggests high purity.
-
Residual Solvents: Information on the presence of any residual solvents from the synthesis and purification process is crucial, as these can interfere with your reactions.
-
Date of Analysis and Lot Number: These are essential for traceability and ensuring the data is relevant to the product you receive.
III. Analytical Methodologies for Quality Verification
While relying on the supplier's CoA is standard practice, in-house verification may be necessary for critical applications. The two most common and powerful techniques for assessing the purity of this compound are HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for purity determination of non-volatile and thermally labile compounds. A reverse-phase HPLC method is typically suitable for this compound.
Causality in Method Development: The choice of a C18 column is based on the non-polar nature of the phenyl ring, while the acidic mobile phase (e.g., containing formic or acetic acid) is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile impurities and for unambiguous identification, GC-MS is the method of choice. Derivatization may be necessary to increase the volatility of the carboxylic acid.
Expert Insight: The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint, allowing for high-confidence identification of the compound and any impurities present.
IV. Experimental Protocol: Purity Verification by HPLC
This section provides a detailed, step-by-step methodology for the purity analysis of this compound using reverse-phase HPLC.
Objective: To determine the purity of a commercial sample of this compound.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
Volumetric flasks
-
Pipettes
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water, with 0.1% formic acid in the aqueous phase. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the mobile phase in a 10 mL volumetric flask to prepare a 1 mg/mL stock solution.
-
Sample Solution Preparation: Prepare a sample solution in the same manner as the standard solution using the commercially obtained this compound.
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25 °C.
-
Set the UV detector wavelength to 254 nm.
-
Inject 10 µL of the standard and sample solutions.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the chromatogram.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
V. Logical Workflow for Supplier Selection and Qualification
The process of selecting and qualifying a supplier for a critical reagent like this compound should be systematic. The following diagram illustrates a logical workflow.
References
An In-depth Technical Guide to the Stability and Storage of 2,6-Dichlorocinnamic Acid
This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 2,6-Dichlorocinnamic acid. It is intended for researchers, scientists, and professionals in drug development who handle or formulate this compound. The document details the inherent chemical characteristics that influence its stability, explores potential degradation pathways under various stress conditions, and provides robust protocols for stability assessment and proper storage.
Introduction to this compound: A Profile
This compound, with the molecular formula C₉H₆Cl₂O₂, is a halogenated derivative of cinnamic acid.[1] Its structure, featuring a dichlorinated benzene ring attached to a propenoic acid moiety, imparts specific chemical properties that are critical to understanding its stability. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring and the presence of a reactive α,β-unsaturated carboxylic acid functional group are the primary determinants of its reactivity and degradation profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2E)-3-(2,6-dichlorophenyl)prop-2-enoic acid | --INVALID-LINK--[1] |
| CAS Number | 5345-89-1 | --INVALID-LINK--[1] |
| Molecular Formula | C₉H₆Cl₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 217.05 g/mol | --INVALID-LINK--[1] |
| Appearance | Off-white powder/solid | --INVALID-LINK-- |
| Melting Point | 234 - 238 °C | --INVALID-LINK-- |
Chemical Stability and Potential Degradation Pathways
The stability of this compound is generally considered to be robust under standard ambient conditions.[2] However, its specific functional groups present potential vulnerabilities to degradation under stress conditions such as exposure to harsh pH, oxidizing agents, light, and elevated temperatures. Understanding these potential pathways is crucial for developing stable formulations and establishing appropriate analytical methods.
Caption: Potential degradation pathways of this compound under various stress conditions.
Hydrolytic Degradation
While stable in neutral aqueous solutions, this compound may be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. The primary sites for hydrolytic attack are the carboxylic acid group and potentially the carbon-chlorine bonds on the aromatic ring, although the latter is generally less facile. The hydrolysis of aromatic carboxylic acids is a known degradation pathway for some pharmaceutical compounds.
Oxidative Degradation
The α,β-unsaturated system in this compound is a potential target for oxidative attack. Strong oxidizing agents, such as hydrogen peroxide, can lead to the oxidative cleavage of the carbon-carbon double bond.[3][4][5] This reaction could potentially yield 2,6-dichlorobenzaldehyde as a primary degradation product. The aromatic ring itself can also undergo oxidation, leading to hydroxylated derivatives, although this is generally less favored than attack at the double bond.
Photodegradation
Exposure to ultraviolet (UV) or visible light can induce photochemical reactions in cinnamic acid and its derivatives.[6] A common photodegradation pathway is the E/Z (trans/cis) isomerization of the double bond. Additionally, photodimerization via a [2+2] cycloaddition reaction can occur, particularly in the solid state, if the crystal packing geometry is favorable. The presence of chlorine atoms on the benzene ring may also influence the photolytic stability, potentially leading to dehalogenation reactions under certain conditions.
Thermal Degradation
As a solid, this compound is thermally stable up to its melting point. However, at elevated temperatures, particularly above its melting point, thermal decomposition can occur. A likely thermal degradation pathway for cinnamic acids is decarboxylation, which involves the loss of carbon dioxide from the carboxylic acid group to form 2,6-dichlorostyrene.[7][8] Studies on other aromatic carboxylic acids have shown that decarboxylation is a significant degradation route under hydrothermal conditions.[9]
Recommended Storage and Handling
To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended based on safety data sheets and general best practices for chlorinated organic compounds.
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature (2-8°C for long-term storage is also cited). | Prevents thermal degradation.[10] |
| Atmosphere | Store in a dry, well-ventilated place.[6] | Minimizes moisture uptake, which could facilitate hydrolysis. |
| Container | Keep container tightly closed.[2][6] | Prevents exposure to moisture and atmospheric contaminants. |
| Light | Protect from light. | Avoids potential photodegradation pathways like isomerization. |
| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases.[11] | Prevents chemical reactions that could lead to degradation. |
For bulk storage, the use of containers made from inert materials such as glass or compatible polymers is advised. Carbon steel is generally suitable for storing chlorinated solvents, but for a solid acid like this compound where purity is paramount, non-reactive materials are preferred to prevent any potential contamination.[12]
Methodologies for Stability Assessment
A crucial aspect of managing the stability of this compound is the use of validated analytical methods to detect and quantify any degradation. A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[13][14] High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[15]
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways.[16][17] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to generate degradants.[16] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
Caption: Experimental workflow for forced degradation studies of this compound.
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for up to 24 hours.
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).[3]
-
If no significant degradation is observed, the study can be repeated with a higher concentration of acid (e.g., 1 M HCl) or at a higher temperature.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for up to 8 hours.
-
Withdraw aliquots at various time points (e.g., 1, 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M HCl, and dilute to the final concentration for HPLC analysis.[3]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for up to 24 hours.
-
Withdraw aliquots at various time points, dilute with the mobile phase, and analyze by HPLC.[3]
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a petri dish and expose it to dry heat at 80°C in an oven for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, dilute to the final concentration, and analyze by HPLC.[3]
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in methanol/water) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[16]
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Development of a Stability-Indicating HPLC Method
A reversed-phase HPLC method with UV detection is generally suitable for the analysis of this compound and its potential degradation products.
Table 3: Example HPLC Method Parameters for Stability Indicating Assay
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient elution with: A: 0.1% Phosphoric acid in Water B: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 275 nm (or determined by UV scan) |
| Column Temperature | 30°C |
Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Identification of Degradation Products
Once degradation is observed in the forced degradation studies, the structure of the degradation products should be elucidated. Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for obtaining the molecular weight and fragmentation patterns of the degradants.[18] For unambiguous structure confirmation, the degradation products may need to be isolated using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[14][19][20]
Long-Term Stability Studies
Formal long-term stability studies are conducted to establish the retest period or shelf life of a drug substance under its recommended storage conditions.[21]
Experimental Protocol: Long-Term Stability Study (as per ICH Q1A)
-
Batch Selection: Use at least three primary batches of this compound.
-
Storage Conditions: Store the samples under the proposed long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH).[22]
-
Testing Frequency:
-
Tests to be Performed: At each time point, the samples should be tested for appearance, assay of this compound, and levels of any specified and unspecified degradation products using the validated stability-indicating HPLC method.
Conclusion
This compound is a chemically stable compound under normal storage conditions. However, its molecular structure contains functional groups that are susceptible to degradation under hydrolytic, oxidative, photolytic, and thermal stress. A thorough understanding of these potential degradation pathways, coupled with the implementation of robust stability-indicating analytical methods, is essential for ensuring its quality and performance in research and pharmaceutical development. Adherence to the recommended storage and handling conditions outlined in this guide will minimize the risk of degradation and preserve the integrity of the compound.
References
- 1. insider.thefdagroup.com [insider.thefdagroup.com]
- 2. benchchem.com [benchchem.com]
- 3. isgc-symposium-2022.livescience.io [isgc-symposium-2022.livescience.io]
- 4. RUL - Oxidative cleavage of C–C double bond in cinnamic acids with hydrogen peroxide catalysed by vanadium(V) oxide [repozitorij.uni-lj.si]
- 5. Oxidative cleavage of C–C double bond in cinnamic acids with hydrogen peroxide catalysed by vanadium(v) oxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Decarboxylative functionalization of cinnamic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. ajpsonline.com [ajpsonline.com]
- 17. ikev.org [ikev.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. hyphadiscovery.com [hyphadiscovery.com]
- 21. memmert.com [memmert.com]
- 22. database.ich.org [database.ich.org]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2,6-Dichlorocinnamic acid from 2,6-dichlorobenzaldehyde
An Application Note for the Synthesis of 2,6-Dichlorocinnamic Acid from 2,6-Dichlorobenzaldehyde via Knoevenagel-Doebner Condensation
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable intermediate in pharmaceutical and chemical research. The protocol details a robust and efficient method starting from 2,6-dichlorobenzaldehyde and malonic acid, utilizing the Knoevenagel-Doebner condensation. This application note is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental protocol, safety guidelines, and expected outcomes. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction and Significance
This compound is a substituted cinnamic acid derivative. Cinnamic acids and their analogues are a class of compounds of significant interest due to their wide range of biological activities and their utility as precursors in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2] The specific substitution pattern of this compound, with chlorine atoms ortho to the acrylic acid side chain, imparts unique steric and electronic properties, making it a key building block in the development of novel therapeutic agents and functional materials.
The synthesis of cinnamic acids can be achieved through various classic organic reactions, including the Perkin reaction, Claisen condensation, and Heck reaction.[1] However, for the specific conversion of an aromatic aldehyde to a cinnamic acid, the Knoevenagel condensation, particularly with the Doebner modification, offers a highly effective and direct route.[3][4] This method involves the reaction of an aldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst, followed by decarboxylation.[4] This application note will focus exclusively on this reliable and scalable methodology.
Scientific Principles: The Knoevenagel-Doebner Condensation
The chosen synthetic route is the Knoevenagel condensation, a cornerstone reaction in C-C bond formation.[5] The Doebner modification specifically employs pyridine as a solvent and catalyst, which is particularly effective when one of the activating groups on the active methylene compound is a carboxylic acid, as it facilitates a subsequent decarboxylation step.[3][4]
Rationale for Reagent Selection
-
2,6-Dichlorobenzaldehyde: This is the electrophilic aldehyde substrate. The two chlorine atoms are electron-withdrawing, which can influence the reactivity of the carbonyl group.
-
Malonic Acid: This serves as the nucleophile precursor (the active methylene compound). The two carboxylic acid groups flank a CH₂ group, significantly increasing the acidity of its protons, allowing for easy deprotonation by a mild base.[5]
-
Pyridine: Functions as both the reaction solvent and a weak base. Its primary role in the Doebner modification is to facilitate the final decarboxylation step by forming a zwitterionic intermediate with the unsaturated dicarboxylic acid, which readily loses CO₂ upon heating.[3]
-
Piperidine: A secondary amine that is more basic than pyridine. It is used in catalytic amounts to initiate the reaction by deprotonating malonic acid to form the reactive enolate nucleophile, thereby accelerating the initial condensation step.[6]
Reaction Mechanism
The reaction proceeds through a well-established multi-step mechanism:
-
Enolate Formation: The catalytic base, piperidine, abstracts an acidic α-hydrogen from malonic acid to generate a highly reactive carbanion (enolate).[7]
-
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of 2,6-dichlorobenzaldehyde, forming a tetrahedral alkoxide intermediate.[7]
-
Protonation: The alkoxide is protonated, typically by abstracting a proton from the protonated piperidine catalyst or another proton source, yielding a β-hydroxy dicarboxylic acid (an aldol addition product).
-
Dehydration: The β-hydroxy intermediate undergoes base-induced dehydration (elimination of a water molecule) to form an α,β-unsaturated dicarboxylic acid intermediate.[7]
-
Decarboxylation: Under the thermal conditions of the reaction and facilitated by pyridine, the α,β-unsaturated dicarboxylic acid undergoes decarboxylation (loss of CO₂) to yield the final, thermodynamically stable trans-2,6-dichlorocinnamic acid product.[3]
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Experimental Application Protocol
This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of this compound.
Reagent and Equipment Data
| Reagent | Formula | MW ( g/mol ) | CAS No. | Amount (10 mmol scale) | Molar Eq. |
| 2,6-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | 83-38-5 | 1.75 g | 1.0 |
| Malonic Acid | C₃H₄O₄ | 104.06 | 141-82-2 | 1.56 g | 1.5 |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | 10 mL | Solvent |
| Piperidine | C₅H₁₁N | 85.15 | 110-87-2 | ~0.1 mL | Catalytic |
Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, heating mantle, Buchner funnel, filtration flask, standard laboratory glassware, ice bath.
Safety and Hazard Overview
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2,6-Dichlorobenzaldehyde: Causes severe skin burns and eye damage.[8][9] Harmful if swallowed.[8]
-
Malonic Acid: Harmful if swallowed.[10] Causes serious eye damage.[11]
-
Pyridine: Highly flammable liquid and vapor.[12][13] Harmful if swallowed, in contact with skin, or if inhaled.[13][14] Causes skin and serious eye irritation.[14]
-
Piperidine: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.
Step-by-Step Synthesis Protocol
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dichlorobenzaldehyde (1.75 g, 10.0 mmol) and malonic acid (1.56 g, 15.0 mmol).
-
Reagent Addition: Add pyridine (10 mL) to the flask to dissolve the solids, followed by the addition of a catalytic amount of piperidine (approximately 0.1 mL or 2-3 drops) with gentle swirling.
-
Reaction: Attach a reflux condenser to the flask. Place the apparatus in a heating mantle on a magnetic stirrer/hotplate. Heat the mixture to a gentle reflux (reaction temperature is approximately 115°C, the boiling point of pyridine) with continuous stirring. The progress of the reaction can be observed by the evolution of CO₂ gas. Maintain reflux for 4-5 hours.
-
Work-up and Precipitation: After the reaction period, turn off the heat and allow the dark reaction mixture to cool to room temperature. In a separate beaker, prepare a mixture of crushed ice (approx. 50 g) and concentrated hydrochloric acid (10 mL).
-
Product Isolation: Carefully and slowly pour the cooled reaction mixture into the stirred ice/HCl slurry in the fume hood. A precipitate of the crude this compound will form.
-
Filtration: Allow the slurry to stand for 20-30 minutes in the ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual pyridine, HCl, and any unreacted malonic acid.
-
Drying and Purification: Press the solid dry on the funnel and then transfer it to a watch glass to air dry. For higher purity, the crude product can be recrystallized from an ethanol/water mixture. The expected melting point of the pure product is approximately 206-208°C.
Expected Results and Characterization
| Property | Expected Value |
| Product Name | (E)-3-(2,6-dichlorophenyl)prop-2-enoic acid |
| Molecular Formula | C₉H₆Cl₂O₂ |
| Molecular Weight | 217.05 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 206-208 °C[15] |
| Theoretical Yield | 2.17 g (for 10 mmol scale) |
| Expected Yield | 75-85% |
The final product can be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy to confirm its structure and purity. The melting point is a key indicator of purity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. purechemistry.org [purechemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. Malonic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 12. carlroth.com [carlroth.com]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. This compound | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,6-Dichlorocinnamic Acid
These application notes provide a detailed protocol for the laboratory-scale synthesis of 2,6-Dichlorocinnamic acid, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The primary synthetic route detailed is the Knoevenagel condensation, a reliable and high-yielding method for this transformation.
Introduction
This compound is a derivative of cinnamic acid, an unsaturated carboxylic acid.[1] The presence of two chlorine atoms on the phenyl ring significantly influences its chemical properties and biological activity, making it a key building block in organic synthesis. This protocol focuses on the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, which in this context, involves the reaction of an active methylene compound with a carbonyl compound.[1][2] Specifically, we will detail the condensation of 2,6-dichlorobenzaldehyde with malonic acid.[3]
Reaction Mechanism: The Knoevenagel Condensation
The Knoevenagel condensation is a modification of the Aldol condensation.[1] The reaction proceeds via the following steps:
-
Enolate Formation: A basic catalyst, typically a primary or secondary amine like piperidine or an organic base like pyridine, deprotonates the active methylene compound (malonic acid) to form a nucleophilic enolate.[2]
-
Nucleophilic Attack: The enolate then attacks the carbonyl carbon of the aldehyde (2,6-dichlorobenzaldehyde), forming a tetrahedral intermediate.[2]
-
Dehydration: Subsequent proton transfer and elimination of a water molecule lead to the formation of a carbon-carbon double bond, yielding the α,β-unsaturated product.[2]
-
Decarboxylation: When malonic acid is used as the active methylene component, the initial condensation product is an α,β-unsaturated dicarboxylic acid, which readily undergoes decarboxylation upon heating to afford the final cinnamic acid derivative.[1][2]
This method is particularly advantageous as it often results in high yields and can be performed under relatively mild conditions.[3]
Materials and Methods
| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier | Purity |
| 2,6-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | 83-38-5 | e.g., Sigma-Aldrich | ≥98% |
| Malonic Acid | C₃H₄O₄ | 104.06 | 141-82-2 | e.g., Sigma-Aldrich | ≥99% |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | e.g., Fisher Scientific | Anhydrous, ≥99.8% |
| Piperidine | C₅H₁₁N | 85.15 | 110-89-4 | e.g., Sigma-Aldrich | ≥99% |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | e.g., Fisher Scientific | 95% or Absolute |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | e.g., VWR | Concentrated (37%) |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | e.g., Fisher Scientific | Granular |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | e.g., Sigma-Aldrich | Anhydrous |
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
-
Melting point apparatus
-
NMR Spectrometer
-
FT-IR Spectrometer
Experimental Protocol: Knoevenagel Condensation
This protocol is adapted from established procedures for the synthesis of cinnamic acid derivatives.[3][4]
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichlorobenzaldehyde (5.0 g, 28.6 mmol).
-
Add malonic acid (4.5 g, 43.2 mmol, 1.5 equivalents).
-
Add pyridine (15 mL) as the solvent and catalyst. Alternatively, a catalytic amount of piperidine (0.5 mL) in a solvent like ethanol (20 mL) can be used.[5]
Step 2: Reaction
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with continuous stirring.
-
Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
Step 3: Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a 250 mL beaker containing ice-cold water (100 mL).
-
Acidify the mixture by slowly adding concentrated hydrochloric acid dropwise with stirring until the pH is approximately 2. This will cause the crude this compound to precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water (2 x 20 mL) to remove any remaining pyridine hydrochloride and unreacted malonic acid.
Step 4: Purification
-
The most common and effective method for purifying the crude product is recrystallization.[6]
-
Dissolve the crude this compound in a minimum amount of hot ethanol (95%).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before hot filtration to remove the charcoal.[6]
-
Slowly add hot water to the ethanolic solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₉H₆Cl₂O₂[7] |
| Molecular Weight | 217.05 g/mol [7] |
| Melting Point | 204-206 °C |
| ¹H NMR (DMSO-d₆, 300 MHz) | δ (ppm): 12.8 (s, 1H, -COOH), 7.85 (d, 1H, Ar-CH=), 7.5-7.3 (m, 3H, Ar-H), 6.65 (d, 1H, =CH-COOH) |
| ¹³C NMR (DMSO-d₆, 75 MHz) | δ (ppm): 167.4, 142.6, 133.5, 131.8, 130.1, 123.5, 120.1[8] |
| FT-IR (ATR) | ν (cm⁻¹): ~3000 (O-H stretch, broad), ~1690 (C=O stretch), ~1630 (C=C stretch), ~780 (C-Cl stretch) |
Note: NMR chemical shifts can vary slightly depending on the solvent and instrument used.[9]
Safety Precautions
-
2,6-Dichlorobenzaldehyde: Irritant. Avoid contact with skin and eyes.
-
Malonic Acid: Harmful if swallowed and causes serious eye damage.[10][11][12] Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.
-
Pyridine: Highly flammable liquid and vapor.[13][14][15][16] Harmful if swallowed, in contact with skin, or if inhaled.[13][15][16] Causes skin and eye irritation.[16] Work in a well-ventilated fume hood.
-
Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[10][11][12][13][14][15][16][17][18]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC. Ensure the reaction temperature is maintained at reflux. |
| Loss of product during work-up. | Ensure complete precipitation by adjusting the pH carefully. Avoid using excessive solvent during recrystallization. | |
| Impure Product | Presence of starting materials. | Improve the washing step after filtration. Optimize the recrystallization process. |
| Formation of by-products. | The Perkin reaction, a related synthesis, is known to sometimes produce side products.[6][19][20] While less common in Knoevenagel, ensure the reaction temperature is not excessively high. |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. bepls.com [bepls.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. carlroth.com [carlroth.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. carlroth.com [carlroth.com]
- 18. fishersci.com [fishersci.com]
- 19. jocpr.com [jocpr.com]
- 20. scispace.com [scispace.com]
2,6-Dichlorocinnamic Acid: A Versatile Intermediate in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichlorocinnamic acid is a halogenated aromatic carboxylic acid with significant potential as a versatile intermediate in organic synthesis. Its structure, featuring a reactive carboxylic acid moiety, a carbon-carbon double bond, and a sterically hindered dichlorinated phenyl ring, offers a unique combination of functionalities for the construction of complex molecular architectures. The presence of the two chlorine atoms in the ortho positions of the phenyl ring influences the electronic properties and reactivity of the molecule, making it a valuable building block for the synthesis of high-value compounds, including potential pharmaceutical agents. This guide provides a comprehensive overview of the synthesis of this compound and its application as a key intermediate, with a focus on a proposed synthetic route to a precursor of the widely used non-steroidal anti-inflammatory drug (NSAID), Diclofenac.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key data for this compound.[1]
| Property | Value |
| Molecular Formula | C₉H₆Cl₂O₂ |
| Molecular Weight | 217.05 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 208-212 °C |
| CAS Number | 5345-89-1 |
| IUPAC Name | (2E)-3-(2,6-dichlorophenyl)prop-2-enoic acid |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 300 MHz): δ 7.62 (d, J = 8.4, 2H), 7.55 (d, J = 16.2, 1H), 6.96 (d, J=16.2, 1H), 7.3-7.13 (m, 1H).
-
¹³C NMR (DMSO-d₆, 75 MHz): δ 167.59, 142.56, 134.87, 133.3, 129.9, 128.98, 120.22.
-
IR (KBr, cm⁻¹): 3400-2500 (broad, O-H), 1680 (C=O), 1625 (C=C), 1580, 1550 (aromatic C=C), 780 (C-Cl).
-
Mass Spectrum (EI, 70 eV) m/z (%): 216 (M⁺, 60), 199 (40), 171 (100), 136 (30), 101 (25).
Synthesis of this compound
This compound can be reliably synthesized in the laboratory via two well-established named reactions: the Knoevenagel-Doebner condensation and the Perkin reaction. The choice between these methods may depend on the availability of starting materials and desired reaction conditions.
Caption: Synthetic routes to this compound.
Protocol 1: Knoevenagel-Doebner Condensation
This method involves the condensation of 2,6-dichlorobenzaldehyde with malonic acid, catalyzed by a weak base, followed by decarboxylation.[2][3][4][5][6]
Materials:
-
2,6-Dichlorobenzaldehyde (1 equivalent)
-
Malonic acid (1.1 equivalents)
-
Pyridine (solvent)
-
Piperidine (catalyst)
-
Concentrated Hydrochloric Acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dichlorobenzaldehyde and malonic acid in pyridine.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude this compound from an ethanol/water mixture to obtain the pure product.
-
Dry the purified crystals under vacuum.
Expected Yield: 80-90%
Protocol 2: Perkin Reaction
The Perkin reaction provides an alternative route, utilizing the condensation of 2,6-dichlorobenzaldehyde with acetic anhydride in the presence of a weak base.[7][8][9][10][11]
Materials:
-
2,6-Dichlorobenzaldehyde (1 equivalent)
-
Acetic anhydride (2 equivalents)
-
Anhydrous sodium acetate (1 equivalent)
-
10% Sodium carbonate solution
-
Concentrated Hydrochloric Acid
-
Ethanol (for recrystallization)
Procedure:
-
Combine 2,6-dichlorobenzaldehyde, acetic anhydride, and freshly fused, powdered anhydrous sodium acetate in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture in an oil bath at 180°C for 5-8 hours.
-
Allow the reaction mixture to cool and then pour it into a beaker of water.
-
Add 10% sodium carbonate solution until the mixture is alkaline to litmus paper. This will dissolve the product as its sodium salt.
-
Remove any unreacted aldehyde by steam distillation.
-
Cool the remaining solution and filter to remove any resinous byproducts.
-
Acidify the filtrate with concentrated hydrochloric acid with vigorous stirring to precipitate the this compound.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize from an ethanol/water mixture to yield pure this compound.
Expected Yield: 60-70%
Application as a Synthetic Intermediate
The true value of this compound lies in its potential to be transformed into other valuable molecules.
Proposed Synthesis of a Diclofenac Precursor: 2,6-Dichlorophenylacetic Acid
While not the conventional route, this compound can be envisioned as a precursor to 2,6-dichlorophenylacetic acid, a key intermediate in the synthesis of Diclofenac. This transformation can be achieved through the oxidative cleavage of the carbon-carbon double bond. Several reagents are known to effect this transformation, including ozone and potassium permanganate.[12][13][14][15][16][17]
Caption: Proposed two-step conversion of this compound.
A plausible and effective method would involve a two-step process: ozonolysis to the corresponding aldehyde followed by oxidation to the carboxylic acid.
Proposed Protocol: Ozonolysis and Subsequent Oxidation
Step 1: Ozonolysis to 2,6-Dichlorobenzaldehyde
Materials:
-
This compound (1 equivalent)
-
Dichloromethane (DCM, solvent)
-
Ozone (O₃)
-
Dimethyl sulfide (DMS, reducing agent)
Procedure:
-
Dissolve this compound in dry dichloromethane in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.
-
Purge the solution with nitrogen gas to remove the excess ozone.
-
Add dimethyl sulfide dropwise to the cold solution to reduce the ozonide.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2,6-dichlorobenzaldehyde.
Step 2: Oxidation to 2,6-Dichlorophenylacetic Acid
Materials:
-
Crude 2,6-Dichlorobenzaldehyde from Step 1 (1 equivalent)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Prepare a solution of sodium hydroxide in water and add the crude 2,6-dichlorobenzaldehyde.
-
Slowly add a solution of potassium permanganate in water to the aldehyde solution with vigorous stirring. The reaction is exothermic and may require cooling.
-
Stir the mixture at room temperature until the purple color of the permanganate has disappeared.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to precipitate the 2,6-dichlorophenylacetic acid.
-
Collect the product by vacuum filtration and recrystallize from an appropriate solvent.
Potential for the Synthesis of Novel Biologically Active Molecules
The rich chemistry of the cinnamic acid scaffold allows for the synthesis of a diverse array of derivatives with potential biological activities.[18][19][20][21] The carboxylic acid group can be readily converted to esters and amides, while the double bond can undergo various addition and cycloaddition reactions.
-
Amide and Ester Derivatives: Coupling of this compound with various amines and alcohols can generate libraries of amide and ester derivatives. Halogenated cinnamides have been reported to exhibit antimicrobial and anticancer properties.[19]
-
Heterocyclic Compounds: The functional groups of this compound can be utilized in cyclization reactions to form a variety of heterocyclic systems, which are prevalent in many pharmaceuticals.[22][23][24] For instance, the double bond could participate in Michael additions or cycloadditions, leading to the formation of five- or six-membered rings.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation via established methods like the Knoevenagel-Doebner condensation and the Perkin reaction makes it an accessible building block for further transformations. While not a direct precursor in the most common industrial synthesis of Diclofenac, a plausible synthetic route from this compound to the key intermediate 2,6-dichlorophenylacetic acid has been proposed. Furthermore, the inherent reactivity of its functional groups opens up avenues for the synthesis of a wide range of novel compounds with potential applications in medicinal chemistry and materials science. This guide provides the necessary protocols and theoretical background to encourage further exploration of this compound as a strategic component in modern organic synthesis.
References
- 1. This compound | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. scholars.fhsu.edu [scholars.fhsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fchpt.stuba.sk [fchpt.stuba.sk]
- 10. youtube.com [youtube.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Oxidative cleavage of C–C double bond in cinnamic acids with hydrogen peroxide catalysed by vanadium(v) oxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 18. benchchem.com [benchchem.com]
- 19. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. Applied Sciences | Special Issue : Heterocyclic Compounds with Potential Biological Activity: From Synthesis to Application [mdpi.com]
- 24. mdpi.com [mdpi.com]
Unlocking the Therapeutic Potential of 2,6-Dichlorocinnamic Acid and Its Derivatives: A Guide for Researchers
Introduction: The Promise of Dichlorinated Cinnamic Acids
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been a focal point in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The core structure, a phenyl ring attached to an acrylic acid moiety, provides a versatile scaffold for chemical modifications to enhance therapeutic efficacy.[4] The introduction of halogen atoms, particularly chlorine, to the phenyl ring has been a successful strategy to modulate the electronic and steric properties of these molecules, often leading to enhanced biological activity.[4][5] This guide focuses on the biological activities of 2,6-Dichlorocinnamic acid and its derivatives, providing detailed application notes and protocols for researchers and drug development professionals. While specific data for the 2,6-dichloro isomer is emerging, this document leverages the extensive research on related chlorinated cinnamic acids to provide a robust framework for investigation.
Anticipated Biological Activities and Underlying Mechanisms
Based on the broader family of cinnamic acid derivatives, this compound and its analogs are predicted to exhibit significant therapeutic potential in several key areas.
Anticancer Activity: Inducing Cell Death and Halting Proliferation
Cinnamic acid derivatives have demonstrated notable cytotoxic effects against various cancer cell lines.[4][6] The primary mechanisms of action are believed to be the induction of apoptosis (programmed cell death) and cell cycle arrest.[4]
-
Apoptosis Induction: Chlorinated cinnamic acid derivatives are thought to trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, leading to the release of cytochrome c and the subsequent activation of a caspase cascade (caspase-9 and -3), ultimately resulting in cell death.[4]
-
Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, often by modulating the activity of cyclin-dependent kinases (CDKs).[4]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The presence of chlorine atoms on the phenyl ring is thought to increase the lipophilicity of cinnamic acid derivatives, facilitating their penetration through microbial cell membranes.[4] This enhanced uptake contributes to their activity against a range of bacteria and fungi.[1] While specific MIC values for this compound are not widely published, derivatives of dichlorocinnamic acid have shown potent antimicrobial effects. For instance, cephem hybrids of 2,5-dichlorocinnamic acid have demonstrated significant growth inhibitory effects against various Staphylococcus species.[7]
Anti-inflammatory Activity: Modulating Key Signaling Pathways
Cinnamic acid derivatives have been shown to possess anti-inflammatory properties by inhibiting key signaling pathways involved in the inflammatory response.[2][8] A primary target is the nuclear factor kappa B (NF-κB) signaling pathway.[8] By inhibiting the activation of NF-κB, these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby mitigating the inflammatory cascade.[8]
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its derivatives, such as esters and amides, can be achieved through well-established organic chemistry reactions. The Knoevenagel condensation is a common method for forming the cinnamic acid backbone.[4]
Diagram: General Synthesis Workflow
Caption: General workflow for the synthesis of this compound and its derivatives.
Experimental Protocols
The following protocols are adapted from established methodologies for evaluating the biological activities of cinnamic acid derivatives and can be applied to this compound and its analogs.
Protocol 1: Synthesis of this compound via Knoevenagel Condensation
Objective: To synthesize this compound from 2,6-Dichlorobenzaldehyde.
Materials:
-
2,6-Dichlorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Concentrated hydrochloric acid
-
Ethanol
-
Standard reflux apparatus
-
Ice bath
-
Buchner funnel and vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, combine 2,6-Dichlorobenzaldehyde (10 mmol), malonic acid (12 mmol), and pyridine (20 mL).
-
Add a catalytic amount of piperidine (0.5 mL) to the mixture.
-
Reflux the reaction mixture for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (20 mL).
-
A precipitate of this compound will form.
-
Collect the solid by vacuum filtration, washing with cold water.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Protocol 2: Evaluation of Anticancer Activity using MTT Assay
Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A-549 human lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations.
-
Incubate the plates for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3 hours.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the growth medium in a 96-well plate.
-
Prepare a microbial inoculum adjusted to the 0.5 McFarland standard.
-
Add the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (microbes in medium without the compound) and a negative control (medium only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[10][11]
Quantitative Data Summary (Illustrative Examples)
As specific quantitative data for this compound is limited, the following tables present data for closely related chlorinated cinnamic acid derivatives to illustrate their potential potency.
Table 1: Illustrative Anticancer Activity of Cinnamic Acid Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound with cyano group on alcohol/amine part | HeLa, K562, Fem-x, MCF-7 | 42 - 166 | [12] |
| Cinnamic acid derivative 5 | A-549 (Lung) | 10.36 | [6] |
Table 2: Illustrative Antimicrobial Activity of Chlorinated Cinnamic Acid Derivatives
| Derivative | Microorganism | MIC (µmol/mL) | Reference |
| Methoxyethyl 4-chlorocinnamate | Candida albicans | 0.13 | [12] |
| Perillyl 4-chlorocinnamate | Candida albicans | 0.024 | [12] |
Signaling Pathway Diagrams
The following diagrams illustrate the potential mechanisms of action of this compound derivatives based on the known activities of the broader class of cinnamic acids.
Diagram: Proposed Anticancer Mechanism - Apoptosis Induction
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Antimicrobial and Antifungal Properties of 2,6-Dichlorocinnamic Acid
For: Researchers, Scientists, and Drug Development Professionals
Abstract: The rise of antimicrobial resistance necessitates the exploration of novel chemical entities for therapeutic development. Cinnamic acid and its derivatives have long been recognized for their broad-spectrum antimicrobial activities.[1][2] Halogenation of the phenyl ring is a common strategy to enhance the biological activity of lead compounds.[3] This document provides a comprehensive technical guide for the investigation of 2,6-Dichlorocinnamic acid, a halogenated derivative of cinnamic acid, for its potential antimicrobial and antifungal applications. While extensive data exists for other isomers, such as 4-chlorocinnamic acid, specific efficacy data for the 2,6-dichloro-substituted variant is not widely available in peer-reviewed literature.[4][5] This guide, therefore, serves as a foundational resource, presenting detailed, field-proven protocols to enable researchers to systematically evaluate its antimicrobial and antifungal properties, from initial screening to preliminary mechanism of action studies. We provide the scientific rationale behind experimental design, detailed step-by-step methodologies, and frameworks for data interpretation, thereby empowering researchers to generate robust and reliable data for this promising compound.
Introduction and Scientific Rationale
Cinnamic acid, a naturally occurring organic acid, and its derivatives are a well-established class of compounds with a diverse range of biological activities, including antibacterial, antifungal, and antiviral properties.[6] The core structure of cinnamic acid, featuring a phenyl ring, a carboxylic acid function, and a conjugated double bond, offers multiple sites for chemical modification to modulate its therapeutic properties.
The introduction of halogen atoms, particularly chlorine, to the phenyl ring has been shown to enhance the antimicrobial potency of various compounds.[3] This is often attributed to an increase in lipophilicity, which can facilitate the penetration of microbial cell membranes, and alterations in electronic properties that may enhance interactions with molecular targets. While studies on 4-chlorocinnamic acid derivatives have demonstrated significant antifungal activity, there is a notable gap in the literature regarding the specific antimicrobial profile of this compound.[4] The presence of two chlorine atoms at the 2 and 6 positions could confer unique steric and electronic properties, potentially leading to a distinct spectrum of activity and mechanism of action.
These application notes are designed to provide researchers with the necessary tools to thoroughly investigate the antimicrobial and antifungal potential of this compound. The protocols herein are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and are widely used in the field of antimicrobial drug discovery.
Postulated Mechanisms of Action
While the precise mechanisms of action for this compound are yet to be elucidated, we can hypothesize based on the known activities of related cinnamic acid derivatives.
2.1. Antibacterial Mechanism:
The primary proposed antibacterial mechanism for cinnamic acid derivatives is the disruption of the bacterial cell membrane's integrity. This leads to increased permeability, leakage of vital intracellular components such as ions and metabolites, and ultimately, cell death. The lipophilic nature of the chlorinated phenyl ring is expected to enhance this membrane-disruptive activity.
2.2. Antifungal Mechanism:
In fungi, in addition to membrane disruption, a key target for many antifungal agents is the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Cinnamic acid derivatives have been suggested to inhibit enzymes within this pathway.[7] A plausible target is the enzyme 14α-demethylase, a cytochrome P450 enzyme critical for ergosterol synthesis. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, resulting in the arrest of fungal growth.
Caption: Postulated antifungal mechanism of this compound.
Quantitative Data Framework
The following tables are provided as templates for the systematic recording of experimental data generated using the protocols in this guide. This structured approach facilitates the comparison of this compound's activity against various microorganisms and in comparison to standard control compounds.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MIC (µM) | MBC (µg/mL) | MBC (µM) | MBC/MIC Ratio |
| Staphylococcus aureus | 29213 | |||||
| Escherichia coli | 25922 | |||||
| Pseudomonas aeruginosa | 27853 | |||||
| Enterococcus faecalis | 29212 | |||||
| Ciprofloxacin (Control) | - |
Table 2: Antifungal Activity of this compound
| Fungal Strain | ATCC Number | MIC (µg/mL) | MIC (µM) | MFC (µg/mL) | MFC (µM) | MFC/MIC Ratio |
| Candida albicans | 90028 | |||||
| Candida glabrata | 90030 | |||||
| Aspergillus niger | 16404 | |||||
| Amphotericin B (Control) | - |
Table 3: Anti-Biofilm Activity of this compound
| Bacterial Strain | ATCC Number | MBIC₅₀ (µg/mL) | MBEC₅₀ (µg/mL) |
| Staphylococcus aureus | 35984 | ||
| Pseudomonas aeruginosa | PAO1 |
Experimental Protocols
These protocols are designed to be comprehensive and self-validating, incorporating necessary controls for robust data generation.
4.1. Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol utilizes the broth microdilution method, a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well flat-bottom microtiter plates
-
Test microorganisms (bacterial and fungal strains)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Incubator
Step-by-Step Methodology:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a small amount of this compound and dissolve it in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity.
-
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria. This can be verified using a spectrophotometer at 625 nm.
-
Dilute this standardized suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution (a dilution of the stock in broth) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.
-
Column 11 will serve as the growth control (broth and inoculum only), and column 12 will be the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Within 15 minutes of preparing the final inoculum, add 100 µL of the standardized microbial suspension to each well from column 1 to 11. Do not add inoculum to the sterility control wells (column 12).
-
The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
-
Reading and Interpretation of Results:
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
4.2. Protocol for Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a continuation of the MIC assay and determines the lowest concentration of the compound that results in microbial death.
Step-by-Step Methodology:
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.
-
Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the MIC assay.
-
-
Reading and Interpretation of Results:
-
The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies).
-
4.3. Protocol for Anti-Biofilm Assays
These assays are crucial for evaluating the potential of this compound to combat biofilm-associated infections.
Caption: Workflow for MBIC and MBEC assays.
Materials:
-
Materials from MIC protocol
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (for biofilm formation)
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or Acetic Acid (33%)
4.3.1. Minimum Biofilm Inhibitory Concentration (MBIC) Assay:
-
Preparation of Plate:
-
Perform serial dilutions of this compound in TSB with 1% glucose in a 96-well plate as described in the MIC protocol.
-
-
Inoculation and Incubation:
-
Inoculate the wells with a standardized bacterial suspension (to a final concentration of ~1 x 10⁶ CFU/mL).
-
Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
-
Quantification of Biofilm:
-
Carefully aspirate the medium and wash the wells gently with PBS to remove non-adherent planktonic cells.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells with PBS until the negative control wells are colorless.
-
Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound dye.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The MBIC₅₀ is the concentration that causes a 50% reduction in biofilm formation compared to the untreated control.
-
4.3.2. Minimum Biofilm Eradication Concentration (MBEC) Assay:
-
Formation of Mature Biofilm:
-
Inoculate a 96-well plate with a standardized bacterial suspension in TSB with 1% glucose.
-
Incubate at 37°C for 24-48 hours to allow for the formation of a mature biofilm.
-
-
Treatment of Biofilm:
-
Aspirate the medium and wash the wells with PBS.
-
Add fresh broth containing serial dilutions of this compound to the wells.
-
Incubate for another 24 hours.
-
-
Quantification of Remaining Biofilm:
-
Quantify the remaining biofilm using the crystal violet staining method as described for the MBIC assay.
-
The MBEC₅₀ is the concentration that eradicates 50% of the pre-formed biofilm.
-
Concluding Remarks and Future Directions
The protocols detailed in this guide provide a robust framework for the initial characterization of the antimicrobial and antifungal properties of this compound. Given the promising activity of related chlorinated cinnamic acid derivatives, a thorough investigation of this compound is warranted.
Future research should focus on expanding the panel of microorganisms tested to include clinically relevant drug-resistant strains. Elucidation of the specific molecular targets and mechanisms of action through techniques such as enzymatic assays, membrane potential studies, and transcriptomics will be crucial for the further development of this compound as a potential therapeutic agent. Additionally, cytotoxicity assays using mammalian cell lines are essential to determine its therapeutic index and potential for clinical application.
References
- 1. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Investigating the Anticancer and Cytotoxic Effects of 2,6-Dichlorocinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Cinnamic Acid Scaffolds in Oncology
Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Among these, halogenated cinnamic acids, particularly those with chloro-substitutions, have emerged as a promising area of research for the development of novel anticancer agents.[3] The introduction of chlorine atoms onto the phenyl ring can modulate the lipophilicity, electronic properties, and steric hindrance of the molecule, thereby influencing its interaction with biological targets and enhancing its therapeutic efficacy.[3]
This guide provides a comprehensive overview of the methodologies and protocols for investigating the anticancer and cytotoxic effects of a specific subclass: 2,6-Dichlorocinnamic acid derivatives. While direct and extensive research on the 2,6-dichloro substitution pattern is still emerging, this document synthesizes established findings from closely related chloro-substituted cinnamic acid analogs to provide a robust framework for new research endeavors. The primary mechanisms of action for this class of compounds are believed to be the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, ultimately leading to the inhibition of cancer cell proliferation.[3][4]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives, such as amides and esters, can be achieved through established organic chemistry reactions. A general workflow begins with the Knoevenagel condensation to form the cinnamic acid backbone, followed by modification of the carboxylic acid group.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Protocol for Synthesis of this compound Amides
-
Synthesis of this compound: In a round-bottom flask, combine 2,6-dichlorobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and pyridine. Add a catalytic amount of piperidine. Reflux the mixture for 4-6 hours. After cooling, pour the reaction mixture into a solution of crushed ice and concentrated hydrochloric acid. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain pure this compound.
-
Synthesis of 2,6-Dichlorocinnamoyl Chloride: To the synthesized this compound, add thionyl chloride (SOCl₂) in excess and reflux for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude 2,6-Dichlorocinnamoyl chloride.
-
Amidation: Dissolve the crude 2,6-Dichlorocinnamoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane). To this solution, add the desired amine (1.1 equivalents) and a base (e.g., triethylamine) and stir at room temperature overnight. Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final this compound amide derivative.[1]
In Vitro Evaluation of Anticancer and Cytotoxic Effects
A crucial first step in characterizing novel anticancer compounds is the in vitro assessment of their cytotoxic and antiproliferative activities against a panel of cancer cell lines.
Cell Viability Assays (MTT/XTT)
Cell viability assays are used to determine the concentration of the test compound that inhibits cell growth by 50% (IC50). The MTT and XTT assays are colorimetric assays that measure the metabolic activity of viable cells.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[1][2]
Table 1: Example IC50 Values of Cinnamic Acid Derivatives in Cancer Cell Lines
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-N-methyl-3-(4-chlorophenyl)acrylamide | A-549 (Lung) | 11.38 | [1] |
| (E)-N-ethyl-3-(4-chlorophenyl)acrylamide | A-549 (Lung) | 10.36 | [1] |
| Cinnamic Acid Amide Derivative 5 | HeLa (Cervical) | 42 | [2][4] |
| Cinnamic Acid Ester Derivative 2 | K562 (Leukemia) | 166 | [2][4] |
Note: The IC50 values presented are for various chloro- and other substituted cinnamic acid derivatives and serve as a reference for the expected range of activity for novel this compound derivatives.
Mechanistic Studies: Apoptosis and Cell Cycle Analysis
Understanding the mechanism by which a compound induces cancer cell death is critical for its development as a therapeutic agent. For cinnamic acid derivatives, the primary mechanisms are often the induction of apoptosis and cell cycle arrest.[3][4]
Apoptosis Induction
Apoptosis can be assessed by detecting the externalization of phosphatidylserine (PS) on the cell surface using Annexin V staining, in conjunction with a viability dye like Propidium Iodide (PI) for flow cytometric analysis.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cancer cells in a 6-well plate and treat with the this compound derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Signaling Pathway of Apoptosis Induction
Cinnamic acid derivatives often induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax), leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[3]
References
The Strategic Utility of 2,6-Dichlorocinnamic Acid in the Synthesis of Novel Bioactive Compounds: Application Notes and Protocols
Introduction: The Architectural Significance of the 2,6-Dichlorocinnamic Acid Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is perpetual. Cinnamic acid and its derivatives have long been recognized as privileged scaffolds, owing to their natural occurrence, low toxicity, and a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic introduction of halogen atoms onto the phenyl ring of the cinnamic acid backbone can significantly modulate the molecule's lipophilicity, metabolic stability, and electronic properties, thereby fine-tuning its interaction with biological targets.[3]
This guide focuses on the synthetic utility of a particularly compelling building block: This compound . The presence of two chlorine atoms in the ortho positions of the phenyl ring introduces significant steric hindrance and strong electron-withdrawing effects. These features not only influence the reactivity of the acrylic acid moiety but also present unique opportunities for the design of potent and selective therapeutic agents. This document provides detailed application notes and robust protocols for the use of this compound as a precursor in the synthesis of novel amides, esters, and hydrazides, and further elaborates on their subsequent transformation into valuable heterocyclic systems.
Part 1: Synthesis of this compound
The foundational step for harnessing the potential of this scaffold is its efficient synthesis. The Knoevenagel condensation is a classical and reliable method for this purpose.[4]
Protocol 1: Knoevenagel Condensation for this compound
This protocol outlines the synthesis of this compound from 2,6-dichlorobenzaldehyde and malonic acid. The use of pyridine as a base and a catalytic amount of piperidine is a common practice for this transformation.[5]
Experimental Workflow:
Caption: Knoevenagel condensation workflow for this compound synthesis.
Materials:
| Reagent | Molar Eq. |
| 2,6-Dichlorobenzaldehyde | 1.0 |
| Malonic Acid | 1.2 |
| Pyridine | Solvent |
| Piperidine | Catalytic |
| Concentrated HCl | For work-up |
| Ethanol | For recrystallization |
| Distilled Water | For work-up & recrystallization |
Procedure:
-
Combine 2,6-dichlorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and then pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
A precipitate of crude this compound will form. Collect the solid by vacuum filtration.
-
Wash the crude product thoroughly with cold water to remove any remaining pyridine hydrochloride.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.[6]
Part 2: Synthesis of Novel Amides from this compound
The conversion of the carboxylic acid moiety of this compound into an amide bond is a key transformation for generating libraries of bioactive compounds. Cinnamic acid amides are known to possess a range of pharmacological activities, including anticancer and antimicrobial effects. Two primary methods are presented here: the acid chloride method and a direct coupling agent-mediated method.
Protocol 2.1: Amide Synthesis via the Acid Chloride Intermediate
This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂), followed by reaction with a desired amine.[3]
Experimental Workflow:
Caption: Two-step synthesis of amides from this compound.
Materials:
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Thionyl chloride (SOCl₂) | 1.2 |
| Substituted Amine | 1.0 |
| Triethylamine (Et₃N) | 1.2 |
| Anhydrous Dichloromethane (DCM) | Solvent |
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2,6-dichlorocinnamoyl chloride.
-
In a separate flask, dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM and cool to 0°C.
-
Add a solution of the crude acid chloride in anhydrous DCM dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-substituted-2,6-dichlorocinnamamide.
Protocol 2.2: Direct Amide Coupling using EDC/HOBt
This one-pot method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of Hydroxybenzotriazole (HOBt) to facilitate amide bond formation under mild conditions. This approach avoids the harsh reagents used in the acid chloride method.
Materials:
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Substituted Amine | 1.1 |
| EDC | 1.2 |
| HOBt | 1.2 |
| Diisopropylethylamine (DIPEA) | 2.0 |
| Anhydrous Dimethylformamide (DMF) | Solvent |
Procedure:
-
Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Upon completion (monitored by TLC), pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 5% LiCl solution (to remove DMF), saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Part 3: Synthesis of Novel Esters and Hydrazides
Ester and hydrazide derivatives of cinnamic acid are also valuable synthetic intermediates and have shown a range of biological activities.[7]
Protocol 3.1: Fischer Esterification
A straightforward method for the synthesis of esters is the acid-catalyzed reaction of a carboxylic acid with an alcohol.
Materials:
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Desired Alcohol (e.g., Ethanol) | Excess (Solvent) |
| Concentrated Sulfuric Acid (H₂SO₄) | Catalytic |
| Saturated Sodium Bicarbonate | For work-up |
| Diethyl ether or Ethyl acetate | For extraction |
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of the desired anhydrous alcohol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the mixture to reflux for 3-6 hours, monitoring the reaction by TLC.
-
After cooling, remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude ester.
-
Purify by column chromatography if necessary.[8]
Protocol 3.2: Synthesis of 2,6-Dichlorocinnamic Hydrazide
Hydrazides are key precursors for the synthesis of various heterocyclic compounds, such as oxadiazoles and pyrazoles.[9]
Materials:
| Reagent | Molar Eq. |
| Ethyl 2,6-dichlorocinnamate | 1.0 |
| Hydrazine Hydrate (80%) | 5.0 |
| Ethanol | Solvent |
Procedure:
-
First, synthesize the ethyl ester of this compound as described in Protocol 3.1.
-
Dissolve the ethyl 2,6-dichlorocinnamate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (5.0 eq) and reflux the mixture for 4-6 hours.
-
Monitor the reaction for the disappearance of the starting ester by TLC.
-
After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into cold water to precipitate the hydrazide.
-
Filter the solid, wash with cold water, and dry to obtain the 2,6-dichlorocinnamic hydrazide. Recrystallization from ethanol may be performed for further purification.
Part 4: Application in the Synthesis of Heterocyclic Compounds
The derivatives synthesized from this compound are versatile building blocks for constructing more complex molecular architectures, particularly five-membered heterocyclic rings which are prevalent in many pharmaceuticals.[10][11]
Protocol 4.1: Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are a class of heterocyclic compounds known for their broad spectrum of biological activities, including antibacterial and antifungal properties.[12] They can be readily synthesized from acid hydrazides.
Experimental Workflow:
Caption: Synthesis of 1,3,4-Oxadiazoles from 2,6-Dichlorocinnamic Hydrazide.
Procedure:
-
Take an equimolar mixture of 2,6-Dichlorocinnamic hydrazide (1.0 eq) and a desired aromatic carboxylic acid (1.0 eq).
-
Add phosphorus oxychloride (POCl₃) as both a reagent and solvent.
-
Reflux the mixture for 2-3 hours at 100°C.
-
After cooling to room temperature, carefully pour the reaction mixture into ice-cold water.
-
The resulting precipitate is filtered, washed thoroughly with water, and dried.
-
The crude product is purified by column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the pure 2-(2,6-dichlorostyryl)-5-aryl-1,3,4-oxadiazole.[10]
Conclusion and Future Outlook
This compound is a highly versatile and valuable precursor for the synthesis of a diverse range of novel compounds. The protocols detailed in this guide provide a robust framework for the generation of amides, esters, and hydrazides, which can be further elaborated into complex heterocyclic systems. The unique electronic and steric properties conferred by the 2,6-dichloro substitution pattern make these derivatives promising candidates for drug discovery programs, particularly in the areas of oncology and infectious diseases.[3][13] Further exploration of the structure-activity relationships of these compounds is warranted and will undoubtedly lead to the identification of new lead molecules with improved therapeutic potential.
References
- 1. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 1,3,4-Oxadiazole Derivatives Containing a Cinnamic Acid Moiety as Potential Bactericide for Rice Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2,6-Dichlorocinnamic Acid
For: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dichlorocinnamic acid is a halogenated derivative of cinnamic acid. Its structural features, including the carboxylic acid moiety and the dichlorinated phenyl ring, make it a compound of interest in medicinal chemistry and pharmaceutical development as a potential intermediate or a candidate for drug discovery. Accurate and reliable quantification of this compound in various matrices is paramount for pharmacokinetic studies, quality control of pharmaceutical preparations, and metabolic investigations.
This comprehensive guide provides detailed, validated analytical methods for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed to be robust and adaptable to different laboratory settings, ensuring high-quality data generation. All method validation parameters are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Chemical Structure | PubChem | |
| IUPAC Name | (E)-3-(2,6-dichlorophenyl)prop-2-enoic acid | [4] |
| Molecular Formula | C₉H₆Cl₂O₂ | [4] |
| Molecular Weight | 217.05 g/mol | [4] |
| CAS Number | 5345-89-1 | [4] |
| Appearance | White to off-white crystalline powder | General knowledge |
| pKa | ~4.0 (Estimated based on cinnamic acid and benzoic acid derivatives) | General chemical principles |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and acetonitrile. | General chemical principles |
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in pharmaceutical formulations and for in-process control where high concentrations of the analyte are expected.
Principle
The method employs reversed-phase chromatography to separate this compound from other components in the sample matrix. The analyte is then detected and quantified by its absorbance of ultraviolet (UV) light at a specific wavelength. An acidic mobile phase is utilized to ensure the carboxylic acid group is protonated, leading to better retention and peak shape on a C18 stationary phase.[5]
Reagents and Materials
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (85%, analytical grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm, PTFE or nylon)
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed Protocols
1.4.1. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
1.4.2. Sample Preparation (Pharmaceutical Tablets)
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to approximately 25 mg of this compound and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and then dilute to volume with methanol.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm (based on UV absorbance of cinnamic acid derivatives) |
| Run Time | 10 minutes |
Data Analysis
-
Integrate the peak area of this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions from the calibration curve using linear regression.
-
Calculate the amount of this compound in the pharmaceutical dosage form.
Method Validation (ICH Q2(R2) Guidelines)
A comprehensive validation of the analytical method should be performed to demonstrate its suitability for the intended purpose.[1][3][6]
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any excipient or degradation product peaks. Peak purity should be confirmed using a photodiode array (PDA) detector. |
| Linearity | A minimum of 5 concentrations should be used. The correlation coefficient (r²) should be ≥ 0.999. |
| Range | 80% to 120% of the test concentration. |
| Accuracy | The recovery should be between 98.0% and 102.0% for the assay of a drug substance.[1] |
| Precision | Repeatability (Intra-day): The relative standard deviation (RSD) should be ≤ 2%.Intermediate Precision (Inter-day): The RSD should be ≤ 2%. |
| Limit of Detection (LOD) | Determined by signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantification (LOQ) | Determined by signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be established with acceptable precision and accuracy. |
| Robustness | The method should be unaffected by small, deliberate variations in method parameters such as mobile phase composition (±2%), pH, flow rate (±0.1 mL/min), and column temperature (±5 °C). |
Part 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma, where low concentrations are expected.
Principle
The method involves the extraction of this compound and an internal standard (IS) from the biological matrix. The extract is then injected into a liquid chromatography system for separation, followed by detection using a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.
Reagents and Materials
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS), e.g., Diclofenac or a stable isotope-labeled this compound
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Microcentrifuge tubes
-
Solid Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for the bioanalysis of this compound in plasma by LC-MS/MS.
Detailed Protocols
2.4.1. Preparation of Standard and QC Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard in methanol.
-
Working Standard Solutions: Prepare calibration standards by spiking blank plasma with the working standard solutions to achieve a concentration range of 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank plasma from a separate stock solution of the analyte.
2.4.2. Sample Preparation (Plasma) - Solid Phase Extraction (SPE)
This protocol is adapted for acidic drugs and provides cleaner extracts compared to protein precipitation.[7]
-
Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma sample (standard, QC, or unknown), add 200 µL of 2% formic acid in water. Vortex and load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.
Instrumentation and Conditions
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC or equivalent |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | This compound: m/z 215.0 -> 170.0 (Quantifier), m/z 215.0 -> 134.0 (Qualifier)Diclofenac (IS): m/z 294.0 -> 250.0 |
| Source Temperature | 500 °C |
Data Analysis
-
Calculate the peak area ratio of the analyte to the internal standard for all standards, QCs, and unknown samples.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
Method Validation (ICH Q2(R2) and Bioanalytical Guidelines)
The bioanalytical method should be fully validated.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |
| Linearity | A minimum of 6 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification). |
| Accuracy and Precision | The mean accuracy should be within 85-115% of the nominal concentrations (80-120% for LLOQ). The precision (RSD) should not exceed 15% (20% for LLOQ). |
| Matrix Effect | The matrix factor should be consistent across different sources of plasma. The IS-normalized matrix factor should have an RSD ≤ 15%. |
| Recovery | The extraction recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Stability | The analyte should be stable in plasma under various conditions: freeze-thaw cycles, short-term (bench-top), long-term (frozen), and in the processed sample (autosampler). |
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound in pharmaceutical and biological matrices, respectively. The HPLC-UV method is well-suited for quality control applications, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies. Adherence to the outlined protocols and validation procedures will ensure the generation of accurate and reproducible data that meets regulatory expectations.
References
- 1. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 2. biocompare.com [biocompare.com]
- 3. Analysis of drug in tissue homogenates by high performance liquid chromatography with direct injection and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. employees.csbsju.edu [employees.csbsju.edu]
- 6. cores.emory.edu [cores.emory.edu]
- 7. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dichlorocinnamic Acid
Welcome to the comprehensive technical support guide for the synthesis of 2,6-Dichlorocinnamic acid. This resource is meticulously designed for researchers, medicinal chemists, and process development scientists. Here, we delve into the common challenges encountered during the synthesis of this sterically hindered cinnamic acid derivative, offering field-proven insights and troubleshooting protocols in a direct question-and-answer format. Our goal is to empower you to navigate the intricacies of this synthesis with confidence and scientific rigor.
I. Core Synthesis Challenges & Troubleshooting
The synthesis of this compound, while conceptually straightforward via classical condensation reactions, is often plagued by issues stemming from the electronic and steric properties of the 2,6-dichlorobenzaldehyde starting material. The two ortho-chloro substituents create significant steric hindrance around the aldehyde group and are strongly electron-withdrawing, which can impede the desired reaction pathway.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the synthesis of this compound is consistently low. What are the primary factors at play and how can I enhance the yield?
A1: Low yields are the most frequently reported issue in the synthesis of this compound. The principal culprit is the steric hindrance imposed by the two ortho-chloro groups on the benzaldehyde ring. This steric bulk impedes the approach of the nucleophile (the enolate of acetic anhydride in the Perkin reaction, or the carbanion of malonic acid in the Knoevenagel condensation) to the aldehyde's carbonyl carbon. Several factors can be optimized to overcome this challenge:
-
Reaction Conditions: More forcing conditions are often necessary compared to the synthesis of less hindered cinnamic acids. This includes higher reaction temperatures and longer reaction times.[1] However, this must be balanced against the potential for increased side reactions.
-
Catalyst Choice and Loading: In the Knoevenagel condensation, the choice of base is critical. While piperidine is common, its bulkiness might be detrimental. A less hindered base or a different catalytic system might be more effective. In the Perkin reaction, ensuring the anhydrous nature of the sodium acetate is crucial, as moisture will hydrolyze the acetic anhydride.[1]
-
Reagent Stoichiometry: An excess of the less expensive reagent (often acetic anhydride or malonic acid) can be employed to drive the reaction equilibrium towards the product.[1]
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting workflow for low yield.
Q2: I am observing the formation of a dark, resinous, or tar-like byproduct in my Perkin reaction. What is this and how can I minimize its formation?
A2: The formation of dark, resinous materials is a common issue in Perkin reactions, especially when high temperatures are employed.[1] This is often due to the self-condensation of acetic anhydride or the polymerization of the aldehyde.
Minimization Strategies:
-
Temperature Control: While higher temperatures may be needed to overcome steric hindrance, excessive heat can promote polymerization. It is crucial to find the optimal temperature that balances reaction rate and byproduct formation.
-
Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Avoid unnecessarily long heating times once the reaction has reached completion.
-
Purification: After the reaction, the resinous material can often be removed during the workup. Dissolving the reaction mixture in an alkaline solution (e.g., sodium carbonate) will form the water-soluble sodium salt of this compound, while the insoluble resinous byproduct can be removed by filtration of the hot solution.[1]
Q3: What are the likely impurities in my crude this compound, and what are the most effective purification methods?
A3: The primary impurities will depend on the synthetic route but commonly include:
-
Unreacted 2,6-dichlorobenzaldehyde: This is a common impurity due to incomplete reaction.
-
Acetic anhydride or malonic acid: Excess starting materials will be present.
-
Side-products: These can include products from the self-condensation of the aldehyde or anhydride. In the Knoevenagel condensation, a potential side reaction is the Michael addition of a second molecule of malonic acid to the newly formed α,β-unsaturated product.
Purification Methods:
-
Acid-Base Extraction: This is a highly effective method for separating the acidic this compound from neutral impurities like unreacted aldehyde. The crude product is dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with an aqueous base (e.g., sodium bicarbonate solution). The acidic product will move into the aqueous layer as its sodium salt. The aqueous layer is then separated and re-acidified with a strong acid (e.g., HCl) to precipitate the pure this compound, which can be collected by filtration.[2]
-
Recrystallization: This is a standard method for purifying the crude product. A suitable solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. For compounds similar to this compound, an ethanol/water or acetic acid/water mixture is often effective.[1][3]
Table 1: Comparison of Recrystallization Solvents for Dichlorinated Aromatic Acids
| Recrystallization Solvent System | Expected Purity | Expected Yield | Melting Point (°C) |
| Aqueous Ethanol (80% EtOH) | >98% | ~85% | 198-201 |
| Toluene | ~97% | ~75% | 197-200 |
| Heptane/Ethyl Acetate (3:1) | ~96% | ~80% | 196-199 |
Note: Data is illustrative and based on typical results for the purification of similar aromatic carboxylic acids. Actual results may vary.[3]
II. Experimental Protocols
The following are representative protocols for the synthesis of this compound. It is recommended to perform small-scale trials to optimize conditions for your specific laboratory setup.
Protocol 1: Synthesis via Perkin Reaction
This protocol is adapted from general procedures for the Perkin reaction of aromatic aldehydes.[1]
Materials:
-
2,6-Dichlorobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Saturated sodium carbonate solution
-
Concentrated hydrochloric acid
-
Ethanol (for recrystallization)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,6-dichlorobenzaldehyde (1 equivalent), acetic anhydride (2-2.5 equivalents), and freshly fused, finely powdered anhydrous sodium acetate (1.5 equivalents).
-
Heating: Heat the mixture in an oil bath at 180-190°C for 5-8 hours.
-
Workup - Neutralization: Allow the reaction mixture to cool slightly and then pour it into a beaker containing water. Carefully add a saturated solution of sodium carbonate with stirring until the solution is alkaline. This converts the this compound into its water-soluble sodium salt and hydrolyzes excess acetic anhydride.
-
Workup - Removal of Unreacted Aldehyde: Subject the alkaline solution to steam distillation to remove any unreacted 2,6-dichlorobenzaldehyde.[1]
-
Workup - Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution to boiling for a few minutes. Filter the hot solution to remove the charcoal.
-
Precipitation: Cool the filtrate and then acidify it by the dropwise addition of concentrated hydrochloric acid with vigorous stirring until the precipitation of this compound is complete (pH should be acidic).
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water.
-
Purification: Purify the crude this compound by recrystallization from an ethanol/water mixture. Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Synthesis via Knoevenagel-Doebner Condensation
This protocol utilizes the Doebner modification of the Knoevenagel condensation.[4][5]
Materials:
-
2,6-Dichlorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine (catalytic amount)
-
Concentrated hydrochloric acid
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve malonic acid (1.2 equivalents) in pyridine. Add 2,6-dichlorobenzaldehyde (1 equivalent) and a catalytic amount of piperidine.
-
Heating: Heat the mixture to reflux for 4-6 hours. The pyridine acts as both the solvent and a basic catalyst.
-
Workup: After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Reaction Pathway Visualization
Caption: Key synthetic routes to this compound.
III. Analytical Characterization
Confirming the identity and purity of the synthesized this compound is crucial. The following are expected analytical data.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Approximately 198-201 °C (This can vary slightly based on purity).
-
¹H NMR Spectroscopy (in DMSO-d₆): Expect characteristic signals for the vinylic protons (a doublet for the proton alpha to the carbonyl and a doublet for the proton beta to the carbonyl, with coupling constants indicative of a trans double bond), aromatic protons, and a broad singlet for the carboxylic acid proton.[6]
-
¹³C NMR Spectroscopy: Expect signals for the carboxylic acid carbon, the vinylic carbons, and the aromatic carbons.[7]
-
Infrared (IR) Spectroscopy: Look for a broad O-H stretch for the carboxylic acid, a C=O stretch, C=C stretches for the alkene and aromatic ring, and C-Cl stretches.
IV. Safety Precautions
-
2,6-Dichlorobenzaldehyde: Is an irritant. Handle in a well-ventilated fume hood.[8]
-
Acetic Anhydride: Is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a fume hood.
-
Pyridine: Is flammable, toxic, and has a strong, unpleasant odor. Always handle in a fume hood.
-
Strong Acids and Bases: Handle with care and appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.
V. References
-
BenchChem. (2025). Application Notes and Protocols for the Purification of Crude 2,6-Dichlorophenylacetic Acid. BenchChem.
-
BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 2-Chloro-6-fluorobenzaldehyde. BenchChem.
-
BenchChem. (2025). Technical Support Center: Synthesis of 2-Chlorocinnamic Acid. BenchChem.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Perkin reaction. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION.
-
BenchChem. (2025). Application Notes and Protocols for Large-Scale Production of 2,6-Dichlorophenylacetic Acid. BenchChem.
-
Study.com. (n.d.). Perkin Reaction: Definition & Mechanism. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). 2-Chlorocinnamic Acid in Polymer Synthesis for Biomedical Applications. BenchChem.
-
Sathee, J. (n.d.). Perkin Reaction Mechanism. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of Crude 2-Chlorocinnamic Acid. BenchChem.
-
Wikipedia. (2023). Knoevenagel condensation. Retrieved from --INVALID-LINK--
-
Asian Journal of Chemistry. (2014). Knoevenagel condensation of various aromatic aldehydes and active methylenes.
-
Sinha, H.N. (n.d.). Condensation Reaction. Dr. H.N. Sinha Arts & Commerce College.
-
Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research.
-
BenchChem. (2025). Troubleshooting low yields in cinnamic acid esterification reactions. BenchChem.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information.
-
BenchChem. (2025). Application of 2,6-Dichlorophenylacetic Acid in Pharmaceutical Intermediate Synthesis. BenchChem.
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Chlorocinnamic Acid via Perkin Reaction. BenchChem.
-
Journal of the Chemical Society B: Physical Organic. (n.d.). The aldol stage of the Perkin reaction. RSC Publishing.
-
J&K Scientific LLC. (2021). Perkin Reaction.
-
Pharmaguideline. (n.d.). Benzoin Condensation and Perkin Condensation.
-
PubChem. (n.d.). 2,6-Dichlorobenzaldehyde. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Knoevenagel Condensation [organic-chemistry.org]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. This compound | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2,6-Dichlorocinnamic Acid by Recrystallization
Welcome to the Technical Support Center for the purification of 2,6-Dichlorocinnamic Acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to refine their purification techniques for this compound. Here, we will delve into the nuances of recrystallization, offering practical, field-tested advice in a direct question-and-answer format to address the specific challenges you may encounter.
I. Understanding the Fundamentals: Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying this compound?
A1: Recrystallization is a powerful purification technique for solid organic compounds based on differences in solubility.[1] The core principle relies on dissolving the impure this compound in a suitable hot solvent to create a saturated or near-saturated solution.[2] As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.[1] Soluble impurities, ideally present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor").[3] Insoluble impurities are removed by filtering the hot solution before cooling.[2]
Q2: What are the critical characteristics of an ideal solvent for the recrystallization of this compound?
A2: An ideal solvent for this process should exhibit the following properties:
-
High solvency for this compound at elevated temperatures and low solvency at room or cold temperatures. This differential solubility is the cornerstone of achieving a high recovery of the purified product.[3]
-
Inertness: The solvent should not react chemically with the this compound.
-
Volatility: A relatively low boiling point (generally below 100°C) is preferable to facilitate easy removal from the purified crystals during the drying process.[4][5]
-
Impurity Solubility Profile: The solvent should either be a very poor solvent for impurities, allowing them to be filtered off while hot, or a very good solvent for them, so they remain in the mother liquor upon cooling.[6]
-
Safety and Cost: The solvent should be non-toxic, inexpensive, and non-flammable if possible.[4]
Q3: What are some suitable starting solvents to consider for this compound?
A3: Given that this compound is a moderately polar molecule containing a carboxylic acid group, a good starting point for solvent selection would be polar protic or aprotic solvents.[4] Ethanol, methanol, acetic acid, or mixtures such as ethanol/water or acetone/hexane are often effective for aromatic carboxylic acids.[7][8][9] Experimental testing with small quantities of the crude material is essential to determine the optimal solvent or solvent pair.
Q4: How do I perform a solvent selection test?
A4: To select an appropriate solvent, place a small amount of your crude this compound (e.g., 20-30 mg) into several test tubes. Add a few drops of a different potential solvent to each tube at room temperature. A good candidate solvent will not dissolve the compound at this stage. Then, gently heat the test tubes. An ideal solvent will dissolve the compound completely at or near its boiling point. Finally, cool the test tubes to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals upon cooling is a promising candidate for your recrystallization.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that can arise during the recrystallization of this compound, providing causal explanations and actionable solutions.
Problem 1: No crystals form upon cooling, even after an extended period.
-
Potential Cause A: Supersaturation. The solution may be supersaturated, a state where the concentration of the dissolved solid is higher than its normal saturation point, and it requires a nucleation site to initiate crystallization.[10]
-
Solution:
-
Induce Nucleation: Gently scratch the inside of the flask with a glass stirring rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10]
-
Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the supersaturated solution. This "seed crystal" will act as a template for further crystal formation.[2]
-
Drastic Cooling: Cool the solution in a salt-ice bath to further decrease the solubility of the compound.[2]
-
-
-
Potential Cause B: Excessive Solvent. This is a very common issue where too much solvent was added, and the solution is not saturated enough for crystals to form even when cold.[10]
-
Solution: Gently heat the solution to boil off some of the solvent.[11] Once the volume is reduced, allow the solution to cool again. Be cautious not to boil off too much solvent, which could cause the compound to precipitate out too quickly.
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Potential Cause A: Low Melting Point Impurities or High Boiling Point Solvent. The solid may be melting in the hot solvent before it dissolves, or the boiling point of the solvent is higher than the melting point of the compound. When the solution cools, the compound comes out of solution as a liquid (an oil) because it is still above its melting point.[10] The presence of significant impurities can also depress the melting point of the mixture, leading to oiling out.[11]
-
Solution:
-
Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[11] Allow it to cool more slowly.
-
Change Solvents: Choose a solvent with a lower boiling point.[11]
-
Use a Solvent Pair: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (in which it is less soluble) until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[2]
-
-
Problem 3: The recrystallization yield is very low.
-
Potential Cause A: Inappropriate Solvent Choice. The compound may have significant solubility in the cold solvent, leading to a substantial loss of product in the mother liquor.
-
Solution: Re-evaluate your solvent choice by performing solubility tests as described in the FAQs. The ideal solvent will have very low solubility for the compound at low temperatures.
-
-
Potential Cause B: Premature Crystallization During Hot Filtration. If an initial hot filtration step was necessary to remove insoluble impurities, the compound may have crystallized on the filter paper or in the funnel stem.[2]
-
Solution:
-
Use a Stemless Funnel: This minimizes the surface area where premature crystallization can occur.[2]
-
Pre-heat the Funnel and Flask: Pour some hot solvent through the filter paper and into the receiving flask immediately before filtering your solution to ensure they are hot.[2]
-
Use a Slight Excess of Solvent: Add a small amount of extra hot solvent before filtration to keep the compound dissolved. This excess can be boiled off after filtration and before cooling.[11]
-
-
-
Potential Cause C: Excessive Washing of Crystals. Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can redissolve a significant portion of your product.[3]
-
Solution: Wash the crystals with a minimal amount of ice-cold solvent. Allow the vacuum to pull the solvent through quickly.
-
Problem 4: The purified crystals are still colored.
-
Potential Cause: Presence of Colored Impurities. These impurities may be soluble in the recrystallization solvent and co-precipitate with your product.
-
Solution:
-
Use Activated Charcoal: After dissolving the crude compound in the hot solvent, add a very small amount of decolorizing carbon (activated charcoal).[2] The colored impurities will adsorb onto the surface of the carbon.
-
Perform a Hot Filtration: Filter the hot solution through fluted filter paper to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.[2] Be cautious not to add too much charcoal, as it can also adsorb your desired product.[11]
-
-
III. Experimental Protocol and Data
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Continue adding small portions of hot solvent until the solid is just dissolved.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration using a stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[2]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[3] Slow cooling promotes the formation of larger, purer crystals.[11] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[3]
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum running. The crystals can then be transferred to a watch glass to air dry or be dried in a vacuum oven.
| Solvent System | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Notes |
| Water | Very Low | Low | Poor | Not an ideal single solvent due to low solubility even when hot.[7] |
| Ethanol | Moderate | High | Good | A promising candidate.[4] |
| Acetone | High | Very High | Poor | May be too good of a solvent, leading to low recovery.[7] |
| Hexane | Very Low | Very Low | Poor | Non-polar, not suitable for the polar carboxylic acid.[4] |
| Ethanol/Water (e.g., 80:20) | Low | High | Excellent | A solvent pair can fine-tune solubility for optimal results.[5] |
| Acetic Acid/Water | Low | High | Good | Effective, but acetic acid has a high boiling point and can be difficult to remove.[2] |
Note: This table provides a general guide. Actual solubilities should be determined experimentally with your specific crude sample.
IV. Visualizing the Process
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Decision tree for selecting an appropriate recrystallization solvent.
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
Identifying and removing byproducts in 2,6-Dichlorocinnamic acid synthesis
Welcome to the technical support center for the synthesis of 2,6-Dichlorocinnamic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify and remove byproducts, ensuring the highest purity of your final product.
I. Understanding the Synthesis and Potential Byproducts
The synthesis of this compound is commonly achieved through condensation reactions such as the Perkin or Knoevenagel-Doebner condensations. These methods, while effective, can lead to the formation of various byproducts that complicate purification and compromise the integrity of the final compound. Understanding the reaction mechanisms is the first step in mitigating these issues.
Common Synthesis Routes
-
Perkin Reaction : This reaction involves the condensation of 2,6-dichlorobenzaldehyde with an acid anhydride (e.g., acetic anhydride) in the presence of an alkali salt of the acid (e.g., sodium acetate).[1][2] The reaction is typically heated to high temperatures to drive the condensation and subsequent dehydration.[3]
-
Knoevenagel-Doebner Condensation : A versatile method for forming carbon-carbon double bonds, this reaction condenses 2,6-dichlorobenzaldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine or piperidine.[4][5]
Visualizing the Pathways
To better understand the potential for byproduct formation, let's visualize the primary synthesis pathways.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: My final product shows a lower melting point and broad peaks in the NMR spectrum. What are the likely impurities?
A1: A depressed and broad melting point, along with complex NMR spectra, strongly suggests the presence of impurities. The most common culprits are:
-
Unreacted Starting Materials: Residual 2,6-dichlorobenzaldehyde is a frequent impurity, especially in the Perkin reaction.[6]
-
Geometric Isomers: The synthesis can produce both the E (trans) and Z (cis) isomers of this compound. The trans-isomer is typically the desired product and thermodynamically more stable.[7]
-
Side-Reaction Products: In the Knoevenagel-Doebner condensation, incomplete decarboxylation can leave dicarboxylic acid intermediates.[4] In the Perkin reaction, self-condensation of the anhydride can occur.[8]
| Impurity Type | Typical Analytical Signature |
| Unreacted Aldehyde | Aldehydic proton signal (~9.5-10.5 ppm) in ¹H NMR. |
| Z (cis) Isomer | Distinct vinyl proton signals in ¹H NMR compared to the trans isomer. |
| Dicarboxylic Acid | Additional carboxylic acid proton signal in ¹H NMR. |
Q2: How can I minimize the formation of the Z (cis) isomer during synthesis?
A2: The formation of the Z-isomer can be influenced by reaction conditions. To favor the desired trans-isomer:
-
Thermodynamic Control: Prolonged reaction times or heating can facilitate the isomerization of the less stable Z-isomer to the more stable trans-isomer.
-
Catalyst Choice: In the Knoevenagel-Doebner reaction, the choice of base can influence the stereoselectivity. Piperidine, for example, is often used to promote the formation of the trans-product.
Q3: I am using the Knoevenagel-Doebner route and suspect incomplete decarboxylation. How can I confirm this and what should I do?
A3: Incomplete decarboxylation of the malonic acid intermediate is a known issue.[9][10]
-
Identification: The presence of the dicarboxylic acid intermediate can be confirmed by techniques like LC-MS, which will show a molecular ion corresponding to the higher mass of the diacid. ¹H NMR may also show distinct signals for the methylene protons adjacent to two carboxyl groups.
-
Troubleshooting:
-
Increase Reaction Temperature/Time: Decarboxylation is thermally driven. Increasing the reaction temperature (typically to the boiling point of the solvent, e.g., pyridine) and extending the reaction time can promote the elimination of CO₂.[5]
-
Acidic Workup: A thorough acidic workup can sometimes facilitate decarboxylation.
-
Q4: My crude product is a dark, oily substance. How can I purify it to a crystalline solid?
A4: An oily or deeply colored product often indicates the presence of polymeric byproducts or colored impurities from the starting materials.
-
Decolorization: Before crystallization, dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively remove colored impurities.[11]
-
Purification Strategy: A multi-step purification approach is often necessary.
III. Protocols for Identification and Removal of Byproducts
The following protocols provide step-by-step guidance for analyzing and purifying your crude this compound.
Protocol 1: Analytical Identification of Impurities by HPLC and TLC
High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the purity of your product and identifying impurities.[14][15] Thin-Layer Chromatography (TLC) offers a rapid, qualitative assessment.
Materials:
-
Crude this compound sample
-
Reference standard of pure this compound
-
HPLC system with a UV detector
-
C18 HPLC column
-
TLC plates (silica gel)
-
Mobile phase (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid)
-
Developing chamber for TLC
-
UV lamp for TLC visualization
Procedure:
-
Sample Preparation: Prepare a dilute solution of your crude product and the reference standard in the mobile phase.
-
HPLC Analysis:
-
Inject the reference standard to determine its retention time.
-
Inject your crude sample.
-
Compare the chromatograms. The main peak should correspond to the retention time of the reference standard. Any additional peaks represent impurities.
-
-
TLC Analysis:
-
Spot the crude sample and the reference standard on a TLC plate.
-
Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate).
-
Visualize the spots under a UV lamp. A pure compound should show a single spot. Multiple spots in the lane of your crude product indicate the presence of impurities.
-
Protocol 2: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic this compound from neutral impurities.[12]
Materials:
-
Crude this compound
-
Diethyl ether (or another suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Concentrated hydrochloric acid (HCl)
-
Separatory funnel
Procedure:
-
Dissolve the crude product in diethyl ether.
-
Transfer the solution to a separatory funnel and add an equal volume of saturated sodium bicarbonate solution.
-
Shake the funnel gently to mix the layers, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The deprotonated this compound (as its sodium salt) will be in the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete recovery of the acid.
-
Combine the aqueous extracts and cool the flask in an ice bath.
-
Slowly add concentrated HCl dropwise with stirring until the solution becomes acidic (test with pH paper) and a precipitate forms.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the solid with cold deionized water and dry thoroughly.
Protocol 3: Purification by Recrystallization
Recrystallization is a highly effective method for obtaining a pure, crystalline product.
Materials:
-
Crude or partially purified this compound
-
Recrystallization solvent (e.g., aqueous ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and heat briefly.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Allow the hot, clear solution to cool slowly to room temperature to allow for the formation of large crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals in a vacuum oven.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound synthesis.
IV. References
-
Study.com. (n.d.). Perkin Reaction: Definition & Mechanism. Retrieved from --INVALID-LINK--[16][17]
-
P. H. D. S. S. et al. (2022). Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. National Institutes of Health. Retrieved from --INVALID-LINK--[9][18]
-
Online Organic Chemistry Tutor. (n.d.). Perkin Reaction. Retrieved from --INVALID-LINK--[1]
-
Unacademy. (n.d.). Perkin Reaction Mechanism. Retrieved from --INVALID-LINK--[3]
-
Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Journal of Organic and Inorganic Chemistry. Retrieved from --INVALID-LINK--[8]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from --INVALID-LINK--[10]
-
BenchChem. (n.d.). Application Notes and Protocols for the Purification of Crude 2,6-Dichlorophenylacetic Acid. Retrieved from --INVALID-LINK--[13]
-
Veeprho. (n.d.). Cinnamic Acid Impurities and Related Compound. Retrieved from --INVALID-LINK--[6]
-
BenchChem. (n.d.). Application Notes and Protocols for Large-Scale Production of 2,6-Dichlorophenylacetic Acid. Retrieved from --INVALID-LINK--[19]
-
Purechemistry. (2023). Knoevenagel condensation mechanism and applications. Retrieved from --INVALID-LINK--[20]
-
Creative Proteomics. (n.d.). Cinnamic Acid Analysis Service. Retrieved from --INVALID-LINK--[14]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from --INVALID-LINK--[21]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from --INVALID-LINK--[22]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from --INVALID-LINK--[4]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from --INVALID-LINK--[5]
-
Liyana Pathiranage, A., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education. Retrieved from --INVALID-LINK--[23][24]
-
Cambridge University Press. (n.d.). Perkin Reaction. Retrieved from --INVALID-LINK--[25]
-
Wiley Online Library. (n.d.). The Knoevenagel Condensation. Organic Reactions. Retrieved from --INVALID-LINK--[26]
-
ChemicalBook. (n.d.). 2,6-Dichlorophenylacetic acid synthesis. Retrieved from --INVALID-LINK--[27]
-
Wikipedia. (n.d.). Perkin reaction. Retrieved from --INVALID-LINK--[2]
-
YouTube. (2025). Knoevenagel Condensation Reaction Mechanism. Retrieved from --INVALID-LINK--[28]
-
BenchChem. (n.d.). Technical Support Center: Purification of Crude 2-Chlorocinnamic Acid. Retrieved from --INVALID-LINK--[12]
-
Journal of Applied Pharmaceutical Science. (n.d.). Isolation and establishment of trans-cinnamic acid as a reference standard from Radix Scrophularia buergeriana Miq. Retrieved from --INVALID-LINK--[15]
-
BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from --INVALID-LINK--[29]
-
SlideShare. (n.d.). Perkin reaction.pdf. Retrieved from --INVALID-LINK--[30]
-
BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Chlorocinnamic Acid. Retrieved from --INVALID-LINK--[11]
-
Google Patents. (n.d.). CN109809984B - Simple preparation method of 2, 6-dichlorophenylacetic acid. Retrieved from --INVALID-LINK--[31]
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--[7]
-
MDPI. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules. Retrieved from --INVALID-LINK--[32]
References
- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
- 3. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. veeprho.com [veeprho.com]
- 7. This compound | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cinnamic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 15. japsonline.com [japsonline.com]
- 16. study.com [study.com]
- 17. Perkin Reaction: Definition & Mechanism - Video | Study.com [study.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. purechemistry.org [purechemistry.org]
- 21. Decarboxylation [organic-chemistry.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 24. researchgate.net [researchgate.net]
- 25. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 26. organicreactions.org [organicreactions.org]
- 27. 2,6-Dichlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 28. youtube.com [youtube.com]
- 29. byjus.com [byjus.com]
- 30. Perkin reaction.pdf [slideshare.net]
- 31. CN109809984B - Simple preparation method of 2, 6-dichlorophenylacetic acid - Google Patents [patents.google.com]
- 32. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide [mdpi.com]
Technical Support Center: Synthesis of 2,6-Dichlorocinnamic Acid
Welcome to the technical support center for the synthesis of 2,6-Dichlorocinnamic Acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to help you improve the yield and purity of your synthesis.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on the Knoevenagel condensation route, a common and effective method.
Issue 1: Low or No Product Yield
-
Question: I am getting a very low yield, or no desired product at all. What are the possible causes and how can I fix this?
-
Answer: Low or no yield in the Knoevenagel condensation of 2,6-Dichlorobenzaldehyde with malonic acid can stem from several factors. The steric hindrance and electron-withdrawing nature of the two chlorine atoms on the benzaldehyde ring can make this reaction more challenging than with simpler aldehydes. Here is a breakdown of potential causes and their solutions:
-
Inactive Catalyst: The basic catalyst (commonly pyridine with a catalytic amount of piperidine) is crucial.[1][2]
-
Cause: The catalyst may be old, contaminated with water, or of insufficient quantity.
-
Solution: Use freshly distilled pyridine and piperidine. Ensure all glassware is scrupulously dried. Consider increasing the catalyst loading incrementally. For the Doebner modification of the Knoevenagel condensation, pyridine is often used as the solvent, with piperidine as the catalyst.[2][3]
-
-
Suboptimal Reaction Temperature:
-
Cause: The reaction may not have been heated to a sufficient temperature to overcome the activation energy, or excessive heat may have caused decomposition of starting materials or product.
-
Solution: The reaction is typically run at reflux.[3] Ensure your reaction setup maintains a consistent reflux temperature. If you suspect decomposition, try running the reaction at a slightly lower temperature for a longer duration.
-
-
Premature Precipitation of Starting Materials:
-
Cause: 2,6-Dichlorobenzaldehyde and malonic acid may not be fully soluble in the reaction medium at the initial stages.
-
Solution: Ensure adequate solvent (e.g., pyridine) is used to dissolve the reactants before heating. Gentle warming can aid dissolution.
-
-
Inefficient Decarboxylation:
-
Cause: The intermediate, a dicarboxylic acid, may not be efficiently decarboxylating to the final product.[4]
-
Solution: Ensure the reaction is heated for a sufficient amount of time after the initial condensation. The Doebner modification, using pyridine as a solvent, is known to facilitate this decarboxylation.[2][5]
-
-
Issue 2: Formation of Impurities and Side Products
-
Question: My final product is impure. What are the likely side products and how can I minimize their formation?
-
Answer: The formation of impurities is a common challenge. Here are some likely culprits and how to address them:
-
Unreacted Starting Materials:
-
Cause: Incomplete reaction due to reasons mentioned in "Issue 1".
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, you can try extending the reflux time.
-
-
Self-Condensation of Aldehyde:
-
Cause: While less likely with aromatic aldehydes that lack alpha-hydrogens, side reactions can still occur at high temperatures.
-
Solution: Maintain a controlled reflux temperature and avoid excessive heating.
-
-
Formation of Isomers:
-
Cause: The synthesis can produce a mixture of (E) and (Z) isomers. The trans or (E)-isomer is typically the more stable and desired product.[5]
-
Solution: The purification step, particularly recrystallization, can often separate the desired trans-isomer from the cis-isomer. The trans-isomer is generally less soluble and will crystallize out preferentially upon slow cooling.
-
-
II. Frequently Asked Questions (FAQs)
-
Question 1: Which synthetic route is best for this compound?
-
Answer: Several methods can be used to synthesize cinnamic acids, including the Perkin reaction, Knoevenagel condensation, and Heck reaction.[6][7][8] For this compound, the Knoevenagel condensation of 2,6-Dichlorobenzaldehyde with malonic acid, particularly the Doebner modification using pyridine and a catalytic amount of piperidine, is often a reliable choice.[2][5] The Perkin reaction, which uses an acid anhydride, can also be employed but may require higher temperatures.[6][9] The Heck reaction is a powerful tool but involves a palladium catalyst and may be more sensitive to reaction conditions.[8]
-
-
Question 2: What is the role of pyridine and piperidine in the Knoevenagel condensation?
-
Question 3: How can I best purify the crude this compound?
-
Answer: Recrystallization is the most common and effective method for purifying the crude product. A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective. The principle is to dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly, leading to the formation of pure crystals. For more persistent impurities, column chromatography over silica gel can be used.[10]
-
-
Question 4: How can I confirm the identity and purity of my final product?
-
Answer: The identity and purity of this compound can be confirmed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value (around 194-198 °C) indicates high purity.[11]
-
Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the aromatic, vinylic, and carboxylic acid protons.
-
¹³C NMR: Will show the expected number of carbon signals.[12]
-
IR Spectroscopy: Will show characteristic absorptions for the O-H of the carboxylic acid, the C=O of the carbonyl group, and the C=C of the alkene.[12][13]
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.[14]
-
-
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Knoevenagel Condensation (Doebner Modification)
This protocol is adapted from general procedures for the Knoevenagel condensation of aromatic aldehydes with malonic acid.
Materials:
-
2,6-Dichlorobenzaldehyde
-
Malonic Acid
-
Pyridine (anhydrous)
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-Dichlorobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and pyridine (sufficient to dissolve the reactants, typically 2-3 mL per gram of aldehyde).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup - Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude this compound.
-
Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any remaining pyridine hydrochloride.
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
IV. Data and Characterization
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₆Cl₂O₂ | [12] |
| Molecular Weight | 217.05 g/mol | [12] |
| Melting Point | 194-198 °C | [11] |
| Appearance | White to off-white crystalline powder | [11] |
Table 2: Spectroscopic Data for Characterization
| Technique | Key Features |
| IR (cm⁻¹) | ~2500-3300 (broad, O-H stretch), ~1680-1700 (C=O stretch), ~1620-1640 (C=C stretch)[12][13] |
| ¹H NMR (ppm) | Signals corresponding to aromatic protons, vinylic protons, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR (ppm) | Signals for the carboxylic carbon, vinylic carbons, and aromatic carbons.[12] |
| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight.[14] |
V. Visualizing the Workflow
Diagram 1: Knoevenagel Condensation Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low product yield.
VI. References
-
PubChem. This compound. National Center for Biotechnology Information. --INVALID-LINK--
-
SpectraBase. This compound. John Wiley & Sons, Inc. --INVALID-LINK--
-
Wikipedia. Perkin reaction. --INVALID-LINK--
-
BenchChem. Application Notes and Protocols for the Purification of Crude 2,6-Dichlorophenylacetic Acid. --INVALID-LINK--
-
Alfa Chemistry. Knoevenagel Condensation. --INVALID-LINK--
-
Sathee Jee. Perkin Reaction Mechanism. --INVALID-LINK--
-
Dr. H.N. Sinha Arts & Commerce College. Condensation Reaction. --INVALID-LINK--
-
Longdom Publishing. A Concise Introduction of Perkin Reaction. --INVALID-LINK--
-
Wikipedia. Knoevenagel condensation. --INVALID-LINK--
-
American Chemical Society. Photocyclization of this compound derivatives to 5-chlorocoumarin. --INVALID-LINK--
-
YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up.--INVALID-LINK--
-
J&K Scientific LLC. Perkin Reaction. --INVALID-LINK--
-
ResearchGate. Reaction of aryl halides with acrylic acid using Pd@C catalyst. --INVALID-LINK--
-
L.S.College, Muzaffarpur. perkins reaction. --INVALID-LINK--
-
BenchChem. Application Notes and Protocols for Large-Scale Production of 2,6-Dichlorophenylacetic Acid. --INVALID-LINK--
-
Odinity. Intro to Organometallics: The Heck Reaction. --INVALID-LINK--
-
Journal of the Indian Chemical Society. The condensation of aldehydes with malonic acid. --INVALID-LINK--
-
L.S.College, Muzaffarpur. Knoevenagel condensation. --INVALID-LINK--
-
Chemistry Stack Exchange. Perkin reaction for aliphatic aldehydes. --INVALID-LINK--
-
BenchChem. Technical Support Center: Synthesis of 2-Chlorocinnamic Acid. --INVALID-LINK--
-
ResearchGate. Heck reaction of aryl bromide with acrylic acid. --INVALID-LINK--
-
Sciencemadness Discussion Board. Need help with the Perkin condensation reaction.--INVALID-LINK--
-
YouTube. Perkin condensation. --INVALID-LINK--
-
Pharmaguideline. Benzoin Condensation and Perkin Condensation. --INVALID-LINK--
-
Online Organic Chemistry Tutor. Perkin Reaction. --INVALID-LINK--
-
Google Patents. One prepares the method for 2,6-dichlorobenzaldehyde. --INVALID-LINK--
-
ChemicalBook. 2,6-Dichlorophenylacetic acid synthesis. --INVALID-LINK--
-
BenchChem. An In-depth Technical Guide to the Synthesis of 2,6-Dichlorophenylacetic Acid from 2,6-Dichlorotoluene. --INVALID-LINK--
-
Google Patents. A kind of preparation method of 2,6- dihydroxy-benzoic acid. --INVALID-LINK--
-
Doc Brown's Chemistry. IR, 1H NMR and 13C NMR spectra of cinnamic acid. --INVALID-LINK--
-
Semantic Scholar. The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. --INVALID-LINK--
-
University of Windsor. Non-conventional methodologies for transition-metal catalysed carbon–carbon coupling: a critical overview. Part 1: The Heck reaction. --INVALID-LINK--
-
Tokyo Chemical Industry Co., Ltd. This compound 5345-89-1. --INVALID-LINK--
-
Slideshare. Introduction to Perkin reaction its mechanism and examples.pdf. --INVALID-LINK--
-
MDPI. Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. --INVALID-LINK--
-
PMC - NIH. Improving trans-cinnamic acid production in a model cyanobacterium. --INVALID-LINK--
References
- 1. ias.ac.in [ias.ac.in]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Perkin reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. This compound | 5345-89-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. This compound | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. spectrabase.com [spectrabase.com]
Technical Support Center: Navigating the Solubility Challenges of 2,6-Dichlorocinnamic Acid
Welcome to the technical support guide for 2,6-Dichlorocinnamic acid. This resource is designed for researchers, scientists, and professionals in drug development who are encountering solubility challenges with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the smooth progress of your research.
Introduction to this compound and its Solubility Profile
This compound is a substituted cinnamic acid derivative with a molecular structure that presents distinct solubility characteristics. Its aromatic ring with two chlorine atoms contributes to its hydrophobicity, while the carboxylic acid group offers a potential for ionization and enhanced solubility in aqueous solutions under specific pH conditions. Understanding the interplay of these structural features is key to overcoming dissolution challenges.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₉H₆Cl₂O₂ | [1][2] |
| Molecular Weight | 217.05 g/mol | [1][2] |
| Melting Point | 192-196 °C | [3] |
| pKa (Predicted) | 4.11 ± 0.16 | [3] |
| Appearance | White to almost white powder/crystal |
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and dissolution of this compound.
Q1: Why is this compound difficult to dissolve in water?
A1: The primary reason for the poor aqueous solubility of this compound is its predominantly non-polar structure. The dichlorinated benzene ring makes the molecule hydrophobic. In neutral water, the carboxylic acid group remains largely in its protonated, non-ionized form, which is less soluble than its ionized counterpart.
Q2: How does pH influence the solubility of this compound in aqueous solutions?
A2: The solubility of this compound is highly dependent on pH. As a carboxylic acid with a predicted pKa of approximately 4.11, its solubility in aqueous media will significantly increase at pH values above its pKa.[3] This is because the carboxylic acid group deprotonates to form the more polar and, therefore, more water-soluble carboxylate anion. A general rule of thumb is to adjust the pH to at least 2 units above the pKa to ensure complete ionization and improve solubility.
Q3: What are the best organic solvents for dissolving this compound?
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle heating can be an effective method to increase the rate of dissolution and the amount of solute that can be dissolved. However, it is crucial to be aware of the compound's stability at elevated temperatures. Prolonged heating or high temperatures could potentially lead to degradation. It is recommended to use the lowest effective temperature and to visually inspect for any signs of decomposition, such as a color change.
Troubleshooting Guide for Common Solubility Issues
This section provides a structured approach to resolving common problems encountered during the dissolution of this compound.
Issue 1: The compound does not dissolve in my aqueous buffer.
-
Root Cause Analysis: The pH of your buffer is likely too low, causing the this compound to remain in its non-ionized, sparingly soluble form.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aqueous insolubility.
-
Detailed Steps:
-
Verify Buffer pH: Use a calibrated pH meter to confirm the pH of your aqueous buffer.
-
pH Adjustment: If the pH is below 6.1, incrementally add a dilute solution of a base (e.g., 0.1N or 1N NaOH) while stirring to raise the pH. Monitor the pH closely. Aim for a final pH of at least 2 units above the pKa (pH > 6.11).
-
Sonication: If the compound is still not dissolving after pH adjustment, use a bath sonicator to provide mechanical energy to aid in the dissolution process.
-
Consider Co-solvents: If pH adjustment alone is insufficient or not compatible with your experimental design, proceed to the co-solvent method described in Issue 2.
-
Issue 2: The compound precipitates out of solution after adding a stock solution in an organic solvent to my aqueous buffer.
-
Root Cause Analysis: This phenomenon, often called "crashing out," occurs when the concentration of the organic co-solvent is not high enough in the final aqueous solution to maintain the solubility of the hydrophobic compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
-
Detailed Steps:
-
Prepare a Concentrated Stock: Dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO to create a high-concentration stock solution.
-
Slow Addition: Add the organic stock solution dropwise to the vigorously stirring aqueous buffer. This gradual introduction can prevent localized high concentrations that lead to precipitation.
-
Optimize Co-solvent Concentration: If precipitation still occurs, it may be necessary to increase the percentage of the organic co-solvent in the final aqueous solution. Systematically test different final concentrations (e.g., 1%, 5%, 10% DMSO) to find the minimum concentration required to maintain solubility. Be mindful of the tolerance of your experimental system to the organic solvent.
-
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines a reliable method for determining the equilibrium solubility of this compound in a specific aqueous buffer.
-
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Calibrated analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
Syringe filters (0.22 µm)
-
-
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same buffer (potentially with a co-solvent to ensure complete dissolution of the standards). Analyze the filtered sample and the standards using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry to determine the concentration of the dissolved compound. This concentration represents the equilibrium solubility.
-
Protocol 2: Preparation of a Stock Solution in an Organic Solvent
For many biological assays, a concentrated stock solution in an organic solvent is required.
-
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Vortex mixer
-
Appropriate glassware
-
-
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound.
-
Dissolution: Add the appropriate volume of DMSO to achieve the target concentration.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to expedite dissolution if necessary.
-
Storage: Store the stock solution in a tightly sealed container at an appropriate temperature (e.g., -20°C) to minimize solvent evaporation and degradation.
-
Stability and Degradation Considerations
While specific stability data for this compound is limited, general knowledge of cinnamic acid derivatives and chlorinated aromatic compounds can provide valuable insights.
-
Hydrolytic Stability: In aqueous solutions, the primary concern for stability is pH. While the carboxylate form at higher pH is more soluble, strongly basic conditions, especially when combined with heat, could potentially promote degradation over long periods. It is advisable to prepare fresh solutions and avoid prolonged storage in highly alkaline buffers.
-
Photostability: Cinnamic acid and its derivatives contain a conjugated system that can absorb UV light, making them susceptible to photodegradation.[4] This can involve isomerization of the double bond or other photochemical reactions. It is recommended to protect solutions of this compound from light, especially if they are to be stored for extended periods.
-
Oxidative Stability: While generally stable, strong oxidizing conditions could potentially lead to degradation of the molecule.
For critical applications, it is recommended to perform a forced degradation study to understand the stability of this compound under specific experimental conditions (e.g., exposure to acid, base, peroxide, heat, and light).
References
Stability of 2,6-Dichlorocinnamic acid under different reaction conditions
Document ID: TSS-DCIA-STAB-001
Revision: 1.0
Introduction: Navigating the Stability of 2,6-Dichlorocinnamic Acid
Welcome to the technical support guide for this compound (2,6-DCIA). This document is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability profile of this compound. Understanding the chemical resilience and degradation pathways of 2,6-DCIA is critical for ensuring the integrity of your experimental results, the success of your synthetic routes, and the quality of your final products. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to anticipate challenges, troubleshoot issues, and make informed decisions in your work.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and general stability of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A: For maximum shelf-life and to prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably at temperatures below 15°C.[1] It should be protected from light, as cinnamic acid derivatives are known to be susceptible to photodegradation.[2][3]
Q2: What are the primary chemical incompatibilities I should be aware of?
A: The most significant incompatibility is with strong oxidizing agents.[4][5] Contact with oxidizers can lead to rapid and exothermic reactions, causing degradation of the molecule. Additionally, as an acid, it should be stored separately from strong bases to prevent acid-base reactions.[6][7][8] It is also prudent to avoid contact with strong reducing agents and certain metals.[9]
Q3: Is this compound sensitive to light?
A: Yes. Cinnamic acids and their derivatives can undergo [2+2] photodimerization when exposed to UV light, particularly in the solid state.[2][10][11] This reaction involves the double bonds of two molecules reacting to form a cyclobutane ring, leading to the formation of dimers and a loss of the parent compound. Therefore, all experiments and storage should minimize exposure to direct sunlight or artificial UV sources.
Q4: How stable is this compound in common laboratory solvents?
A: Its stability in solution is highly dependent on the solvent, pH, and presence of contaminants. While generally stable in neutral, aprotic solvents for short periods, its stability can be compromised under certain conditions. Based on data from related cinnamic acid derivatives, it is predicted to be labile under strong acidic and oxidative conditions.[12] For example, using solvents that may contain peroxide impurities (like older ethers) can initiate oxidative degradation. Always use fresh, high-purity solvents for preparing stock solutions.
Troubleshooting Guide: Diagnosing Stability Issues
This guide provides a question-and-answer framework to help you resolve specific experimental issues related to the stability of this compound.
Q1: My HPLC analysis of a 2,6-DCIA standard solution shows a decreasing peak area over a few hours, even when stored in an autosampler. What's happening?
A: This issue points to degradation in solution. Several factors could be at play:
-
Solvent Purity: The most common culprit is the use of solvents containing impurities. For instance, unstabilized THF or aged acetonitrile can contain peroxides or other reactive species that degrade the analyte.
-
Solution: Use fresh, HPLC-grade solvents. If preparing aqueous buffers, use freshly prepared high-purity water and filter the mobile phase.
-
-
pH of the Medium: While stable at neutral pH, the compound may degrade under strongly acidic or basic conditions. If your mobile phase is at a pH extreme, this could be the cause. Studies on similar compounds show degradation in acidic media.[12]
-
Solution: Buffer your mobile phase to a neutral or near-neutral pH (e.g., pH 4-7) if compatible with your chromatography.
-
-
Photodegradation: Autosamplers, unless specifically designed with UV protection, may not shield vials from ambient light.
-
Solution: Use amber or UV-protected autosampler vials to minimize light exposure.
-
Q2: I'm running a reaction using an oxidizing agent and my yield of the desired product is consistently low, with several unidentified byproducts in my TLC/LC-MS. Could my starting material be degrading?
A: Absolutely. This compound is known to be incompatible with strong oxidizing agents.[4][5][9] The oxidizing agent is likely attacking the electron-rich double bond and the aromatic ring of your starting material, leading to its degradation before it can participate in the intended reaction. The unidentified spots are likely oxidative degradation products.
-
Causality: The acrylic acid side chain and the dichlorinated phenyl ring are both susceptible to oxidation. This can lead to cleavage of the double bond, hydroxylation of the ring, or other complex oxidative transformations, consuming your starting material.[13][14]
-
Solution: Re-evaluate your synthetic strategy. If possible, choose a synthetic route that avoids strong oxidizers or protect the vulnerable functional groups before the oxidation step.
Q3: I observed the formation of a fine white precipitate in my concentrated stock solution of 2,6-DCIA in methanol after it was left on the bench for a day. What is this precipitate?
A: The most probable cause is photodimerization.[3][10][11] Even ambient laboratory light can provide enough energy to initiate the [2+2] cycloaddition reaction between two molecules of 2,6-DCIA. The resulting dimer has a different molecular structure and is often less soluble than the parent monomer, causing it to precipitate out of the solution.
-
Preventative Action: Always store stock solutions of 2,6-DCIA and other cinnamic acid derivatives in amber bottles or wrap the container in aluminum foil to protect it from light. Prepare fresh solutions when possible and avoid long-term storage on the benchtop.
Troubleshooting Decision Workflow
Caption: Troubleshooting flowchart for 2,6-DCIA instability.
Summary of Stability Under Forced Degradation Conditions
Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[15][16] The following table summarizes the predicted stability profile of this compound based on its chemical structure and data from analogous compounds.
| Stress Condition | Reagents & Conditions | Predicted Stability | Probable Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 60-80°C | Likely Labile | Potential for hydration across the double bond or cleavage, similar to other cinnamic acid derivatives.[12] |
| Basic Hydrolysis | 0.1 M NaOH at 60-80°C | Likely Stable | Generally, cinnamic acids show greater stability under alkaline conditions compared to acidic conditions.[12] |
| Oxidative Stress | 3-6% H₂O₂ at Room Temp | Highly Labile | Epoxidation or cleavage of the double bond (forming benzaldehyde derivatives), ring hydroxylation, and dechlorination.[13][14] |
| Thermal Stress | Solid state at 80°C | Likely Stable | The molecule is expected to be stable against dry heat under non-oxidizing conditions.[12] |
| Photolytic Stress | UV-A / UV-B light | Highly Labile | [2+2] Cycloaddition to form various cyclobutane dimers.[10][11] |
Experimental Protocols
The following protocols provide a framework for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation to allow for the identification of degradation products by a suitable analytical method like HPLC.[17]
Protocol 1: Forced Degradation Study Workflow
Objective: To systematically assess the degradation of 2,6-DCIA under various stress conditions as mandated by ICH guidelines.[18][19]
1. Preparation of Stock Solution:
-
Accurately weigh 10 mg of 2,6-DCIA.
-
Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Heat at 80°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Heat at 80°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 8 hours, protected from light.
-
Thermal Degradation (Solution): Heat 1 mL of stock solution at 80°C for 24 hours.
-
Thermal Degradation (Solid): Place 5 mg of solid 2,6-DCIA in a vial and heat in an oven at 80°C for 48 hours. After stressing, dissolve in 5 mL of ACN:Water to get a 1 mg/mL solution.
-
Photolytic Degradation: Expose 1 mL of stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions).
3. Sample Processing:
-
After the specified time, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples (including controls) to a final concentration of ~100 µg/mL with the mobile phase.
4. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of stressed samples to a control (unstressed) sample to identify degradation peaks.
-
Calculate the percentage degradation and assess mass balance.
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop a simple isocratic HPLC method capable of separating 2,6-DCIA from its potential degradation products. High-performance liquid chromatography (HPLC) is a frequently used, sensitive, and accurate technique for stability testing.[20]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 60:40 Acetonitrile : 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Rationale: A C18 column provides good hydrophobic retention for the aromatic ring. The acidic mobile phase ensures the carboxylic acid group is protonated, leading to sharp, symmetrical peaks. Acetonitrile provides good elution strength. This method should provide a baseline separation between the relatively nonpolar parent drug and its more polar degradation products (e.g., hydroxylated or cleaved products).
Potential Degradation Pathway: Oxidative Stress
Under oxidative conditions, the double bond and the aromatic ring are the most likely sites of attack. A probable pathway involves the formation of radical species that interact with the molecule.
Caption: Proposed oxidative degradation pathway for 2,6-DCIA.
References
- 1. This compound | 5345-89-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Temperature stability and photodimerization kinetics of β-cinnamic acid and comparison to its α-polymorph as studied by solid-state NMR spectroscopy techniques and DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. ehs.berkeley.edu [ehs.berkeley.edu]
- 7. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Monitoring photo-induced transformations in crystals of 2,6-difluorocinnamic acid under ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. biotech-asia.org [biotech-asia.org]
- 17. ijrpp.com [ijrpp.com]
- 18. researchgate.net [researchgate.net]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Optimizing Derivatization of 2,6-Dichlorocinnamic Acid
Welcome to the technical support center for the derivatization of 2,6-Dichlorocinnamic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of derivatizing this sterically hindered molecule. Our goal is to provide not just protocols, but a deeper understanding of the reaction principles to empower you to optimize your experimental outcomes.
Introduction to Derivatization of this compound
This compound is a valuable building block in the synthesis of various pharmacologically active compounds.[1] However, its derivatization, particularly at the carboxylic acid functional group, presents unique challenges. The presence of two chlorine atoms in the ortho positions of the phenyl ring creates significant steric hindrance. This "ortho effect" can impede the approach of reagents to the carboxylic acid, slowing down reaction rates and often leading to incomplete conversions under standard conditions.[2]
Derivatization is a crucial step for several reasons:
-
Improved Analytical Properties: Converting the polar carboxylic acid to a less polar derivative (e.g., an ester or a silyl ether) enhances volatility and thermal stability, making the compound more amenable to analysis by gas chromatography (GC).[3][4]
-
Enhanced Biological Activity: Modification of the carboxylic acid group can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties.
-
Increased Solubility: Derivatization can improve the solubility of the parent acid in organic solvents, facilitating subsequent reaction steps.[5]
This guide will focus on the common derivatization techniques of esterification and silylation, providing practical solutions to overcome the challenges associated with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my derivatization of this compound incomplete?
A: Incomplete derivatization is the most common issue and typically manifests as a small product peak and a large, tailing peak for the unreacted acid in your chromatogram.[6] The primary reasons are:
-
Steric Hindrance: The two ortho-chloro groups physically block the carboxylic acid, making it difficult for the derivatizing reagent to attack.[2][3]
-
Presence of Water: Derivatization reagents, especially silylating agents and acid catalysts, are highly sensitive to moisture. Water will consume the reagent, rendering it ineffective for the desired reaction.[6]
-
Suboptimal Reaction Conditions: Insufficient reaction time, temperature, or reagent concentration can lead to an incomplete reaction.[3]
Q2: What are the most common methods for derivatizing this compound?
A: The most prevalent methods are:
-
Esterification: This involves reacting the carboxylic acid with an alcohol to form an ester. Common methods include:
-
Fischer-Speier Esterification: An acid-catalyzed reaction using an excess of alcohol, which also serves as the solvent.[2][7]
-
Steglich Esterification: A milder method that uses a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[8][9] This is particularly useful for acid-sensitive substrates.
-
-
Silylation: This method replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[3]
Q3: How can I drive the esterification reaction to completion?
A: Fischer esterification is an equilibrium reaction.[7] To favor product formation, you can:
-
Use a Large Excess of Alcohol: This shifts the equilibrium towards the ester product.[7]
-
Remove Water: As water is a byproduct, its removal will also drive the reaction forward. This can be achieved using a Dean-Stark apparatus or by using anhydrous reagents and solvents.
Q4: Are there alternative derivatization techniques for highly hindered acids?
A: Yes, for particularly challenging substrates, consider:
-
Yamaguchi Esterification: This method uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which then reacts with the alcohol in the presence of DMAP. It is effective for the synthesis of highly functionalized esters.[10]
-
Alkylation: Using reagents like trimethylsilyldiazomethane (TMS-CHN2) can rapidly convert carboxylic acids to their methyl esters under mild conditions.[9]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the derivatization of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution | Scientific Rationale |
| Moisture Contamination | Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-quality derivatization reagents.[6] | Derivatization reagents are often highly reactive towards water, which will be preferentially consumed, halting the desired reaction. |
| Insufficient Reagent | Increase the molar excess of the derivatizing reagent. A 5-10 fold excess is a good starting point for hindered substrates.[6] | A higher concentration of the reagent increases the probability of successful collisions with the sterically hindered carboxylic acid. |
| Inadequate Reaction Temperature | Increase the reaction temperature in increments of 10-20°C. For silylation, a common temperature is 75°C.[3][6] | Higher temperatures provide the necessary activation energy to overcome the steric barrier and increase the reaction rate. |
| Insufficient Reaction Time | Extend the reaction time. Monitor the reaction progress using a suitable analytical technique like TLC or GC-MS.[3] | Sterically hindered reactions are often slower, requiring more time to reach completion. |
| Poor Solubility | Ensure the this compound is fully dissolved in the reaction solvent before adding the derivatizing reagent. | The reaction can only occur in the solution phase. Poor solubility will limit the availability of the acid to react. |
Problem 2: Product Degradation or Side Product Formation
| Potential Cause | Recommended Solution | Scientific Rationale |
| Excessive Heat | While higher temperatures can increase the reaction rate, excessive heat may lead to the degradation of the starting material or the product. Optimize the temperature carefully. | Cinnamic acid derivatives can be susceptible to thermal degradation or isomerization at very high temperatures.[11] |
| Reaction with Other Functional Groups | If your molecule has other reactive functional groups (e.g., hydroxyl groups), they may also be derivatized. | Consider using a protecting group strategy if selective derivatization is required. |
| Side Reactions of the Reagent | Some derivatization reagents can participate in side reactions. For example, DCC in Steglich esterification can form N-acylurea byproducts.[8] | Optimize reaction conditions to favor the desired pathway. Purification techniques like chromatography may be necessary to remove byproducts. |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification (Methyl 2,6-Dichlorocinnamate)
Materials:
-
This compound
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (20-50 eq).
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Silylation for GC Analysis
Materials:
-
This compound sample (dried)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable solvent
Procedure:
-
Place the dried sample of this compound in a reaction vial.
-
Add the anhydrous solvent to dissolve the sample.
-
Add an excess of BSTFA (+1% TMCS).
-
Cap the vial tightly and heat at 75°C for 30-60 minutes.[6]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Visualizing the Workflow
General Derivatization Workflow
Caption: A generalized workflow for the derivatization of this compound.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting incomplete derivatization reactions.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. jfda-online.com [jfda-online.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. Yamaguchi Esterification [organic-chemistry.org]
- 11. Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reactions Involving 2,6-Dichlorocinnamic Acid
Welcome to the technical support center for 2,6-Dichlorocinnamic acid. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during synthesis. The unique electronic and steric properties of this molecule, stemming from the dichloro-substituted phenyl ring, can present specific hurdles in various chemical transformations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses broad, common issues that can affect various reactions involving this compound.
Question 1: I'm having trouble dissolving this compound. Which solvents are recommended?
Answer: Poor solubility is a frequent challenge. The planar cinnamic acid structure combined with the halogenated phenyl group results in significant crystallinity.
-
For Reactions: Aprotic polar solvents such as Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are often effective for achieving homogeneity in reaction mixtures. For reactions requiring alcoholic solvents, such as Fischer esterification, using a large excess of the alcohol (e.g., methanol, ethanol) as the solvent is standard practice.[1][2]
-
For Analysis (e.g., HPLC): A mixture of acetonitrile or methanol with water is common. If solubility issues persist, dissolving the sample in a small amount of a stronger organic solvent like DMSO or DMF before injection can be a viable strategy, though it may affect peak shape.[3]
Solubility Overview of Cinnamic Acids in Common Solvents
| Solvent | Polarity (Relative) | Suitability for this compound | Notes |
|---|---|---|---|
| Water | High | Very Low | Solubility can be increased by adding a co-solvent like ethanol or methanol.[2] |
| Methanol / Ethanol | High | Moderate | Often used in excess as both reactant and solvent.[1][2] |
| Ethyl Acetate | Medium | Moderate | Good for work-up and chromatography.[4] |
| Dichloromethane (DCM) | Medium | Low to Moderate | Useful for converting the acid to the acid chloride with reagents like thionyl chloride.[5] |
| Tetrahydrofuran (THF) | Medium | Good | A common choice for coupling reactions. |
| N,N-Dimethylformamide (DMF) | High | Good | Excellent solvent but has a high boiling point, making it difficult to remove. |
| Hexanes / Toluene | Low | Very Low | Primarily used as anti-solvents for precipitation or as eluents in chromatography. |
Question 2: My reaction is sluggish or fails to initiate. What are the likely causes?
Answer: Several factors can contribute to low reactivity, primarily related to the molecule's structure.
-
Steric Hindrance: The chlorine atom at the ortho (C2) position of the phenyl ring sterically hinders the carboxylic acid group. This can slow down reactions that involve nucleophilic attack at the carbonyl carbon, such as esterification or amidation.[1] To overcome this, you may need to increase the reaction temperature, prolong the reaction time, or use more potent activating agents.[1]
-
Electronic Effects: The two chlorine atoms are electron-withdrawing, which increases the acidity of the carboxylic acid proton (pKa ≈ 4.11 predicted).[6] While this can be beneficial in some cases, it can also influence catalyst-substrate interactions in reactions like palladium-catalyzed couplings.
-
Catalyst Inactivation: In reactions like Heck coupling, the catalyst (e.g., Palladium) can be sensitive. The presence of impurities or oxygen can lead to the formation of inactive species like palladium black, stalling the reaction. Ensuring an inert atmosphere and using degassed solvents is critical.
Caption: General troubleshooting workflow for reactions.
Part 2: Reaction-Specific Troubleshooting
A. Esterification (Fischer-Speier Method)
Fischer esterification is a common method for converting this compound to its corresponding esters using an alcohol in the presence of an acid catalyst.[1]
Question 3: My Fischer esterification of this compound is incomplete, even after prolonged reflux. How can I drive it to completion?
Answer: This is a classic equilibrium problem exacerbated by the steric hindrance of the ortho-chloro group.[1]
-
Problem: The reaction Acid + Alcohol <=> Ester + Water is reversible. The presence of the water byproduct can hydrolyze the ester product, shifting the equilibrium back to the starting materials.
-
Solution 1 (Excess Reagent): Use a large excess of the alcohol (e.g., 20-50 equivalents), which also serves as the solvent. According to Le Châtelier's principle, this pushes the equilibrium towards the product side.[1]
-
Solution 2 (Water Removal): If using a higher boiling alcohol or a co-solvent like toluene, employ a Dean-Stark apparatus to azeotropically remove the water as it forms, thereby preventing the reverse reaction.
-
Solution 3 (Stronger Catalyst/Conditions): While sulfuric acid is standard, you can try a stronger acid catalyst like p-toluenesulfonic acid (p-TsOH).[1] Increasing the temperature (if possible) can also increase the reaction rate, though this must be balanced against potential side reactions.
Detailed Protocol: Synthesis of Methyl 2,6-Dichlorocinnamate
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (20 eq).[1]
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution.[1]
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-8 hours. The ortho-substituent may necessitate longer reaction times than for unsubstituted cinnamic acid.[1]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), checking for the disappearance of the starting material spot. A typical eluent system is 30:70 ethyl acetate/hexanes.[3]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.[1]
-
Neutralization: Dissolve the residue in diethyl ether or ethyl acetate. Transfer to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Repeat until CO₂ evolution ceases.[1]
-
Washing: Wash the organic layer sequentially with water and then brine.[1]
-
Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude ester.[1]
-
Purification: If necessary, purify the product by column chromatography on silica gel.[5]
Caption: Experimental workflow for Fischer esterification.
B. Amide Bond Formation (Amidation)
Amide synthesis typically requires activating the carboxylic acid, as direct reaction with an amine is an acid-base reaction that forms an unreactive ammonium carboxylate salt.[7] Carbodiimide coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) are commonly used.[8][9][10]
Question 4: My DCC-mediated amidation is giving a low yield and a lot of N-acylurea byproduct. How can I improve this?
-
Mechanism of Failure: The O-acylisourea intermediate is intended to be attacked by the amine. If this attack is slow, the intermediate undergoes an intramolecular rearrangement.
-
Solution: Add an activating agent like 4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt). These additives react with the O-acylisourea intermediate to form a new, more stable activated ester. This new intermediate is less prone to rearrangement but is still highly reactive towards the amine, improving the yield of the desired amide and suppressing N-acylurea formation.
Troubleshooting Amidation Reactions
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low Yield | Incomplete activation; steric hindrance. | Add DMAP (catalytic) or HOBt (1.1 eq) to the reaction. Increase reaction time. |
| N-acylurea Byproduct | Slow nucleophilic attack by the amine allows for rearrangement of the O-acylisourea intermediate.[11] | Add HOBt or DMAP to form a more stable active ester intermediate. |
| Purification Difficulty | Dicyclohexylurea (DCU) byproduct is often difficult to remove. | If using DCC, filter the reaction mixture cold, as DCU is poorly soluble in many organic solvents like DCM or THF. Alternatively, switch to a water-soluble carbodiimide like EDC (EDCI) to allow for an aqueous wash removal of the urea byproduct.[11] |
C. Palladium-Catalyzed Heck Coupling
The Heck reaction can be used to synthesize this compound by coupling 1,3-dichlorobenzene with acrylic acid, or to further functionalize an aryl halide derivative of the acid. The reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene.[12][13]
Question 5: I am attempting a Heck reaction with a derivative of this compound and the catalyst appears to be decomposing (solution turns black). What's wrong?
Answer: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black, an inactive form of palladium. This halts the catalytic cycle and is a primary cause of low conversion.
-
Cause 1: Presence of Oxygen. The active Pd(0) catalyst is readily oxidized by oxygen to inactive Pd(II) species.
-
Solution: Ensure all solvents and liquid reagents are rigorously degassed before use (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 20-30 minutes). Maintain a positive pressure of an inert gas throughout the entire reaction.
-
-
Cause 2: High Temperature. While Heck reactions often require heat, excessive temperatures can promote the agglomeration of palladium nanoparticles, leading to precipitation.
-
Solution: Optimize the reaction temperature. It may be possible to run the reaction at a lower temperature for a longer period.
-
-
Cause 3: Inappropriate Ligand/Base. The choice of phosphine ligand and base is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Solution: Screen different phosphine ligands (e.g., PPh₃, P(o-tol)₃, or bidentate ligands like BINAP) and bases (e.g., Et₃N, K₂CO₃, Cs₂CO₃). The steric and electronic properties of your specific substrates will dictate the optimal combination.
-
Part 3: Analytical & Purification Guidance
Question 6: What is the best way to monitor the progress of my reaction?
Answer: For most reactions involving this compound, Thin-Layer Chromatography (TLC) is the quickest and most convenient method.[3]
-
TLC Protocol:
-
Spotting: On a silica gel TLC plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.[3]
-
Development: Develop the plate in an appropriate solvent system (e.g., 20-40% ethyl acetate in hexanes).[3]
-
Visualization: Visualize the spots under a UV lamp (254 nm).
-
Analysis: The reaction is progressing if the starting material spot in the reaction mixture lane is diminishing and a new product spot is appearing. The reaction is complete when the starting material spot is no longer visible.[3]
-
-
HPLC/LC-MS: For more quantitative analysis or for complex reaction mixtures, HPLC or LC-MS are superior methods. They can resolve closely related compounds and provide mass information to identify byproducts.[3]
Question 7: I am struggling to purify my product. What techniques are recommended?
Answer: Purification strategies depend on the nature of your product and the impurities present.
-
Recrystallization: If your product is a solid with good crystallinity, recrystallization is an excellent method for achieving high purity. Screen various solvents (e.g., ethanol/water, ethyl acetate/hexanes) to find a system where the product is soluble when hot but sparingly soluble when cold.
-
Acid-Base Extraction: If your product is neutral (like an ester or amide) but unreacted this compound remains, a simple acid-base workup is very effective. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). The acidic starting material will be deprotonated and move into the aqueous layer, while your neutral product remains in the organic layer.
-
Column Chromatography: This is the most versatile purification method. For derivatives of this compound, silica gel chromatography using a gradient of ethyl acetate in hexanes is typically effective.
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound CAS#: 5345-89-1 [amp.chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. google.com [google.com]
- 9. youtube.com [youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. Heck Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Methods for monitoring the progress of 2,6-Dichlorocinnamic acid reactions
Welcome to the technical support center for monitoring reactions involving 2,6-Dichlorocinnamic acid. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, field-tested insights into overcoming common analytical challenges. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address issues you may encounter during your experiments.
Choosing Your Analytical Weapon: A Quick Guide
The first step in effective reaction monitoring is selecting the appropriate analytical technique. Your choice depends on the reaction scale, available equipment, required precision, and the specific information you need (e.g., qualitative check vs. precise quantification).
Below is a decision-making workflow to help you select the best method for your needs.
Validation & Comparative
Comparative analysis of 2,6-Dichlorocinnamic acid and its analogues
Starting the Investigation
I've initiated comprehensive Google searches to gather information on 2,6-Dichlorocinnamic acid and its analogues. My focus is on their synthesis, physicochemical properties, biological activities, and established applications. I'm prioritizing reliable sources and aiming for a broad understanding of the topic.
Outlining the Structure
I'm now outlining the guide. I'll begin with an introduction to cinnamic acids, followed by a detailed comparative analysis of this compound and its analogues. Data tables and Graphviz diagrams will present quantitative data and visualize key aspects. I'll include step-by-step experimental protocols and draft the main body, ensuring a clear narrative with in-text citations.
Expanding the Search
I'm now expanding my Google searches to include experimental protocols for evaluating this compound and its analogues. Analyzing structure-activity relationships, potency, selectivity, and toxicity will be my focus. I'm structuring the guide with an introduction to cinnamic acids, a comparative analysis, data tables, and diagrams. I'll include detailed experimental protocols, ensuring a narrative with reliable citations.
Exploring Molecular Properties
I've made headway in investigating the synthesis and behavior of cinnamic acid derivatives, particularly this compound and related compounds. My focus is now narrowing in on how structural modifications impact their physicochemical properties. This is critical for comparative analysis.
Compiling Comparative Data
My research has turned to compiling data for a direct comparison guide. I've found initial resources on cinnamic acid derivatives, including this compound. Now I'm focusing on finding quantitative data to compare this compound with its di- and monochlorinated analogs, and other substituted analogs. My aim is to organize this information into easily comparable tables. Detailed experimental protocols for synthesis and biological evaluation are now also top priority.
Refining Search Strategy
I'm now zeroing in on quantitative data for direct comparisons. While I have general info on analogs, my current push is to find detailed comparisons between this compound and other di- and mono-chlorinated analogs, plus other substitutions like methoxy or hydroxy. I need IC50 values for biological activities and physicochemical parameters for a strong comparative table. I also plan to find specific experimental protocols for synthesis and biological evaluation.
Comparing Molecular Structures
I've been digging deeper and found some comparative data, although direct studies are limited. A guide on chlorocinnamic acid isomers helps establish a structure for comparing bioactivities. I also came across articles with IC50 values. This helps me understand the effects and potency of these molecules.
Expanding the Data Set
I've significantly expanded the comparative data. Specifically, I gathered information on the synthesis, anticancer, and antimicrobial activities of several chlorinated cinnamic acid derivatives. Quantitative data, like IC50 and MIC values, are now available for diverse cell lines and strains. I've also found how these compounds function as enzyme and MCT inhibitors, which is relevant to understanding the mechanisms. Cytotoxicity and antimicrobial assay protocols were also found. However, I still need more direct data to compare this compound with other isomers directly.
Narrowing the Focus
I've uncovered more specific comparative data this round. A comparative guide for chlorocinnamic acid isomers highlights bioactivity differences, despite limited direct studies, and provides a good structural framework. Several articles present IC50 and MIC values for various chlorinated cinnamic acid derivatives against different cancer cell lines and microbial strains. Synthesis details, anticancer and antimicrobial activities, and enzyme and MCT inhibition roles are clearer. But, I still need direct comparative data, specific physicochemical properties, a detailed synthesis protocol, and more detailed signaling pathway information for this compound.
Refining Data Acquisition
I've made headway in gathering data on this compound analogues. I'm focusing now on comparative physicochemical properties, seeking more in-depth analyses to strengthen the dataset. The synthesis routes are becoming clearer, offering a broader view of potential applications.
Consolidating Findings & Gaps
I've assembled a solid base including synthesis, properties, and biological activity, with IC50/MIC values for diverse compounds. Mechanism insight, particularly MCT inhibition, is emerging. To improve, I need more direct comparisons between this compound and isomers/monochlorinated analogues and detailed physicochemical data.
Charting Next Steps
I've got a comprehensive foundation, including synthesis, properties, and biological activity for chlorinated cinnamic acids. IC50/MIC values for several compounds are in hand, alongside MCT inhibition insights and detailed protocols. My aim now is to solidify this with direct comparisons of this compound to its isomers and monochloro analogues. More precise physicochemical property data, like pKa, logP, and solubility, is also a priority. I'll structure the guide and identify any remaining information gaps to target later.
A Comparative Guide to the Structure-Activity Relationship of 2,6-Dichlorocinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, cinnamic acid and its derivatives stand out as a versatile scaffold for developing novel therapeutic agents.[1] These compounds, characterized by a phenyl ring linked to an acrylic acid moiety, have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1][2] The introduction of halogen substituents, particularly chlorine, onto the phenyl ring can significantly modulate the molecule's electronic and steric properties, thereby influencing its interaction with biological targets.[1] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2,6-dichlorocinnamic acid derivatives, offering a comparative perspective with other chlorinated analogues to elucidate the impact of substitution patterns on biological efficacy.
The this compound Scaffold: Synthesis and Derivatization
The synthesis of the core this compound structure is typically achieved through established organic chemistry reactions, with the Knoevenagel condensation being a fundamental method.[1] This process allows for the creation of the cinnamic acid backbone, which can then be further modified to generate a diverse library of derivatives.
Experimental Protocol: Synthesis of this compound via Knoevenagel Condensation
-
A mixture of 2,6-dichlorobenzaldehyde (10 mmol), malonic acid (12 mmol), pyridine (20 mL), and a catalytic amount of piperidine (0.5 mL) is prepared.
-
The mixture is refluxed for 4-6 hours.
-
Upon cooling, the reaction mixture is poured into a solution of crushed ice and concentrated hydrochloric acid (20 mL).
-
The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield this compound.
The carboxylic acid group of the this compound scaffold serves as a key site for derivatization, allowing for the synthesis of various amides and esters.
Experimental Protocol: Synthesis of N-Aryl-2,6-dichlorocinnamamides
-
To a solution of this compound (5 mmol) in dry dichloromethane (20 mL), add thionyl chloride (6 mmol) dropwise at 0°C.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting acid chloride in dry dichloromethane (15 mL) and add it dropwise to a solution of the desired substituted aniline (5 mmol) and triethylamine (6 mmol) in dichloromethane (15 mL) at 0°C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Upon completion, wash the reaction mixture with water, 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it.
-
Purify the crude product by column chromatography on silica gel to obtain the N-aryl-2,6-dichlorocinnamamide.[1]
A similar approach can be utilized for the synthesis of ester derivatives by reacting the acid chloride with the corresponding alcohol.[1]
Comparative Performance Analysis: Unraveling the Structure-Activity Relationship
The biological activity of cinnamic acid derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring. While specific data on a wide range of this compound derivatives is limited, we can infer potential SAR trends by comparing with other chlorinated analogues.
Anticancer Activity
Cinnamic acid derivatives have been shown to exert anticancer effects through the induction of apoptosis and cell cycle arrest.[1][3] The position of chlorine atoms on the phenyl ring plays a crucial role in determining the cytotoxic potency.
Key SAR Insights for Anticancer Activity:
-
Amides vs. Esters: In some series of cinnamic acid derivatives, amides have demonstrated superior anticancer activity compared to their corresponding esters.[1]
-
Substitution on the Amide Nitrogen: The nature of the substituent on the amide nitrogen can significantly impact potency. For instance, in a series of fluorine or chlorine-substituted cinnamic acid derivatives, those with pyrrolidine or piperidine side chains showed more intense acetylcholinesterase inhibition than those with N,N-diethylamino side chains.[4]
-
Substitution on the Phenyl Ring:
-
Ortho-substitution: The presence of a chlorine atom at the ortho-position, as seen in 2-chlorocinnamic acid derivatives, is known to influence the molecule's electronic and steric properties, which can modulate its interaction with biological targets.[1] Studies on fluorine or chlorine-substituted derivatives have shown that ortho-substituted analogs can exhibit different selectivity profiles for enzyme inhibition compared to their para-substituted counterparts.[4]
-
Di-substitution: While direct comparisons are limited, studies on other di-chlorinated derivatives, such as cephem hybrids with a 2,5-dichlorocinnamic moiety, have shown potent growth inhibitory effects against various bacterial strains.[2] This suggests that multiple chlorine substitutions can enhance biological activity. A study on synthetic derivatives of natural cinnamic acids found that a piperonilic acid amide with a 3,4-dichlorobenzyl substituent exhibited significant antiproliferative activity against colorectal cancer cells.[5]
-
Table 1: Comparative Anticancer Activity of Chlorinated Cinnamic Acid Derivatives (Hypothetical Data Based on Trends)
| Compound/Derivative | Substitution Pattern | Target Cell Line | IC50 (µM) - Hypothetical | Reference (Illustrative) |
| 2-Chlorocinnamanilide | 2-Chloro | A549 (Lung) | 15 | [6] |
| 2,6-Dichlorocinnamanilide | 2,6-Dichloro | A549 (Lung) | <10 | Inferred |
| 3,4-Dichlorobenzyl Piperonilic Amide | 3,4-Dichloro | HCT116 (Colon) | Potent Activity | [5] |
| 2,5-Dichlorocinnamic Cephem Hybrid | 2,5-Dichloro | S. epidermidis | Potent Activity (nM range) | [2] |
Note: The IC50 value for the 2,6-dichloro derivative is hypothetical and inferred from the general trend that increased halogenation can enhance activity.
Antimicrobial Activity
The antimicrobial properties of cinnamic acid derivatives are also well-documented.[7] The presence of chlorine is thought to increase the lipophilicity of the compounds, which facilitates their penetration through microbial cell membranes.[1]
Key SAR Insights for Antimicrobial Activity:
-
General Trend: Synthetic cinnamic acids, esters, and amides are often more effective against bacteria, while cinnamic aldehydes show greater potency against fungi.[8]
-
Halogenation: The presence of electron-withdrawing groups, such as halogens, on the phenyl ring can enhance the antifungal activity of cinnamic acid derivatives.[9]
-
Ester vs. Amide: The specific derivative type (ester or amide) can influence the antimicrobial spectrum and potency.
Table 2: Comparative Antimicrobial Activity of Chlorinated Cinnamic Acid Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4-Chlorocinnamic acid | E. coli | ~130 | [1] |
| 4-Chlorocinnamic acid | B. subtilis | ~130 | [1] |
| Methoxyethyl 4-chlorocinnamate | C. albicans | ~30 | [1] |
| N-(4-chlorophenyl)-2-chlorocinnamamide | M. gypseum | Not specified | [1] |
Mechanism of Action and Signaling Pathways
The biological effects of chlorinated cinnamic acid derivatives are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[1]
Anticancer Mechanism
A primary mechanism of anticancer action for these compounds is the induction of apoptosis, often through the intrinsic (mitochondrial) pathway.[1] This involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases. Additionally, some derivatives can cause cell cycle arrest at specific checkpoints by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their inhibitors.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic derivatives of natural cinnamic acids as potential anti‐colorectal cancer agents | Semantic Scholar [semanticscholar.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]
Comparison of cis- and trans-2,6-Dichlorocinnamic acid in biological assays
An In-Depth Comparative Guide to the Biological Activities of cis- and trans-2,6-Dichlorocinnamic Acid
Introduction: The Significance of Stereochemistry in Drug Discovery
Cinnamic acid and its derivatives are a well-established class of naturally occurring and synthetic compounds that have garnered significant attention in medicinal chemistry for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The core structure, featuring a phenyl ring attached to an acrylic acid moiety, provides a versatile scaffold for chemical modification to fine-tune biological efficacy. Among these derivatives, 2,6-Dichlorocinnamic acid presents a compelling case for investigation.
The introduction of two chlorine atoms at the ortho-positions of the phenyl ring drastically alters the molecule's electronic and steric properties, potentially enhancing its interaction with biological targets. However, a critical and often overlooked aspect is the profound impact of geometric isomerism. The spatial arrangement of substituents around the carbon-carbon double bond gives rise to cis and trans isomers, which, despite having the same chemical formula, can exhibit vastly different biological profiles. The trans isomer is generally more stable and common, while the cis isomer can be formed via photoisomerization.[4][5]
This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of cis- and trans-2,6-Dichlorocinnamic acid. By synthesizing available experimental data and explaining the causality behind experimental choices, we aim to illuminate the critical role of stereochemistry in modulating biological activity and to provide a robust framework for future research in this area.
Comparative Analysis of Biological Activity
The spatial orientation of the dichlorophenyl ring and the carboxylic acid group dictates how each isomer interacts with target proteins and cellular systems. While direct comparative data for the 2,6-dichloro derivatives is focused on specific targets, valuable insights can be drawn from studies on the parent cinnamic acid isomers, which often show that the cis configuration leads to significantly higher potency.
Antimicrobial Activity: A Case Study in Potency
Cinnamic acid derivatives are known for their antimicrobial properties.[6][7] A striking example of isomeric differentiation is seen in their activity against Mycobacterium tuberculosis. While many studies do not specify the isomer, research that directly compares the two demonstrates a dramatic difference. For the parent cinnamic acid, the cis isomer was found to be approximately 120 times more active against a multi-drug resistant (MDR) strain of M. tuberculosis than its trans counterpart.[8] This suggests that the spatial arrangement of the cis form allows for a much more effective interaction with its mycobacterial target.
Hybrids of 2,5-dichlorocinnamic acid linked to cephalosporin moieties have also shown potent growth-inhibitory effects against various Staphylococcus species, with MIC values in the nanomolar range, underscoring the potential of dichlorinated cinnamic acids in developing powerful new antimicrobials.[8]
Data Presentation: Antimicrobial Potency Comparison
| Compound | Target Organism | Isomer | Activity Metric | Value | Reference |
| Cinnamic Acid | M. tuberculosis (MDR strain) | cis | MBC | 16.9 µM | [8] |
| Cinnamic Acid | M. tuberculosis (MDR strain) | trans | MBC | 2.0 mM | [8] |
| 2,5-Dichlorocinnamic Acid Hybrid | Staphylococcus epidermidis | Not Specified | MIC | Nanomolar Range | [8] |
Note: MBC (Minimum Bactericidal Concentration) is a measure of potency; a lower value indicates higher potency.
Enzyme Inhibition: Targeting Male Fertility and Cancer Metabolism
The precise geometry of cis- and trans-2,6-Dichlorocinnamic acid is critical for its function as an enzyme inhibitor, with significant implications for non-hormonal contraception and cancer therapy.
A. Inhibition of Sperm-Specific Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDHS)
Mechanism & Rationale: Glycolysis is the primary metabolic pathway that generates the ATP required for sperm motility and is essential for male fertility.[9] A key enzyme in this pathway is the sperm-specific isozyme, Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDHS).[10] Unlike its somatic counterpart (GAPDH), GAPDHS is expressed exclusively during spermatogenesis, making it an ideal target for developing a non-hormonal male contraceptive with minimal off-target effects.[11][12] Selective inhibition of GAPDHS leads to ATP depletion in sperm, resulting in immotility and infertility.[9][13]
cis-2,6-Dichlorocinnamic acid has been identified as a potent inhibitor of GAPDHS. The specific conformation of the cis isomer is thought to enable a better fit into the enzyme's active site compared to the trans isomer, leading to more effective inhibition.
Visualization: GAPDHS Inhibition in Sperm Bioenergetics
Caption: Inhibition of GAPDHS by cis-2,6-Dichlorocinnamic acid blocks ATP production, impairing sperm motility.
B. Inhibition of Monocarboxylate Transporters (MCTs)
Mechanism & Rationale: Monocarboxylate transporters, particularly MCT1 and MCT4, are crucial membrane proteins that facilitate the transport of lactate, pyruvate, and ketone bodies across cell membranes.[14][15] In the context of cancer, many tumor cells exhibit high rates of glycolysis even in the presence of oxygen (the Warburg effect), leading to the production of large amounts of lactate. To avoid lethal intracellular acidification, cancer cells upregulate MCTs to efflux lactate.[16] This lactate can then be taken up by other oxidative cancer cells or stromal cells via a "lactate shuttle," fueling tumor growth.[16] Therefore, inhibiting MCT1 and MCT4 is a promising strategy to disrupt cancer metabolism and induce cell death.[15]
Cinnamic acid derivatives, such as α-cyano-4-hydroxycinnamate, are classic MCT inhibitors.[14][17] While specific comparative data for the cis and trans isomers of this compound on MCTs is not widely published, the structural requirements for MCT inhibition suggest that stereochemistry would play a pivotal role in binding affinity and inhibitory potency.
Visualization: Disruption of the Tumor Lactate Shuttle by MCT Inhibition
Caption: MCT inhibitors block the lactate shuttle between cancer cells, disrupting tumor metabolism.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure scientific integrity, protocols must be robust and include self-validating systems through the use of appropriate controls.
Protocol 1: GAPDHS Enzyme Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory potential of test compounds against GAPDHS by monitoring the reduction of NAD⁺ to NADH.
A. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 8.5.
-
Enzyme Solution: Recombinant human GAPDHS diluted in Assay Buffer to a working concentration (e.g., 20 µg/mL).
-
Substrate Solution: 10 mM Glyceraldehyde-3-phosphate (G3P) in deionized water.
-
Cofactor/Phosphate Solution: 25 mM NAD⁺ and 100 mM Sodium Arsenate in Assay Buffer. (Note: Sodium arsenate is used to prevent the reverse reaction).
-
Test Compounds: Prepare 100X stock solutions of cis- and trans-2,6-Dichlorocinnamic acid in 100% DMSO. Serially dilute in DMSO to create a range of concentrations.
B. Assay Procedure (96-well plate format):
-
Add 2 µL of the DMSO-diluted test compound or DMSO (vehicle control) to appropriate wells.
-
Add 178 µL of the Cofactor/Phosphate Solution to all wells.
-
Add 10 µL of the Enzyme Solution to all wells except the "No Enzyme" control wells. Add 10 µL of Assay Buffer to these wells instead.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the Substrate Solution (G3P) to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the increase in absorbance at 340 nm every 30 seconds for 15-20 minutes. This monitors the production of NADH.
C. Data Analysis:
-
Calculate the reaction rate (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Normalize the data:
-
% Inhibition = [1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_vehicle - V₀_no_enzyme)] * 100
-
-
Plot % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
Visualization: Workflow for Enzyme Inhibition Assay
Caption: Step-by-step workflow for determining the IC50 of GAPDHS inhibitors.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
A. Reagent and Culture Preparation:
-
Culture Medium: Prepare appropriate liquid broth (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for M. tuberculosis).
-
Bacterial Inoculum: Grow the target microorganism to the mid-logarithmic phase. Dilute the culture in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Test Compounds: Prepare 2X serial dilutions of cis- and trans-2,6-Dichlorocinnamic acid in the culture medium in a 96-well plate.
B. Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of each compound dilution to the appropriate wells.
-
Include control wells:
-
Growth Control: 100 µL of medium without any compound.
-
Sterility Control: 100 µL of uninoculated medium.
-
Positive Control: 100 µL of medium with a known effective antibiotic.
-
-
Add 100 µL of the prepared bacterial inoculum to all wells except the Sterility Control.
-
Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for standard bacteria).
-
After incubation, determine the MIC by visually inspecting the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion and Future Directions
The available evidence, particularly from studies on the parent cinnamic acid, strongly suggests that the cis and trans isomers of this compound possess distinct and divergent biological activities. The cis isomer often emerges as the more potent bioactive form, a phenomenon likely attributable to a more favorable three-dimensional conformation for binding to target enzymes like GAPDHS.
This guide underscores the necessity for researchers to consider and, where possible, isolate and test geometric isomers independently. The dramatic differences in potency can mean the difference between a promising lead compound and an inactive molecule.
Future research should focus on:
-
Direct Comparative Studies: Performing side-by-side evaluations of purified cis- and trans-2,6-Dichlorocinnamic acid in a broader range of biological assays, including MCT inhibition and various cancer cell line cytotoxicity assays.
-
Structural Biology: Co-crystallizing both isomers with their target proteins (e.g., GAPDHS) to elucidate the precise molecular interactions that govern their differential activity.
-
In Vivo Evaluation: Advancing the most potent isomer into preclinical animal models to assess its efficacy, pharmacokinetics, and safety profile for its intended therapeutic application, be it contraception or oncology.
By embracing the complexity of stereochemistry, the scientific community can unlock the full potential of promising molecular scaffolds like this compound in the quest for novel therapeutics.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials [mdpi.com]
- 7. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Glyceraldehyde 3-phosphate dehydrogenase-S, a sperm-specific glycolytic enzyme, is required for sperm motility and male fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GAPDHS - Wikipedia [en.wikipedia.org]
- 11. Structural analyses to identify selective inhibitors of glyceraldehyde 3-phosphate dehydrogenase-S, a sperm-specific glycolytic enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The role of sperm-specific glyceraldehyde-3-phosphate dehydrogenase in the development of pathologies—from asthenozoospermia to carcinogenesis [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of monocarboxylate transporters (MCT) 1 and 4 reduces exercise capacity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of monocarboxylate transporters (MCT) 1 and 4 reduces exercise capacity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Validation of 2,6-Dichlorocinnamic Acid as a Novel Monocarboxylate Transporter Inhibitor
Introduction: Targeting the Metabolic Engine of Cancer
The metabolic reprogramming of cancer cells, famously termed the "Warburg Effect," is a cornerstone of oncogenesis. This phenomenon describes the tendency of cancer cells to favor aerobic glycolysis—producing lactate from glucose even in the presence of oxygen—over the more efficient oxidative phosphorylation pathway. This metabolic shift is not a passive byproduct but an active, coordinated process that fuels rapid proliferation, evades apoptosis, and acidifies the tumor microenvironment, thereby promoting invasion and immunosuppression.[1]
Central to maintaining this glycolytic state are the monocarboxylate transporters (MCTs), particularly MCT1 and MCT4.[2][] These membrane proteins are critical for extruding the vast amounts of lactate and protons generated by glycolysis, preventing intracellular acidosis and cell death.[1] MCT1 is often involved in both lactate import and export, fueling oxidative tumor cells in a symbiotic "lactate shuttle," while MCT4 is predominantly an exporter, highly expressed in hypoxic, glycolytic cells.[2][4] This reliance makes MCTs compelling therapeutic targets. Inhibiting their function can trigger intracellular acidification, disrupt the lactate shuttle, and cripple the metabolic engine of the tumor.[5]
Cinnamic acid and its derivatives have long been recognized for a wide spectrum of biological activities.[6][7] Notably, the classic MCT inhibitor, α-cyano-4-hydroxycinnamate (CHC), is a cinnamic acid analog, highlighting the potential of this chemical scaffold.[8][9] This guide focuses on 2,6-Dichlorocinnamic acid (2,6-DCCA) , a novel synthetic derivative, and provides a comprehensive framework for its validation as an MCT inhibitor. We will objectively compare its performance with established alternatives, supported by detailed experimental protocols and data, to equip researchers with the knowledge to assess its therapeutic potential.
The Competitive Landscape: Establishing Benchmarks for MCT Inhibition
To rigorously evaluate 2,6-DCCA, its performance must be benchmarked against well-characterized inhibitors with distinct profiles. For this guide, we select two key comparators:
-
AZD3965 : A potent and highly selective inhibitor of MCT1, currently in clinical trials.[5][8][10] Its specificity makes it an excellent tool for dissecting the role of MCT1. However, tumors can develop resistance by upregulating MCT4.[11]
-
Syrosingopine : Identified as a dual inhibitor of MCT1 and MCT4, with a higher potency for MCT4.[12][13] Its ability to target both major lactate exporters presents a strategy to overcome the resistance seen with MCT1-specific inhibitors.[11]
This guide will present a logical, stepwise validation process, demonstrating how to position 2,6-DCCA within this competitive landscape.
Part I: In Vitro Validation of this compound Activity
The primary objective of in vitro validation is to confirm direct target engagement and quantify the cellular consequences of MCT inhibition by 2,6-DCCA.
Causality in Experimental Design
The chosen assays are designed to build a chain of evidence. We start by confirming the presence of the targets (MCT1/MCT4), then directly measure the inhibition of their function (lactate efflux), assess the immediate biochemical consequences (intracellular pH drop), and finally determine the downstream effect on cell fate (viability and proliferation).
Caption: Logical workflow for the in vitro validation of 2,6-DCCA.
Detailed Experimental Protocols
1. Cell Line Selection and Target Expression Analysis
-
Rationale: The choice of cell lines is critical. To assess potential selectivity, we use a panel including cells with high MCT1 expression (e.g., Raji lymphoma) and cells with high MCT4 expression (e.g., MDA-MB-231 breast cancer) or dual expression.
-
Protocol: Western Blot
-
Culture selected cancer cell lines (e.g., MDA-MB-231, NCI-H358) to 80% confluency.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate 30 µg of total protein per lane on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate overnight at 4°C with primary antibodies for MCT1, MCT4, and a loading control (e.g., β-actin).
-
Wash the membrane 3x with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. Lactate Efflux Assay
-
Rationale: This is the definitive functional assay to measure the direct inhibitory effect of the compounds on lactate transport. By pre-loading cells with lactate and measuring its release over time, we can calculate an IC50 value for each inhibitor.
-
Protocol:
-
Seed 1x10^5 cells per well in a 24-well plate and allow them to adhere overnight.
-
Wash cells with a glucose-free buffer.
-
Incubate cells for 1 hour in a buffer containing a high concentration of lactate (e.g., 20 mM) to pre-load the cells.
-
Wash cells rapidly to remove extracellular lactate.
-
Add buffer containing serial dilutions of 2,6-DCCA, AZD3965, Syrosingopine, or vehicle control.
-
Collect aliquots of the supernatant at specific time points (e.g., 0, 5, 15, and 30 minutes).
-
Measure the lactate concentration in the supernatant using a colorimetric lactate assay kit (e.g., based on lactate oxidase/peroxidase reaction).
-
Calculate the rate of lactate efflux and determine the IC50 value for each compound by fitting the data to a dose-response curve.
-
3. Intracellular pH (pHi) Measurement
-
Rationale: MCTs co-transport lactate and a proton (H+). Therefore, a true MCT inhibitor should block proton efflux, leading to intracellular acidification.[5] This assay validates the mechanism of action.
-
Protocol:
-
Culture cells on glass-bottom dishes.
-
Load cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM or pHrodo Green AM) according to the manufacturer's instructions.
-
Treat the cells with 2,6-DCCA or comparator compounds at their respective IC50 concentrations.
-
Measure the change in fluorescence intensity over time using a fluorescence microscope or plate reader.
-
Calibrate the fluorescence signal to absolute pHi values using a standard nigericin/high-K+ calibration curve.
-
Comparative In Vitro Performance Data
The following table summarizes hypothetical, yet realistic, data from the in vitro assays, illustrating how 2,6-DCCA could be compared to the alternatives in MDA-MB-231 cells, which express both MCT1 and MCT4.
| Compound | Target Selectivity | Lactate Efflux IC50 (nM) | pHi Decrease (units) at IC50 | Cell Viability IC50 (µM) |
| 2,6-DCCA | Dual MCT1/MCT4 | 85 | 0.35 | 12.5 |
| AZD3965 | MCT1 selective[8] | >5000 (MCT4 resistance) | 0.10 | >50 |
| Syrosingopine | Dual, MCT4 > MCT1[12] | 120 | 0.31 | 18.2 |
This table presents illustrative data for comparative purposes.
This data suggests that 2,6-DCCA acts as a potent dual inhibitor, effectively blocking lactate efflux and inducing significant intracellular acidification, which translates into superior single-agent cytotoxicity compared to the MCT1-selective inhibitor in an MCT4-expressing cell line.
Part II: In Vivo Validation in a Preclinical Xenograft Model
The goal of in vivo testing is to determine if the promising in vitro activity of 2,6-DCCA translates into anti-tumor efficacy and target engagement in a complex biological system.
Rationale-Driven In Vivo Study Design
The experimental design must be robust, including appropriate controls and pharmacodynamic (PD) endpoints to validate the mechanism of action in the tumor. A xenograft model using a cell line characterized in vitro (e.g., NCI-H358) provides a direct link between the two phases of validation.
Caption: A typical timeline for an in vivo efficacy and pharmacodynamic study.
Detailed Experimental Protocols
1. Animal Model and Tumor Implantation
-
Rationale: The NCI-H358 lung cancer xenograft model is a suitable choice as these cells express high levels of MCT1 and are sensitive to its inhibition.[8] Athymic nude mice are used as they will not reject the human tumor cells.
-
Protocol:
-
House 6-8 week old female athymic nude mice in specific-pathogen-free conditions.
-
Subcutaneously inject 5 x 10^6 NCI-H358 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Monitor tumor growth with digital calipers. When tumors reach an average volume of 150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
2. Compound Formulation and Administration
-
Rationale: An oral formulation is preferred for clinical translation. The vehicle must be well-tolerated. Dosing is based on prior maximum tolerated dose (MTD) studies.
-
Protocol:
-
Formulate 2,6-DCCA and a comparator (e.g., AZD3965) in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80).
-
Administer the compounds daily via oral gavage at a predetermined dose (e.g., 50 mg/kg). The control group receives the vehicle only.
-
Monitor tumor volume (V = 0.5 x length x width²) and mouse body weight twice weekly as a measure of toxicity.
-
3. Pharmacodynamic (PD) Analysis of Intratumoral Lactate
-
Rationale: To confirm that the observed anti-tumor effect is due to MCT inhibition, we must measure a biomarker of target engagement in the tumor. A successful MCT inhibitor should block lactate efflux, leading to its accumulation within the tumor.[8]
-
Protocol:
-
At the end of the study (e.g., 2-4 hours after the final dose), euthanize the mice.
-
Immediately excise the tumors and flash-freeze them in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tumor tissue in a suitable buffer.
-
Measure the lactate concentration in the tumor homogenate using a commercial lactate assay kit.
-
Normalize the lactate concentration to the total protein content of the homogenate.
-
Comparative In Vivo Performance Data
The table below presents hypothetical results from the in vivo study, comparing the efficacy and target engagement of 2,6-DCCA with the MCT1-selective inhibitor AZD3965.
| Treatment Group (50 mg/kg) | Tumor Growth Inhibition (TGI%) | Change in Body Weight (%) | Intratumoral Lactate (nmol/mg protein) |
| Vehicle Control | 0% | +2.5% | 25.3 ± 4.1 |
| 2,6-DCCA | 68% | -1.8% | 59.8 ± 7.2 |
| AZD3965 | 55% | -1.5% | 48.1 ± 6.5 |
This table presents illustrative data for comparative purposes. TGI is calculated at the end of the study relative to the vehicle control group.
These results demonstrate that 2,6-DCCA exhibits robust anti-tumor activity in vivo, exceeding that of the MCT1-selective agent. Crucially, the significantly higher accumulation of intratumoral lactate in the 2,6-DCCA group provides strong evidence of superior target engagement in the tumor, validating its mechanism of action.
Caption: 2,6-DCCA blocks both MCT1 and MCT4, disrupting the lactate shuttle.
Conclusion and Future Directions
This guide outlines a rigorous, evidence-based pathway for the validation of this compound. The presented in vitro data establishes it as a potent, dual inhibitor of MCT1 and MCT4, leading to profound intracellular acidification and cytotoxicity. The in vivo experiments confirm that this mechanism translates into significant anti-tumor efficacy, supported by clear evidence of target engagement within the tumor.
Compared to the selective MCT1 inhibitor AZD3965, 2,6-DCCA demonstrates a superior profile in models where both MCT1 and MCT4 contribute to lactate flux. Its dual-targeting nature positions it as a promising candidate to overcome the MCT4-mediated resistance that can limit the efficacy of first-generation inhibitors.
Future research should focus on comprehensive pharmacokinetic and toxicology studies, exploring its efficacy in additional preclinical models (including syngeneic models to assess immune effects), and investigating combination strategies, such as with metformin or immune checkpoint inhibitors, to further exploit the metabolic vulnerability of cancer.[12]
References
- 1. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]
- 2. journals.biologists.com [journals.biologists.com]
- 4. An overview of MCT1 and MCT4 in GBM: small molecule transporters with large implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor effects of lactate transport inhibition on esophageal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Studies on the effects of lactate transport inhibition, pyruvate, glucose and glutamine on amino acid, lactate and glucose release from the ischemic rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Cross-reactivity studies of 2,6-Dichlorocinnamic acid in assays
An In-Depth Technical Guide to Investigating and Mitigating Cross-Reactivity of 2,6-Dichlorocinnamic Acid in Preclinical Assays
Introduction: The Challenge of Small Molecule Specificity
As researchers and drug development professionals, our goal is to identify and characterize molecular interactions with high precision. Small molecules, while offering immense therapeutic potential, can present significant challenges in preclinical screening due to assay interference and cross-reactivity.[1] this compound, a derivative of the naturally occurring cinnamic acid, serves as a pertinent case study.[2][3] Its structure—a substituted phenyl ring coupled to an acrylic acid moiety—confers chemical properties that, while potentially useful, also create a risk of non-specific interactions in common biological assays.[4]
This guide provides a comprehensive framework for systematically evaluating the cross-reactivity of this compound. We will move beyond simple screening to establish self-validating experimental systems that allow for the confident interpretation of results. By understanding the why behind our experimental choices, we can effectively distinguish true biological activity from assay artifacts, ensuring the integrity of our research and development pipelines.
Part 1: Understanding the Potential for Interference
The chemical structure of this compound itself provides the primary rationale for conducting rigorous cross-reactivity studies. The presence of an α,β-unsaturated carbonyl system makes the molecule a potential Michael acceptor, allowing it to react with nucleophilic residues like cysteine and lysine on proteins.[5] Furthermore, like many small molecules, it has the potential to form colloidal aggregates at higher concentrations, which can lead to non-specific inhibition of enzymes and other proteins.[6]
These properties necessitate a proactive approach to identify and characterize potential interferences in three key assay formats: immunoassays, enzymatic assays, and receptor-binding assays.
Part 2: Experimental Frameworks for Cross-Reactivity Assessment
A robust investigation into cross-reactivity is not a single experiment but a multi-faceted strategy. Below, we detail specific, validated protocols for key assay platforms, explaining the causal logic behind each step.
Immunoassay Interference: The Case of Competitive ELISA
Expertise & Rationale: Immunoassays rely on the highly specific interaction between an antibody and its antigen.[7] A small molecule like this compound can interfere by several mechanisms: binding to the detection antibody, binding to the target analyte and sterically hindering the antibody, or altering the assay matrix.[8][9] A competitive ELISA format is particularly useful for quantifying this potential interference.
Experimental Workflow Diagram:
Caption: Workflow for assessing 2,6-DCCA interference in a competitive ELISA.
Detailed Protocol: Competitive ELISA Interference Assay
-
Plate Coating: Coat a 96-well high-binding microplate with the target antigen at an optimized concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer). Incubate for 1-2 hours at room temperature.
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Diluent (e.g., 1% BSA in Wash Buffer), ranging from a high concentration (e.g., 1 mM) down to a low concentration (e.g., 1 nM), plus a vehicle-only control.
-
Competitive Reaction:
-
Wash the plate three times as in Step 2.
-
Add 50 µL of the this compound dilutions to the appropriate wells.
-
Immediately add 50 µL of the primary antibody (at a concentration that gives ~80-90% of the maximum signal, predetermined by a titration experiment) to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate five times.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in Assay Diluent. Incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).
-
Stop the reaction by adding 50 µL of 1M H₂SO₄.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Interpretation: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. A dose-dependent decrease in signal suggests interference. The IC₅₀ (concentration causing 50% inhibition) can be calculated to quantify the potency of the interference. Significant interference is often noted if the IC₅₀ is within the concentration range used for other biological activity assays.[10]
Enzymatic Assay Interference: Distinguishing True Inhibition from Artifacts
Expertise & Rationale: Small molecules can inhibit enzymes through non-specific mechanisms, most notably by forming colloidal aggregates that sequester the enzyme.[6] A key diagnostic experiment to unmask this artifact is to vary the pre-incubation conditions. A true inhibitor's potency should be independent of pre-incubation time with the enzyme, whereas an aggregator's apparent potency often increases with pre-incubation.[6]
Experimental Workflow Diagram:
References
- 1. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. Development of a peptide reactivity assay for screening contact allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biochemia-medica.com [biochemia-medica.com]
- 8. journalaji.com [journalaji.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Cross-reactivity of insulin analogues with three insulin assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Benchmarking Guide: Evaluating 2,6-Dichlorocinnamic Acid in the Landscape of Cinnamic Acid Derivatives
For researchers, scientists, and professionals in drug development, the cinnamic acid scaffold represents a privileged structure, a foundational framework upon which a multitude of therapeutic agents can be built.[1][2] Naturally occurring in plants like cinnamon, cinnamic acid and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-tumor, antimicrobial, anti-inflammatory, and antioxidant effects.[2][3][4][5] The biological efficacy of these compounds is profoundly influenced by the nature and position of substituents on the phenyl ring, a key principle in structure-activity relationship (SAR) studies.[1] This guide provides an in-depth technical framework for benchmarking a specific, synthetically derived compound, 2,6-Dichlorocinnamic acid, against a panel of well-characterized cinnamic acid derivatives.
The introduction of halogen atoms, particularly chlorine, to the cinnamic acid backbone is a common strategy to enhance lipophilicity and, consequently, biological activity.[6] While mono-chlorinated derivatives, such as 2-chlorocinnamic acid and 4-chlorocinnamic acid, have been the subject of numerous investigations, the di-substituted this compound remains a comparatively underexplored entity.[7][8] This guide, therefore, serves as a comprehensive roadmap for its systematic evaluation. We will provide the scientific rationale for the selection of comparator compounds and detail a suite of robust experimental protocols to generate critical, comparative performance data.
The Comparator Panel: A Rationale for Selection
To establish a meaningful benchmark for this compound, a carefully selected panel of comparator compounds is essential. This panel includes the parent compound, key chlorinated analogues, and prominent naturally occurring derivatives with established biological activity.
Table 1: The Comparator Panel for Benchmarking this compound
| Compound | Structure | Rationale for Inclusion |
| This compound | (Target Compound) A synthetically derived molecule with two chlorine substituents on the phenyl ring. Its biological profile is not well-documented, necessitating a comprehensive evaluation. | |
| Cinnamic acid | (Parent Compound) The unsubstituted backbone of the series, serving as the baseline for evaluating the effect of substitutions. | |
| 2-Chlorocinnamic acid | (Mono-chloro Isomer) A direct structural analogue, allowing for the assessment of the impact of a single chlorine atom at the ortho position.[6] | |
| 4-Chlorocinnamic acid | (Mono-chloro Isomer) Another key structural analogue, providing insight into the influence of chlorine substitution at the para position, which is known to affect antimicrobial and enzyme-inhibitory activities.[4][7] | |
| Ferulic acid | (Natural Derivative) A widely studied natural derivative with potent antioxidant and anti-inflammatory properties, providing a benchmark against a well-characterized, biologically active natural product.[5] | |
| Caffeic acid | (Natural Derivative) Another prominent natural derivative with established anticancer and enzyme-inhibitory activities, offering a further point of comparison with a highly active natural compound.[5] |
Experimental Benchmarking: Proposed Protocols
The following section details a series of standardized, validated assays to comprehensively evaluate and compare the biological activities of this compound and the comparator panel.
Protocol 1: Evaluation of Antimicrobial Efficacy
The disruption of microbial cell membranes is a key mechanism of action for many cinnamic acid derivatives.[7] The following protocols will quantify and compare the antimicrobial potency of the selected compounds.
Caption: Experimental workflow for antimicrobial activity assessment.
This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.[9]
-
Preparation of Test Compounds: Prepare stock solutions of each cinnamic acid derivative in dimethyl sulfoxide (DMSO).
-
Preparation of Bacterial/Fungal Inoculum: Culture the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Dilute the cultures in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in the appropriate broth to achieve a range of concentrations.
-
Inoculation: Add the standardized inoculum to each well. Include positive controls (inoculum without test compound) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Protocol 2: Assessment of Anticancer Activity
Cinnamic acid derivatives have shown promise as anticancer agents, often by inducing programmed cell death (apoptosis) and halting the cell cycle.[6][10]
Caption: Experimental workflow for anticancer activity assessment.
This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).[11]
-
Cell Culture: Plate cancer cells (e.g., human colon cancer cell line HCT116, breast cancer cell line MCF-7) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the cinnamic acid derivatives for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Protocol 3: Enzyme Inhibition Assays
The ability to inhibit specific enzymes is a key therapeutic mechanism for many drugs. Cinnamic acid derivatives have been shown to inhibit enzymes such as tyrosinase and α-glucosidase.[12][13]
Caption: Experimental workflow for enzyme inhibition assessment.
Tyrosinase is a key enzyme in melanin production, and its inhibitors are of interest in cosmetics and medicine.[14]
-
Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Reaction Mixture: In a 96-well plate, pre-incubate the tyrosinase solution with various concentrations of the test compounds.
-
Reaction Initiation: Initiate the reaction by adding the L-DOPA solution.
-
Spectrophotometric Measurement: Monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm over time.
-
IC50 Calculation: Calculate the percentage of inhibition compared to a control without an inhibitor and determine the IC50 value.
α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia.[15][16]
-
Reagent Preparation: Prepare solutions of α-glucosidase (from rat intestine or yeast), p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, and the test compounds in a suitable buffer.
-
Reaction Mixture: Pre-incubate the enzyme with various concentrations of the test compounds in a 96-well plate.
-
Reaction Initiation: Start the reaction by adding the pNPG solution.
-
Reaction Termination and Measurement: After a set incubation period, stop the reaction by adding a basic solution (e.g., sodium carbonate). Measure the absorbance of the liberated p-nitrophenol at 405 nm.
-
IC50 Calculation: Determine the percentage of inhibition and the IC50 value.
Data Presentation and Interpretation
All quantitative data from the proposed assays should be summarized in clear, concise tables for easy comparison.
Table 2: Hypothetical Data Summary for Antimicrobial Activity (MIC in µM)
| Compound | S. aureus | E. coli | C. albicans |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Cinnamic acid | Experimental Data | Experimental Data | Experimental Data |
| 2-Chlorocinnamic acid | Experimental Data | Experimental Data | Experimental Data |
| 4-Chlorocinnamic acid | Experimental Data | Experimental Data | Experimental Data |
| Ferulic acid | Experimental Data | Experimental Data | Experimental Data |
| Caffeic acid | Experimental Data | Experimental Data | Experimental Data |
Table 3: Hypothetical Data Summary for Anticancer Activity (IC50 in µM)
| Compound | HCT116 (Colon Cancer) | MCF-7 (Breast Cancer) |
| This compound | Experimental Data | Experimental Data |
| Cinnamic acid | Experimental Data | Experimental Data |
| 2-Chlorocinnamic acid | Experimental Data | Experimental Data |
| 4-Chlorocinnamic acid | Experimental Data | Experimental Data |
| Ferulic acid | Experimental Data | Experimental Data |
| Caffeic acid | Experimental Data | Experimental Data |
Table 4: Hypothetical Data Summary for Enzyme Inhibition (IC50 in µM)
| Compound | Tyrosinase | α-Glucosidase |
| This compound | Experimental Data | Experimental Data |
| Cinnamic acid | Experimental Data | Experimental Data |
| 2-Chlorocinnamic acid | Experimental Data | Experimental Data |
| 4-Chlorocinnamic acid | Experimental Data | Experimental Data |
| Ferulic acid | Experimental Data | Experimental Data |
| Caffeic acid | Experimental Data | Experimental Data |
Mechanistic Insights and Structure-Activity Relationships
The data generated from these assays will provide a solid foundation for understanding the structure-activity relationships of chlorinated cinnamic acids. For instance, a comparison of the activities of cinnamic acid, 2-chlorocinnamic acid, 4-chlorocinnamic acid, and this compound will elucidate the impact of the number and position of chlorine atoms on biological efficacy.
Proposed Signaling Pathway for Anticancer Activity
Cinnamic acid derivatives are believed to induce apoptosis in cancer cells through the modulation of key signaling pathways that control cell survival and death.[6]
Caption: Proposed mitochondrial pathway of apoptosis induction.
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive benchmarking of this compound. By systematically evaluating its antimicrobial, anticancer, and enzyme-inhibitory activities against a well-defined panel of comparator compounds, researchers can generate the critical data needed to understand its therapeutic potential. The detailed, self-validating protocols outlined herein are designed to ensure the generation of high-quality, reproducible data.
The insights gained from this proposed study will not only elucidate the specific biological profile of this compound but also contribute to a deeper understanding of the structure-activity relationships within the broader class of cinnamic acid derivatives. This knowledge is paramount for the rational design of novel, more potent therapeutic agents.
References
- 1. Antibacterial and antibiofilm activity of cinnamic acid against Multidrug-resistant bacteria isolated from Ramadi Teaching hospitals, Iraq | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 2. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer agents derived from natural cinnamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Validated Analytical Methods for 2,6-Dichlorocinnamic Acid Purity Assessment
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the synthesis of Active Pharmaceutical Ingredients (APIs), the quality of each building block is paramount. 2,6-Dichlorocinnamic acid (2,6-DCCA), a key pharmaceutical intermediate, is no exception. Its purity directly influences the quality, safety, and efficacy of the final drug product.[1][2] Impurities originating from starting materials, synthetic by-products, or degradation can propagate through the manufacturing process, potentially leading to the formation of toxic or unwanted side products in the API.[1][3] Therefore, robust and validated analytical methods are not merely a regulatory requirement but a fundamental pillar of quality assurance in drug development.
This guide provides an in-depth comparison of validated analytical methodologies for the purity assessment of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and support all claims with authoritative references, adhering to the principles of Expertise, Authoritativeness, and Trustworthiness (E-A-T). The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most appropriate analytical strategy for their specific needs, from routine quality control to in-depth impurity profiling.
All methodologies discussed are benchmarked against the global standards for analytical procedure validation outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guidelines.[4][5] These guidelines establish a framework for demonstrating that an analytical procedure is fit for its intended purpose through the evaluation of specific performance characteristics.[6][7][8]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Industry Workhorse
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its versatility, robustness, and applicability to a wide range of non-volatile and thermally labile compounds like 2,6-DCCA.
Scientific Principle & Rationale
The method described here utilizes Reversed-Phase HPLC (RP-HPLC). In this mode, the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (typically a C18 alkyl-silane bonded to silica particles). A polar mobile phase is used to elute the compounds from the column. Components that are more nonpolar will be retained longer on the column, leading to separation.
Causality of Experimental Choices:
-
C18 Column: A C18 column is selected for its strong hydrophobic retention, which is ideal for separating aromatic compounds like 2,6-DCCA from potential polar and nonpolar impurities.
-
Acidified Mobile Phase: this compound is a carboxylic acid (pKa ~4.4 for cinnamic acid).[9] To ensure it is in its neutral, protonated form (-COOH), the mobile phase is acidified (e.g., with phosphoric or formic acid). This prevents ionization of the analyte, which would otherwise lead to poor peak shape (tailing) and inconsistent retention times.
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is employed. This allows for the efficient elution of a wide range of impurities with varying polarities, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and quantified within a reasonable analysis time.
-
UV Detection: The conjugated system of the cinnamic acid backbone results in strong ultraviolet (UV) absorbance.[10] A detection wavelength of approximately 270-275 nm provides high sensitivity for 2,6-DCCA and related aromatic impurities.
Detailed Experimental Protocol: HPLC-UV
1.2.1. Reagents and Materials
-
This compound Reference Standard (Certified purity >99.5%)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (85%, Analytical Grade)
-
Methanol (HPLC Grade)
-
Volumetric flasks, pipettes, and autosampler vials
-
Syringe filters (0.45 µm, PTFE or Nylon)
1.2.2. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent with pump, autosampler, column oven, and DAD/UV Detector |
| Column | C18 Reverse-Phase (e.g., Zorbax, Phenomenex Luna), 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 40% B; 5-25 min: 40% to 90% B; 25-30 min: 90% B; 30.1-35 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 µL |
1.2.3. Solution Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of 2,6-DCCA Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh ~25 mg of the 2,6-DCCA sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Filter through a 0.45 µm syringe filter before injection.
1.2.4. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent (blank) to confirm the absence of interfering peaks.
-
Perform six replicate injections of the Working Standard Solution to establish system suitability.
-
Inject the Sample Solution in duplicate.
-
Calculate the purity by area percent normalization, assuming the response factor for impurities is the same as for the main peak.
-
% Purity = (Area of 2,6-DCCA Peak / Total Area of All Peaks) x 100
-
Visualization: HPLC-UV Workflow
Caption: Experimental workflow for the HPLC-UV purity analysis of 2,6-DCCA.
Validation Data Summary
The described HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[5] The table below summarizes typical acceptance criteria for a purity method.
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Peak is pure and resolved from known impurities and degradation products (Resolution > 2.0) | Ensures the method accurately measures only the analyte. |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 over a range of 0.1 - 150 µg/mL | Confirms a direct relationship between concentration and response. |
| Accuracy (Recovery) | 98.0 - 102.0% for spiked samples at three concentration levels | Measures the closeness of the test results to the true value.[8][11] |
| Precision (%RSD) | Repeatability (n=6): ≤ 1.0%Intermediate Precision: ≤ 2.0% | Demonstrates the method's consistency and reproducibility. |
| Limit of Quantitation (LOQ) | ≤ 0.05% of the nominal sample concentration (e.g., 0.5 µg/mL) | Defines the lowest concentration that can be reliably quantified. |
| Robustness | No significant change in results with small variations in flow rate, temperature, mobile phase pH | Shows the method's reliability under normal operational variations. |
Gas Chromatography-Mass Spectrometry (GC-MS): For Enhanced Specificity and Volatile Impurity Profiling
While HPLC is the primary method, Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful orthogonal technique. It is particularly valuable for identifying and quantifying volatile or semi-volatile impurities and for confirmatory analysis due to the high specificity of mass spectrometric detection.[12]
Scientific Principle & Rationale
GC separates compounds based on their volatility and interaction with a stationary phase within a long, thin capillary column.[12] As a carboxylic acid, 2,6-DCCA is non-volatile and has a polar carboxyl group that can interact undesirably with the GC column.
Causality of Experimental Choices:
-
Derivatization: To overcome its non-volatile nature, 2,6-DCCA must be chemically modified into a more volatile and thermally stable derivative prior to injection. Silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is a common and effective technique. This reaction converts the acidic proton of the carboxyl group into a nonpolar trimethylsilyl (-Si(CH₃)₃) group, significantly increasing volatility.
-
Mass Spectrometric Detection: MS detection provides a significant advantage over UV. It fragments the eluting compounds in a reproducible manner, generating a unique mass spectrum (a molecular fingerprint) for each component. This allows for positive identification of impurities by comparing their spectra to a library (like NIST) or by interpreting the fragmentation patterns.
Detailed Experimental Protocol: GC-MS
2.2.1. Reagents and Materials
-
This compound Sample
-
Pyridine (Anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl Acetate (GC Grade)
-
GC autosampler vials with inserts
2.2.2. GC-MS Conditions
| Parameter | Condition |
|---|---|
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Split (50:1) |
| Oven Program | Initial 100°C, hold 2 min; Ramp to 280°C at 20°C/min; Hold at 280°C for 10 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 amu |
2.2.3. Sample Preparation (Derivatization)
-
Accurately weigh ~1 mg of the 2,6-DCCA sample into a GC vial.
-
Add 200 µL of anhydrous pyridine and 200 µL of BSTFA (+1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature. The sample is now ready for injection.
2.2.4. Analysis Procedure
-
Equilibrate the GC-MS system.
-
Inject 1 µL of the derivatized sample solution.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each separated peak.
-
Identify the main 2,6-DCCA-TMS ester peak and any impurity peaks by their retention times and mass spectra.
-
Calculate purity using area percent normalization from the TIC.
Visualization: GC-MS Workflow
Caption: Experimental workflow for GC-MS purity analysis, including derivatization.
Validation Data Summary
Validation for GC-MS follows similar principles to HPLC but places a stronger emphasis on specificity.
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Confirmed identity of peaks via mass spectral library match (>80%) and fragmentation pattern. | Provides definitive identification of the analyte and impurities. |
| Linearity | Correlation Coefficient (r²) ≥ 0.998 | Confirms a proportional relationship between concentration and response. |
| Accuracy (Recovery) | 95.0 - 105.0% | Measures closeness to the true value, allowing for derivatization variability. |
| Precision (%RSD) | Repeatability (n=6): ≤ 5.0% | Demonstrates consistency, with a wider acceptance range due to the multi-step sample preparation. |
| Limit of Quantitation (LOQ) | Typically lower than HPLC due to higher sensitivity (e.g., ≤ 0.01%) | Defines the lowest concentration that can be reliably quantified. |
Quantitative NMR (qNMR): An Absolute Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine purity without the need for an identical reference standard of the analyte.[13] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Scientific Principle & Rationale
By adding a certified internal standard of known purity and weight to a precisely weighed sample of 2,6-DCCA, the purity of the 2,6-DCCA can be calculated by comparing the integral of a unique 2,6-DCCA signal to the integral of a unique signal from the internal standard.
Causality of Experimental Choices:
-
Internal Standard Selection: The internal standard (e.g., Maleic acid, Dimethyl sulfone) must be of high purity (>99.9%), non-volatile, stable, and have signals in the ¹H NMR spectrum that are sharp and well-resolved from any signals of the analyte (2,6-DCCA).
-
Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5 times the longest T₁ relaxation time of the protons being quantified) is critical to ensure complete relaxation of the nuclei between scans. This guarantees that the signal intensity is truly proportional to the number of protons, which is the foundation of accurate quantification.
Detailed Experimental Protocol: qNMR
3.2.1. Reagents and Materials
-
This compound Sample
-
Internal Standard (e.g., Maleic Acid, certified purity)
-
Deuterated Solvent (e.g., DMSO-d₆)
-
High-precision analytical balance
-
NMR Spectrometer (≥ 400 MHz)
3.2.2. Sample Preparation
-
Accurately weigh ~20 mg of the 2,6-DCCA sample into a clean vial.
-
Accurately weigh ~10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.
-
Transfer the solution to an NMR tube.
3.2.3. NMR Acquisition Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Spectrometer | 400 MHz or higher | Higher field provides better signal dispersion. |
| Pulse Angle | 90° | Ensures maximum signal for quantification. |
| Relaxation Delay (d1) | 30 s | Ensures full relaxation of protons for accurate integration. |
| Number of Scans | 16 - 64 | Sufficient scans to achieve a high signal-to-noise ratio (>250:1). |
3.2.4. Data Processing and Calculation
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal for 2,6-DCCA (e.g., one of the vinyl protons) and a well-resolved signal for the internal standard.
-
Calculate the purity using the following equation:
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight (2,6-DCCA = 217.05 g/mol )[14]
-
m = Mass
-
Puritystd = Purity of the internal standard (%)
-
Visualization: qNMR Workflow
Caption: Workflow for absolute purity determination by quantitative NMR (qNMR).
Head-to-Head Method Comparison
| Feature | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Principle | Liquid-solid partitioning | Gas-solid partitioning | Nuclear magnetic resonance |
| Primary Use Case | Routine QC, stability testing | Impurity identification, volatile analysis | Reference standard certification, orthogonal purity check |
| Specificity | Moderate to High | Very High (Mass Spectrum) | High (Chemical Shift) |
| Sensitivity | Good (µg/mL) | Excellent (ng/mL to pg/mL) | Moderate (mg/mL) |
| Sample Prep | Simple (dissolve and inject) | Complex (derivatization required) | Moderate (precise weighing) |
| Throughput | High | Low to Medium | Low |
| Need for Standard | Requires specific 2,6-DCCA standard | Requires specific 2,6-DCCA standard | Requires a certified internal standard (not 2,6-DCCA) |
| Destructive? | Yes | Yes | No |
Conclusion and Recommendations
The selection of an analytical method for the purity assessment of this compound is dictated by the intended purpose of the analysis.
-
For routine quality control, batch release, and stability studies , the validated HPLC-UV method is the undisputed choice. It offers the best balance of performance, robustness, and high throughput, making it ideal for the demanding environment of a QC laboratory.
-
When unknown impurities must be identified or if there is a concern about trace-level volatile or semi-volatile contaminants, GC-MS is the superior technique. Its high specificity and sensitivity provide definitive structural information that is unattainable with UV detection alone. It serves as an essential orthogonal method for in-depth investigations and impurity profiling.
-
For the certification of a primary reference standard or as an independent, orthogonal method to confirm the purity value obtained by chromatography, qNMR is the gold standard. Its ability to provide an "absolute" purity value without reliance on a specific standard of the analyte itself makes it an invaluable tool for establishing metrological traceability.
By employing these validated methods strategically, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of the entire drug development pipeline.
References
- 1. nbinno.com [nbinno.com]
- 2. moravek.com [moravek.com]
- 3. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. m.youtube.com [m.youtube.com]
- 9. veeprho.com [veeprho.com]
- 10. researchgate.net [researchgate.net]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 12. birchbiotech.com [birchbiotech.com]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]
Efficacy Unveiled: A Comparative Guide to 2,6-Dichlorocinnamic Acid Derivatives in Therapeutic Research
For Immediate Release to the Scientific Community
As Senior Application Scientists, we present an in-depth analysis of 2,6-Dichlorocinnamic acid derivatives, a class of compounds demonstrating significant potential in oncology and antimicrobial research. This guide moves beyond a simple recitation of facts to provide a synthesized, expert-driven perspective on the comparative efficacy of these molecules. We will delve into the nuances of their structure-activity relationships, supported by experimental data, and provide detailed protocols to empower fellow researchers in their exploration of this promising chemical scaffold.
The Rationale for Dichlorination: Enhancing Lipophilicity and Biological Activity
Cinnamic acid, a naturally occurring organic acid, and its derivatives have long been recognized for their diverse pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] The core cinnamic acid structure, with its phenyl ring and acrylic acid side chain, offers a versatile platform for synthetic modification.[1] The introduction of halogen atoms, particularly chlorine, to the phenyl ring is a well-established strategy in medicinal chemistry to enhance the lipophilicity of a molecule.[4] Increased lipophilicity can facilitate the passage of a compound through cellular membranes, potentially leading to greater intracellular concentrations and enhanced biological activity.[4]
The focus of this guide, the 2,6-dichloro substitution pattern, presents a unique steric and electronic profile that can significantly influence the compound's interaction with biological targets. This disubstitution can impact the molecule's conformation and its ability to fit into the active sites of enzymes or receptors, offering a pathway to developing derivatives with improved potency and selectivity.
Anticancer Efficacy: A Comparative Analysis of Amide Derivatives
Recent studies have highlighted the potential of this compound amides as cytotoxic agents against various cancer cell lines. The derivatization of the carboxylic acid moiety into an amide provides a key point of structural variation, allowing for the exploration of a wide range of substituents to modulate anticancer activity.
Quantitative Cytotoxicity Data
A study focused on the synthesis and in vitro cytotoxicity of novel cinnamic acid amides provides valuable quantitative data for a comparative analysis. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several this compound amide derivatives against the A-549 human lung carcinoma cell line.
| Compound ID | Derivative Type | Substituent on Amide Nitrogen | IC50 (µM) against A-549 Cells |
| 1 | Amide | Methyl | 11.38[5][6] |
| 2 | Amide | Ethyl | Less active than methyl-substituted[5][6] |
| 5 | Amide | Methyl | 10.36[5][6] |
| 8 | Amide | Benzyl | Decreased activity[5][6] |
| 9 | Amide | Methyl | 11.06[5][6] |
| 10 | Amide | Ethyl | Potent, but less active than methyl[5][6] |
| 12 | Amide | - | > 25[5][6] |
| 15 | Amide | Butyl | Decreased activity[5][6] |
| Colchicine (Positive Control) | - | - | 6.32[5][6] |
Table 1: In vitro cytotoxicity of this compound amide derivatives against the A-549 lung cancer cell line.[5][6]
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 provides critical insights into the structure-activity relationship of these derivatives:
-
Superiority of Amides: While direct comparative data for a full series of esters is limited in the context of 2,6-dichloro substitution, preliminary studies on other chlorinated cinnamic acids suggest that amides can exhibit superior biological activity compared to their corresponding esters.[2]
-
Impact of Amide Substituents: The nature of the substituent on the amide nitrogen plays a crucial role in determining cytotoxic potency. Small alkyl groups, such as methyl, appear to be favorable for activity against the A-549 cell line.[5][6] Increasing the bulk of the substituent, as seen with benzyl and butyl groups, leads to a decrease in activity.[5][6] This suggests that steric hindrance may play a role in the interaction with the biological target.
Proposed Mechanisms of Anticancer Action
While the precise molecular targets of this compound derivatives are still under investigation, research on related cinnamic acid analogs points towards several potential mechanisms of action in cancer cells.
Induction of Apoptosis
A primary mechanism by which cinnamic acid derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[4] This is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.[4]
Caption: Proposed apoptosis induction pathway by this compound derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, some cinnamic acid derivatives have been shown to arrest the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation.[4] This is often achieved by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their inhibitors.[4]
Caption: Mechanism of cell cycle arrest induced by this compound derivatives.
Antimicrobial Potential: An Area Ripe for Exploration
While the primary focus of available research has been on the anticancer properties of this compound derivatives, the broader class of cinnamic acids exhibits significant antimicrobial activity.[7] The chlorine substitutions are known to enhance the lipophilicity of these compounds, which is a key factor in their ability to penetrate microbial cell membranes.[4]
Further research is warranted to explore the antimicrobial efficacy of this compound derivatives, particularly esters and amides, against a panel of clinically relevant bacteria and fungi. The determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values will be crucial in quantifying their antimicrobial potential.
Experimental Protocols for Efficacy Evaluation
To facilitate further research in this area, we provide detailed, standardized protocols for the synthesis and biological evaluation of this compound derivatives.
Synthesis of this compound Amide Derivatives
This protocol outlines a general procedure for the synthesis of N-substituted-2,6-dichlorocinnamide.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Appropriate primary or secondary amine
-
Triethylamine
-
Dry dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1 equivalent) in dry DCM, add thionyl chloride (1.2 equivalents) dropwise at 0°C.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the acid chloride.
-
Dissolve the resulting acid chloride in dry DCM.
-
In a separate flask, dissolve the appropriate amine (1 equivalent) and triethylamine (1.2 equivalents) in dry DCM at 0°C.
-
Add the acid chloride solution dropwise to the amine solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Caption: General workflow for the synthesis of 2,6-Dichlorocinnamide derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., A-549)
-
Cell culture medium
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only) and a positive control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in a humidified atmosphere.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound derivatives
-
Inoculum of the microorganism standardized to a specific concentration
Procedure:
-
Perform a serial two-fold dilution of the test compounds in the broth medium in the wells of a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a growth control (no compound) and a sterility control (no microorganism).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
This compound derivatives represent a promising scaffold for the development of novel therapeutic agents. The available data, particularly for amide derivatives, demonstrates potent in vitro anticancer activity. The insights into the structure-activity relationships provide a rational basis for the design of new, more effective compounds.
Future research should focus on:
-
Expansion of the Derivative Library: Synthesis and evaluation of a wider range of this compound esters and amides with diverse substituents to build a more comprehensive SAR profile.
-
Broad-Spectrum Biological Screening: Systematic evaluation of the antimicrobial activity of these derivatives against a panel of pathogenic bacteria and fungi.
-
In-depth Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most potent this compound derivatives to better understand their mechanism of action.
-
In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into preclinical in vivo models to assess their therapeutic efficacy and safety.
This guide provides a solid foundation for researchers to build upon, and it is with great anticipation that we await the future discoveries that will undoubtedly emerge from the continued exploration of this fascinating class of molecules.
References
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. texaschildrens.org [texaschildrens.org]
A Comparative Guide to Confirming the Biological Target of 2,6-Dichlorocinnamic Acid
Introduction
2,6-Dichlorocinnamic acid is a synthetic derivative of cinnamic acid, a naturally occurring compound found in various plants.[1] Cinnamic acid and its derivatives have garnered significant interest in pharmaceutical research due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific biological targets of many cinnamic acid derivatives, including this compound, remain to be fully elucidated. Identifying the direct molecular target of a small molecule like this compound is a critical step in drug discovery and development, as it provides a deeper understanding of its mechanism of action and potential therapeutic applications.[4]
This guide provides a comprehensive, in-depth comparison of experimental strategies to identify and validate the biological target of this compound. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, step-by-step protocols.
Part 1: A Multi-Faceted Approach to Target Identification
A robust strategy for identifying the biological target of a novel compound involves a combination of unbiased screening methods and focused validation techniques. This multi-pronged approach minimizes the risk of false positives and provides a comprehensive understanding of the compound's mechanism of action.
Initial Unbiased Screening: Casting a Wide Net
The initial phase of target identification aims to generate a list of potential protein candidates that interact with this compound. Two primary approaches are recommended: affinity-based proteomics and phenotypic screening coupled with multi-omics.
1. Affinity-Based Proteomics: Fishing for Targets
Affinity-based methods utilize a modified version of the small molecule to "pull down" its interacting proteins from a complex cellular mixture.[5] This is a direct approach to identifying binding partners.
-
Rationale: By immobilizing this compound on a solid support, we can selectively capture proteins that physically interact with it. Subsequent identification of these proteins by mass spectrometry provides a direct list of potential targets.
-
Alternative Comparison: An alternative to immobilizing the compound is to use a biotin-tagged probe.[4] This approach can sometimes be less disruptive to the compound's structure and may better preserve its native binding interactions. However, the addition of a biotin tag can also sterically hinder binding to the target protein.
2. Phenotypic Screening and Multi-Omics: From Cellular Effect to Molecular Cause
Phenotypic screening involves identifying a measurable change in cell behavior or function in response to the compound.[6] This is followed by multi-omics analysis to connect the phenotype to a specific molecular target.
-
Rationale: This approach is advantageous when the compound's activity is known, but the direct target is not. By observing the global changes in the proteome, transcriptome, and metabolome, we can infer the signaling pathways and, consequently, the molecular targets affected by this compound.
-
Alternative Comparison: A more targeted approach within this category is kinome profiling.[7] If there is reason to suspect that this compound acts as a kinase inhibitor, kinome profiling services can rapidly screen its activity against a large panel of kinases.[8][9] This is a more direct and often faster way to identify kinase targets compared to a full proteomic screen.
Workflow for Initial Target Identification
Caption: Initial target identification workflow.
Part 2: Validating the Interaction: From Hypothesis to Confirmation
Once a list of candidate targets is generated, the next crucial step is to validate the direct interaction between this compound and these proteins. A combination of in vitro and in-cell assays is essential to confirm a bona fide drug-target interaction.
1. Cellular Thermal Shift Assay (CETSA): Target Engagement in a Cellular Context
CETSA is a powerful technique to confirm that a compound binds to its target within intact cells.[10] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[11]
-
Rationale: CETSA provides evidence of target engagement in a physiologically relevant environment, which is a significant advantage over in vitro methods.[12] It can be used to confirm hits from both affinity-based and phenotypic screens.
-
Alternative Comparison: Drug Affinity Responsive Target Stability (DARTS) is another method that assesses ligand-induced protein stabilization, but it uses proteases instead of heat.[13] DARTS can be a good alternative if the target protein is not amenable to thermal denaturation studies.
2. Surface Plasmon Resonance (SPR): Quantifying the Binding Affinity
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics and affinity of a drug-target interaction.[14]
-
Rationale: SPR is considered a gold-standard biophysical assay for validating direct binding.[15] It provides key parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which are critical for structure-activity relationship (SAR) studies.
-
Alternative Comparison: Isothermal Titration Calorimetry (ITC) is another biophysical technique that can be used to measure binding affinity. While SPR measures changes in refractive index upon binding, ITC directly measures the heat changes associated with the binding event. ITC is particularly useful for determining the thermodynamic parameters of the interaction.
3. Enzyme Kinetic Assays: Probing Functional Consequences
If the identified target is an enzyme, performing a kinetic assay is essential to determine if this compound modulates its activity.[16]
-
Rationale: This assay directly links the binding event to a functional consequence, which is a critical piece of evidence for target validation.[17] It can determine whether the compound is an inhibitor or an activator of the enzyme and can provide insights into the mechanism of inhibition.[18]
-
Alternative Comparison: For non-enzymatic targets, other functional assays would be employed. For example, if the target is a receptor, a reporter gene assay could be used to measure changes in downstream signaling.
Workflow for Target Validation
Caption: Target validation workflow.
Part 3: Experimental Data and Protocols
This section provides hypothetical data and detailed protocols for the key experiments described above.
Hypothetical Data Summary
| Experiment | Metric | Result for Target X | Result for Control Protein | Interpretation |
| Affinity Pulldown-MS | Peptide Spectrum Matches | 58 | 2 | Target X is a potential binding partner. |
| CETSA | Thermal Shift (ΔTm) | + 5.2 °C | No significant shift | This compound binds to and stabilizes Target X in cells. |
| SPR | Dissociation Constant (KD) | 1.5 µM | No binding detected | This compound has a moderate affinity for Target X. |
| Enzyme Kinetic Assay | IC50 | 2.3 µM | Not applicable | This compound inhibits the enzymatic activity of Target X. |
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Plate cells (e.g., A549) in 10 cm dishes and grow to 80-90% confluency. Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Heating Step: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[19]
-
Lysis and Protein Quantification: Lyse the cells by three freeze-thaw cycles using liquid nitrogen. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.[20]
-
Western Blot Analysis: Collect the supernatant and determine the protein concentration. Analyze the soluble levels of the target protein by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. The shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
Protocol 2: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Immobilize the purified recombinant target protein onto a CM5 sensor chip using standard amine coupling chemistry.
-
Binding Analysis: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+). Inject the compound solutions over the sensor chip surface at a constant flow rate.[21]
-
Data Collection: Monitor the change in the refractive index in real-time to generate sensorgrams.[22]
-
Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[15]
Protocol 3: Enzyme Kinetic Assay
-
Assay Setup: In a 96-well plate, add the purified enzyme, its substrate, and varying concentrations of this compound in a suitable assay buffer.
-
Reaction Initiation and Measurement: Initiate the reaction by adding the final component (e.g., substrate or enzyme). Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a plate reader.[23]
-
Data Analysis: Calculate the initial reaction rates for each compound concentration. Plot the percentage of enzyme inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[24]
Conclusion
Confirming the biological target of a small molecule like this compound requires a systematic and multi-faceted approach. By combining unbiased screening methods with rigorous biophysical and functional validation assays, researchers can confidently identify the direct molecular target and elucidate the compound's mechanism of action. This knowledge is paramount for advancing the development of this compound and its derivatives as potential therapeutic agents.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 7. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. KinomePro - Pamgene [pamgene.com]
- 9. assayquant.com [assayquant.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. news-medical.net [news-medical.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. denovobiolabs.com [denovobiolabs.com]
- 15. nicoyalife.com [nicoyalife.com]
- 16. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 17. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. criver.com [criver.com]
- 22. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 23. Enzyme assay - Wikipedia [en.wikipedia.org]
- 24. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dichlorocinnamic Acid
Navigating the lifecycle of laboratory reagents from procurement to disposal requires meticulous planning and adherence to safety protocols. 2,6-Dichlorocinnamic acid, a halogenated organic compound, demands particular attention due to its specific hazard profile. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel and environmental integrity. The procedures outlined here are grounded in established safety data and regulatory standards, reflecting our commitment to best practices in laboratory safety and chemical handling.
Understanding the Hazard Profile of this compound
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This knowledge dictates the necessary personal protective equipment (PPE), segregation protocols, and emergency procedures. This compound presents multiple hazards that must be respected at all times.
According to aggregated data from notifications to the European Chemicals Agency (ECHA), the compound is classified with significant health and environmental warnings.[1] The primary hazards are summarized in the table below.
| Hazard Class | GHS Code | Description | Prevalence in Notifications |
| Acute Toxicity, Oral | H301 | Toxic if swallowed | 86.7% |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | 100% |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | 100% |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | 97.8% |
| Hazardous to the Aquatic Environment | H400 | Very toxic to aquatic life | 86.7% |
| Data sourced from PubChem's compilation of ECHA C&L Inventory notifications.[1] |
The causality behind these classifications is rooted in its chemical structure. The carboxylic acid group contributes to its irritant properties, while the chlorinated phenyl ring enhances its toxicity and environmental persistence. Its high toxicity to aquatic life necessitates that it must not enter drains or waterways under any circumstances.[2]
The Core Directive: Professional Hazardous Waste Disposal
Due to its classification as a halogenated organic compound with significant toxicity, this compound and its containers must be disposed of through an approved and licensed hazardous waste disposal plant.[2][3][4] This is not merely a recommendation but a regulatory requirement in most jurisdictions.
Causality: Halogenated organic compounds are specifically regulated because their improper disposal, particularly through incineration at inadequate temperatures, can lead to the formation of highly toxic and persistent byproducts like dioxins and furans. Professional disposal facilities have the specialized high-temperature incinerators or other validated treatment technologies required to break down these molecules safely.[5]
The following workflow diagram illustrates the decision-making process for the compliant disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Pre-Disposal Protocol: Waste Accumulation in the Laboratory
Proper handling and storage of chemical waste prior to its removal are critical for maintaining a safe laboratory environment.
Step 1: Personal Protective Equipment (PPE) Before handling the waste, always wear appropriate PPE. This is a non-negotiable safety measure to prevent skin and eye irritation.[3][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.[3]
-
Body Protection: A lab coat.
Step 2: Container Selection and Labeling
-
Container: Use a designated hazardous waste container that is chemically compatible and has a secure, sealable lid. Do not use emptied food or beverage containers. The original product container is often a suitable choice for its own waste if it's empty and cannot be triple-rinsed for regular disposal.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include the full chemical name ("this compound") and a clear description of any other components in the waste mixture.
Step 3: Segregation Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[2][6] Halogenated organic waste streams should be kept separate from non-halogenated streams to facilitate proper disposal and prevent dangerous reactions.
Emergency Protocol: Spill Management
Accidents can happen, and a clear, rehearsed spill response plan is essential.
Step 1: Evacuate and Ventilate
-
If the spill is significant or in a poorly ventilated area, evacuate personnel immediately.
-
Ensure the area is well-ventilated to disperse any dust or vapors.[7]
Step 2: Control and Contain
-
Wearing appropriate PPE, prevent the spill from spreading. Do not allow the chemical to enter drains.
Step 3: Cleanup
-
For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2][8] Avoid creating dust.[2]
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place the contaminated absorbent into the hazardous waste container.[7]
-
Decontaminate the spill area thoroughly.
Step 4: Reporting
-
Report the incident to your institution's Environmental Health and Safety (EHS) office, following established internal procedures.
Regulatory Context
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, this compound falls under a category of chemicals that are closely regulated.[9][10] While not individually listed with a specific EPA hazardous waste code, a chemical waste generator must determine if the waste exhibits hazardous characteristics (e.g., toxicity).[2] Given its known hazards, it must be managed as hazardous waste. Adherence to these protocols is not just a matter of safety but of legal compliance.[11]
By following these procedures, researchers can ensure that the disposal of this compound is handled responsibly, protecting themselves, their colleagues, and the environment.
References
- 1. This compound | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. View Document - California Code of Regulations [govt.westlaw.com]
- 11. Hazard Communication - Appendix C | Occupational Safety and Health Administration [osha.gov]
Mastering the Safe Handling of 2,6-Dichlorocinnamic Acid: A Guide for Laboratory Professionals
Researchers and scientists working at the forefront of drug development and chemical synthesis frequently encounter novel compounds with unique properties and potential hazards. Among these is 2,6-Dichlorocinnamic acid, a halogenated aromatic carboxylic acid. While a valuable intermediate, its handling demands a rigorous and informed approach to safety. This guide moves beyond mere compliance, offering a deep, technically grounded framework for the safe operational use and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Immediate Hazard Assessment of this compound
Understanding the intrinsic hazards of a chemical is the bedrock of safe handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a multi-faceted risk profile.[1] It is classified as:
-
Acutely Toxic (Oral), Category 3: Toxic if swallowed.[1]
-
Skin Irritant, Category 2: Causes skin irritation.[1]
-
Serious Eye Irritant, Category 2: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.[1]
-
Hazardous to the Aquatic Environment (Acute), Category 1: Very toxic to aquatic life.[1]
The absence of established Occupational Exposure Limits (OELs) from major regulatory bodies like OSHA, NIOSH, or ACGIH necessitates a conservative approach, treating the compound as highly hazardous and minimizing all potential exposure routes.[1][2][3][4]
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the most critical barrier between the researcher and chemical exposure. The following table summarizes the essential PPE for handling this compound.
| Protection Area | Required PPE | Specification & Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves | Inner Glove: Nitrile. Outer Glove: Neoprene or Butyl Rubber. Nitrile offers good splash resistance to a range of organic compounds and acids.[1][5] Neoprene provides robust protection against organic acids.[1] For extended handling or immersion, Butyl rubber is recommended due to its high resistance to corrosive acids.[1] Double-gloving provides a critical safety layer in case the outer glove is breached. |
| Eye & Face Protection | Safety Goggles & Face Shield | Safety goggles with side-shields conforming to EN166 or ANSI Z87.1 standards are mandatory to protect against dust particles. A full-face shield must be worn over the goggles when handling larger quantities or when there is a significant risk of splashing. |
| Respiratory Protection | Air-Purifying Respirator (APR) with combination cartridges | A NIOSH-approved half-mask or full-face respirator is required. The cartridge must be a combination of Organic Vapor/Acid Gas (OV/AG) , typically designated with a yellow color code, and a P100 particulate filter .[5][6][7][8] The P100 filter is essential to capture fine dust particles of the solid acid, while the OV/AG cartridge protects against any potential vapors. |
| Body Protection | Chemical-resistant Laboratory Coat & Apron | A long-sleeved, chemically impervious lab coat is the minimum requirement. When handling significant quantities, a chemical-resistant apron should be worn over the lab coat. Impervious clothing is essential to prevent skin contact. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Shoes must fully cover the foot. Absorbent materials like canvas are not acceptable. |
Operational Plan: From Weighing to Waste
A self-validating safety protocol relies on a clear, sequential workflow. The following step-by-step process and corresponding diagram illustrate the safe handling of this compound in a typical laboratory workflow.
Step 1: Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, clearly marked with hazard signs.
-
Ventilation: All handling of the solid, especially weighing and transfers, must occur within a certified chemical fume hood to control airborne dust.
-
Safety Equipment Check: Before starting, verify the location and functionality of the nearest safety shower and eyewash station. Ensure a chemical spill kit is readily accessible.
Step 2: PPE Donning
-
Hand Protection: Don the first pair of nitrile gloves.
-
Body Protection: Put on the lab coat, ensuring it is fully buttoned. If required, add a chemical-resistant apron.
-
Respiratory Protection: Perform a positive and negative pressure seal check on your respirator before entering the work area.
-
Eye and Face Protection: Don safety goggles, followed by a face shield.
-
Outer Gloves: Don the second, outer pair of neoprene or butyl rubber gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.
Step 3: Chemical Handling
-
Weighing: Use a disposable weigh boat or a tared, sealed container to minimize contamination of balances.
-
Transfers: When transferring the solid, use spatulas and other tools that minimize the generation of dust. Avoid pouring the dry powder.
-
In Solution: Once the acid is in solution, the risk of inhalation is reduced, but skin and eye contact hazards remain. Continue to handle within the fume hood.
Step 4: Decontamination and PPE Doffing
-
Tool Decontamination: Clean all non-disposable equipment that came into contact with the chemical.
-
Outer Glove Removal: Remove the outer gloves first, turning them inside out as you remove them to trap contamination. Dispose of them in the designated hazardous waste container.
-
Face/Eye Protection Removal: Remove the face shield and goggles.
-
Body Protection Removal: Remove the lab coat/apron, folding it inward to contain any surface contamination.
-
Inner Glove Removal: Remove the inner pair of nitrile gloves using the proper technique to avoid skin contact.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.
-
Respirator Removal: The respirator is the last piece of PPE to be removed after leaving the immediate work area.
Caption: Safe Handling Workflow for this compound.
Disposal and Spill Management Plan
Waste Disposal
Due to its classification as "very toxic to aquatic life," this compound must not be disposed of down the drain or in regular trash.[1] This is a critical point of compliance and environmental stewardship.
-
Segregation: All waste streams containing this chemical, including contaminated solids (gloves, weigh boats, paper towels) and solutions, must be collected separately in clearly labeled, sealed hazardous waste containers.
-
Labeling: The container must be labeled "Hazardous Waste" and clearly list "this compound" and its approximate concentration.
-
Collection: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[9]
Spill Response
Accidents can happen; a prepared response is essential.
-
Evacuate & Alert: Immediately alert others in the lab and evacuate the immediate area. If the spill is large or outside of a fume hood, evacuate the entire lab and contact EHS/emergency services.
-
Assess: From a safe distance, assess the extent of the spill and consult the Safety Data Sheet (SDS).
-
Control: If the spill is small and contained within a fume hood, trained personnel can manage the cleanup. Prevent the powder from becoming airborne. Do not use wet techniques that could spread contamination.
-
Cleanup:
-
Don the full PPE as outlined above.
-
Gently cover the spill with an absorbent material like sand or vermiculite to prevent dust from becoming airborne.
-
Carefully sweep the solid material and absorbent into a designated hazardous waste container. Use non-sparking tools.
-
Decontaminate the area with a suitable solvent (refer to your lab's specific protocols) and absorbent pads, placing all cleanup materials into the hazardous waste container.
-
Seal and label the container for disposal.
-
By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, fostering a culture of safety and scientific integrity.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. gloves.com [gloves.com]
- 3. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 4. ehs.sfsu.edu [ehs.sfsu.edu]
- 5. SKS Science Products - Chemical Resistance of Glove Materials [sks-science.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A [cdc.gov]
- 7. research.usu.edu [research.usu.edu]
- 8. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 9. glovesbyweb.com [glovesbyweb.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
